20(R)-Protopanaxatriol
描述
属性
IUPAC Name |
(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O4/c1-18(2)10-9-13-30(8,34)19-11-15-28(6)24(19)20(31)16-22-27(5)14-12-23(33)26(3,4)25(27)21(32)17-29(22,28)7/h10,19-25,31-34H,9,11-17H2,1-8H3/t19-,20+,21-,22+,23-,24-,25-,27+,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCBCKBYTHZQGZ-DLHMIPLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1453-93-6 | |
| Record name | Protopanaxatriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 20(R)-Protopanaxatriol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms of action of 20(R)-Protopanaxatriol (PPT), a key bioactive metabolite of ginsenosides. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.
Core Mechanisms of Action
This compound exhibits a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, anticancer, and cardiovascular effects. These effects are mediated through its interaction with multiple molecular targets and modulation of various signaling pathways.
Anti-inflammatory Effects
20(R)-PPT demonstrates potent anti-inflammatory properties by targeting key mediators of the inflammatory response. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes by modulating signaling pathways in immune cells.
A primary mechanism of its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In lipopolysaccharide (LPS)-stimulated macrophages, 20(S)-PPT has been shown to block the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation and activation of NF-κB[1][2]. This, in turn, suppresses the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade[1][2].
Furthermore, 20(S)-PPT has been observed to inhibit the release of inflammatory mediators in immunoglobulin E (IgE)-mediated mast cell activation[3][4]. This is achieved by inhibiting multiple cellular signaling pathways, including Ca2+ influx, protein kinase C (PKC), and phospholipase A2 (PLA2), which are propagated by the activation of spleen tyrosine kinase (Syk)[3][4]. The inhibition of these pathways leads to a dose-dependent reduction in the release of histamine and leukotrienes[3][4].
20(R)-PPT also exhibits inhibitory effects on the enzyme catalytic activities of cyclooxygenases-1 and -2 (COX-1 and -2)[5].
Neuroprotective Effects
20(R)-PPT has demonstrated significant neuroprotective potential. Studies have shown that 20(S)-PPT can improve cognitive function in models of Alzheimer's disease by promoting endogenous neurogenesis[6][7][8]. This is mediated, at least in part, through the activation of the PI3K/AKT signaling pathway [6][7][8]. By targeting PIK3CA, 20(S)-PPT promotes the proliferation and differentiation of neural stem cells (NSCs)[6][7][8].
In animal models of scopolamine-induced cognitive deficits, 20(S)-PPT has been shown to ameliorate memory impairment by increasing cholinergic neurotransmission and inhibiting oxidative stress[8][9]. The neuroprotective effects are also associated with the up-regulation of memory-related proteins[9]. Additionally, in models of cerebral ischemia/reperfusion injury, protopanaxatriol has been found to reduce neurological deficit scores, infarct volume, and pathological damage[10].
Anticancer Activities
20(R)-PPT exhibits anticancer properties in various cancer cell lines. Protopanaxatriol-type saponins, in general, are known to interfere with crucial metabolism in cancer cells[11][12][13]. The anticancer effects of 20(S)-PPT are linked to the induction of apoptosis and the inhibition of cell proliferation and migration[14].
One of the key mechanisms underlying its anticancer activity is the inhibition of the Akt/mTOR signaling pathway in triple-negative breast cancer cells, leading to non-protective autophagy and apoptosis[14].
Modulation of Nuclear Receptors
20(R)-PPT has been identified as a modulator of several nuclear receptors, which contributes to its diverse pharmacological effects.
-
Glucocorticoid Receptor (GR): 20(R,S)-Protopanaxatriol has been investigated for its potential to selectively modulate the glucocorticoid receptor[3][15]. It can act as a functional ligand for GR[16][17]. Studies suggest that certain protopanaxatriols can bind to GR and may serve as potential selective GR modulators (SEGRMs)[15][18].
-
Estrogen Receptor (ER): 20(R,S)-PPT can bind to and activate the human estrogen receptor α (hERα)[9][19][20]. It acts as an agonist of hERα, and the stereostructure of the C-20 hydroxyl group influences its binding and activity[19][20]. 20(S)-PPT is also a functional ligand for ERβ and can modulate endothelial cell functions through this receptor[16][17].
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ): this compound has been identified as a novel PPARγ antagonist[21].
Cardiovascular and Metabolic Effects
Protopanaxatriol has been shown to have beneficial effects on the cardiovascular system. It can reduce blood pressure and improve endothelial dysfunction in spontaneously hypertensive rats[2]. Additionally, 20(S)-PPT has been shown to improve atherosclerosis by inhibiting low-density lipoprotein receptor degradation[22].
In the context of metabolic diseases, protopanaxatriol-type saponins have been found to ameliorate glucose and lipid metabolism in type 2 diabetes mellitus[23][24].
Quantitative Data
The following tables summarize the available quantitative data for the biological activities of this compound and its related compounds.
Table 1: Receptor Binding and Activity
| Compound | Target | Assay Type | Value | Reference |
| 20(S)-Protopanaxatriol | ERβ | NO Production | 1 µM (elevates) | [17] |
| 20(S)-Protopanaxatriol | [Ca2+]i | EC50 | 482 nM | [17] |
Table 2: Enzyme Inhibition
| Compound | Target | Assay Type | Value | Reference |
| Protopanaxatriol | COX-1 | Inhibition | Moderate | [5] |
| Protopanaxatriol | COX-2 | Inhibition | Moderate | [5] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Activation of the PI3K/Akt Signaling Pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to characterize the mechanism of action of this compound.
NF-κB Reporter Gene Assay
Objective: To determine the effect of this compound on NF-κB transcriptional activity.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well.
-
After 24 hours, cells are co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
-
Treatment:
-
24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound.
-
Cells are pre-incubated with 20(R)-PPT for 1 hour.
-
Subsequently, cells are stimulated with an NF-κB activator, such as lipopolysaccharide (LPS) (1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (10 ng/mL), for 6-8 hours.
-
-
Luciferase Assay:
-
The activity of firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.
-
-
Data Analysis:
-
The results are expressed as the fold change in luciferase activity relative to the vehicle-treated control.
-
Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by a post-hoc test).
-
Western Blot Analysis for PI3K/Akt Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Methodology:
-
Cell Culture and Treatment:
-
Neural stem cells (NSCs) or other relevant cell types are cultured under appropriate conditions.
-
Cells are treated with various concentrations of this compound for a specified duration.
-
-
Protein Extraction:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
The cell lysates are centrifuged to remove cellular debris, and the supernatant containing the protein is collected.
-
Protein concentration is determined using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of PI3K, Akt, and other relevant downstream targets (e.g., GSK-3β). An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
The membrane is then washed with TBST and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software.
-
The levels of phosphorylated proteins are normalized to the total protein levels.
-
Glucocorticoid Receptor (GR) Transactivation Assay
Objective: To evaluate the ability of this compound to activate or inhibit the transcriptional activity of the glucocorticoid receptor.
Methodology:
-
Cell Culture and Transfection:
-
A549 cells, which endogenously express GR, are cultured in F-12K Medium supplemented with 10% FBS.
-
Cells are seeded in a 96-well plate.
-
Cells are co-transfected with a glucocorticoid response element (GRE)-driven luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
-
Treatment:
-
After 24 hours of transfection, cells are treated with various concentrations of this compound in the presence or absence of a known GR agonist, such as dexamethasone.
-
-
Luciferase Assay:
-
Following a 24-hour incubation period, the luciferase activity is measured using a dual-luciferase reporter assay system.
-
Firefly luciferase activity is normalized to Renilla luciferase activity.
-
-
Data Analysis:
-
For agonist activity, the results are expressed as the fold induction of luciferase activity compared to the vehicle control.
-
For antagonist activity, the results are expressed as the percentage of inhibition of dexamethasone-induced luciferase activity.
-
PPARγ Competitive Binding Assay (TR-FRET)
Objective: To determine if this compound directly binds to the ligand-binding domain (LBD) of PPARγ.
Methodology:
-
Assay Principle: This assay is based on time-resolved fluorescence resonance energy transfer (TR-FRET). A terbium-labeled anti-GST antibody is used to label a GST-tagged PPARγ-LBD, and a fluorescently labeled PPARγ ligand (tracer) is used. When the tracer is bound to the PPARγ-LBD, excitation of the terbium donor results in FRET to the fluorescent tracer. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the FRET signal.
-
Reagents:
-
GST-tagged PPARγ-LBD
-
Terbium-labeled anti-GST antibody
-
Fluorescently labeled PPARγ ligand (e.g., Fluormone™ Pan-PPAR Green)
-
Assay buffer
-
-
Procedure:
-
The assay is performed in a low-volume 384-well plate.
-
A mixture of the GST-PPARγ-LBD and the terbium-labeled anti-GST antibody is prepared.
-
Serial dilutions of this compound are prepared.
-
The PPARγ-LBD/antibody mixture, the fluorescent tracer, and the test compound are added to the wells.
-
The plate is incubated at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
-
Measurement and Analysis:
-
The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements (e.g., by measuring emission at two wavelengths, one for the donor and one for the acceptor).
-
The ratio of the acceptor to donor emission is calculated.
-
The data are plotted as the FRET ratio versus the log of the compound concentration, and the IC50 value is determined from the resulting dose-response curve.
-
This guide provides a foundational understanding of the complex mechanisms through which this compound exerts its diverse pharmacological effects. The detailed protocols and pathway diagrams serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 20(S)-Protopanaxatriol, one of ginsenoside metabolites, inhibits inducible nitric oxide synthase and cyclooxygenase-2 expressions through inactivation of nuclear factor-kappaB in RAW 264.7 macrophages stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 20(R, S)-protopanaxadiol and 20(R, S)-protopanaxatriol for potential selective modulation of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 6. 20(S)-Protopanaxatriol inhibits release of inflammatory mediators in immunoglobulin E-mediated mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 20S-Protopanaxatriol improves cognitive function of Alzheimer's disease by promoting endogenous neurogenesis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. 20S-Protopanaxatriol improves cognitive function of Alzheimer's disease by promoting endogenous neurogenesis. | Semantic Scholar [semanticscholar.org]
- 9. Computational and experimental characterization of estrogenic activities of 20(S, R)-protopanaxadiol and 20(S, R)-protopanaxatriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 20(S)-protopanaxadiol and oleanolic acid ameliorate cognitive deficits in APP/PS1 transgenic mice by enhancing hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protopanaxatriol, a novel PPARγ antagonist from Panax ginseng, alleviates steatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational and experimental characterization of estrogenic activities of 20(S, R)-protopanaxadiol and 20(S, R)-protopanaxatriol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 20(S)-protopanaxadiol promotes the migration, proliferation, and differentiation of neural stem cells by targeting GSK-3β in the Wnt/GSK-3β/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 20S-dihydroprotopanaxatriol modulates functional activation of monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protopanaxadiol and protopanaxatriol bind to glucocorticoid and oestrogen receptors in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Potential Dissociative Glucocorticoid Receptor Activity for Protopanaxadiol and Protopanaxatriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Research Collection | ETH Library [research-collection.ethz.ch]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. resources.amsbio.com [resources.amsbio.com]
- 23. Ginsenoside 20S-protopanaxatriol (PPT) activates peroxisome proliferator-activated receptor gamma (PPARgamma) in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 20(R)-Protopanaxatriol: Structure, Stereochemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
20(R)-Protopanaxatriol is a tetracyclic triterpenoid sapogenin and a key metabolite of various ginsenosides found in Panax species. Its specific stereochemistry at the C-20 position confers distinct physicochemical and biological properties, including significant anti-cancer and signaling pathway modulatory effects. This technical guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented, along with visualizations of its interaction with key signaling pathways.
Chemical Structure and Stereochemistry
This compound is a dammarane-type tetracyclic triterpene with the systematic IUPAC name (3β,6α,12β,20R)-dammar-24-ene-3,6,12,20-tetrol. The core structure consists of a four-ring system with hydroxyl groups at positions 3, 6, and 12. The stereochemistry at the C-20 position, designated as (R), is a critical determinant of its biological activity, distinguishing it from its (S) epimer, 20(S)-Protopanaxatriol.
The absolute configuration of the chiral centers in the dammarane skeleton is fundamental to its interaction with biological targets. The spatial arrangement of the hydroxyl groups and the side chain at C-17, which includes the chiral center at C-20, dictates its binding affinity and efficacy in various biological assays.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₂O₄ | [1] |
| Molecular Weight | 476.7 g/mol | [1] |
| CAS Number | 1453-93-6 | [1] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 261–263°C (for the 20S-isomer, data for 20R not explicitly found) | [3] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][4] |
Biological Activity and Quantitative Data
This compound exhibits a range of biological activities, with notable cytotoxic effects against various cancer cell lines and inhibitory activity against key signaling molecules.
Cytotoxicity
| Cell Line | Assay | IC₅₀ / EC₅₀ (µM) | Reference |
| P388 (murine leukemia) | Cytotoxicity | 34 | [1] |
| L1210 (murine leukemia) | Cytotoxicity | 32 | [1] |
| K562 (human leukemia) | Cytotoxicity | 38 | [1] |
| HepG2 (human liver cancer) | Cytotoxicity | Cytotoxic at 20-100 µM | [1] |
Enzyme Inhibition and Receptor Binding
| Target | Assay | IC₅₀ (µM) | Reference |
| Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Cell-free kinase assay | 24.1 | [1] |
Signaling Pathway Modulation: The EGFR-MAPK Axis
This compound has been shown to modulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell growth, proliferation, and survival. Inhibition of EGFR tyrosine kinase activity by this compound can lead to the downstream suppression of the Mitogen-Activated Protein Kinase (MAPK) cascade, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation and Purification of this compound from Panax Species
This protocol is adapted from methods described for the preparation of related sapogenins.
Objective: To isolate and purify this compound from the total saponin extract of Panax species.
Materials:
-
Dried and powdered roots or leaves of a Panax species.
-
Total saponin extract of the plant material.
-
Solvents: Methanol, ethyl acetate, petroleum ether, n-butanol.
-
Concentrated hydrochloric acid (HCl).
-
Saturated sodium bicarbonate solution.
-
Silica gel for column chromatography.
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
Procedure:
-
Acid Hydrolysis: Dissolve the total saponin extract in a suitable solvent and add concentrated HCl. The reaction is typically carried out at room temperature with stirring for an extended period (e.g., 80 hours) to hydrolyze the glycosidic bonds, releasing the aglycones.
-
Extraction: After the reaction is complete, filter the mixture. The filtrate is extracted with ethyl acetate. The ethyl acetate extracts are combined and concentrated.
-
Neutralization: The residue is suspended in a saturated sodium bicarbonate solution and stirred for several hours to neutralize any remaining acid.
-
Column Chromatography: The neutralized product is filtered and subjected to silica gel column chromatography. A gradient elution system, such as petroleum ether-ethyl acetate, is used to separate the different aglycones. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
HPLC Purification: Fractions containing this compound are pooled, concentrated, and further purified by preparative HPLC on a C18 column to obtain the pure compound. The purity is confirmed by analytical HPLC.
Structural Elucidation by NMR Spectroscopy
Objective: To confirm the structure and stereochemistry of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Purified this compound sample.
-
Deuterated solvent (e.g., CDCl₃, Methanol-d₄).
-
NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve a few milligrams of the purified this compound in the chosen deuterated solvent.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For detailed structural assignment, perform 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule. The stereochemistry at C-20 can be determined by comparing the chemical shifts of C-17, C-20, C-21, and C-22 with those of known 20(R) and 20(S) standards[5].
Cytotoxicity Assessment by MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HepG2).
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC₅₀ value.
In Vitro EGFR Tyrosine Kinase Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on the kinase activity of EGFR.
Materials:
-
Recombinant human EGFR kinase.
-
A suitable peptide substrate for EGFR.
-
ATP.
-
Kinase assay buffer.
-
This compound stock solution.
-
A detection system (e.g., fluorescence-based or luminescence-based).
Procedure:
-
Reaction Setup: In a microplate, add the EGFR kinase, the peptide substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add various concentrations of this compound or a vehicle control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using the chosen detection system. For example, in a fluorescence-based assay, the phosphorylation of a fluorescently labeled substrate is monitored.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for the characterization of this compound and the logical relationship of its biological effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Wholesale 20(S)-Protopanaxatriol Bulk Supply | Reliable Manufacturer CAS 34080-08-5,20(S)-Protopanaxatriol Bulk Supply | Reliable Manufacturer CAS 34080-08-5 Factory - Cqherb.com [cqherb.com]
- 4. This compound | CAS:1453-93-6 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
Pharmacological properties of 20(R)-Protopanaxatriol
An In-Depth Technical Guide to the Pharmacological Properties of 20(R)-Protopanaxatriol For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The majority of in-depth pharmacological research on protopanaxatriol has focused on the 20(S) stereoisomer or does not differentiate between the two. Consequently, while this guide centers on this compound (20(R)-PPT), some mechanistic insights and experimental protocols are drawn from studies on the 20(S) isomer due to the limited availability of specific data for the 20(R) form. These are noted where applicable and are presumed to be relevant due to structural similarities.
Introduction
This compound is a dammarane-type tetracyclic triterpenoid sapogenin and a metabolite of ginsenosides, the primary active components of Panax ginseng. As an aglycone, it is formed through the deglycosylation of protopanaxatriol-type ginsenosides by intestinal microflora. This biotransformation is crucial for its absorption and subsequent pharmacological activity. 20(R)-PPT, along with its 20(S) epimer, has garnered significant interest for its potential therapeutic applications, including neuroprotective, anti-inflammatory, and anti-cancer effects. This document provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its mechanisms of action, quantitative data, and the experimental methodologies used for its evaluation.
Pharmacological Properties and Mechanisms of Action
This compound exhibits a range of biological activities, primarily attributed to its ability to modulate key signaling pathways and interact with nuclear receptors.
Anti-Cancer Activity
While specific IC50 values for 20(R)-PPT are not widely reported, studies on mixtures of 20(R,S)-PPT and the more extensively studied 20(S)-PPT indicate a clear cytotoxic and anti-proliferative effect on various cancer cell lines. The proposed mechanisms include the induction of apoptosis and cell cycle arrest.
Signaling Pathways:
-
PI3K/AKT Pathway: A primary mechanism for the anti-cancer effects of protopanaxatriols is the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway by 20(R)-PPT would be expected to lead to decreased phosphorylation of AKT, which in turn would reduce the inhibition of pro-apoptotic proteins and decrease the expression of cell cycle promoters like cyclin D1.
-
P53 Pathway: Research on the 20(S) isomer suggests that it can directly target the P53 DNA-binding pocket, promoting the stability of P53-DNA interactions. This enhances the transcription of P53 target genes involved in cell cycle arrest and apoptosis. It is plausible that 20(R)-PPT shares a similar mechanism.
Neuroprotective Effects
Protopanaxatriols have demonstrated significant neuroprotective properties in various models of neurological damage and neurodegenerative disease. These effects are linked to the modulation of neuronal signaling and the reduction of oxidative stress.
Signaling Pathways:
-
PI3K/AKT Pathway: In the context of neuroprotection, activation of the PI3K/AKT pathway is beneficial. Studies on the 20(S) isomer have shown that it can promote neural stem cell proliferation and neurogenesis through this pathway. It is hypothesized that 20(R)-PPT may also leverage this pathway to exert its neuroprotective effects.
Anti-Inflammatory Activity
The anti-inflammatory properties of protopanaxatriols are well-documented for the 20(S) isomer and are likely shared by the 20(R) isomer. These effects are primarily mediated through the inhibition of pro-inflammatory signaling cascades.
Signaling Pathways:
-
NF-κB Signaling: 20(S)-PPT has been shown to block the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.
-
MAPK Pathway: The anti-inflammatory effects of protopanaxatriols are also linked to the modulation of mitogen-activated protein kinase (MAPK) pathways.
Modulation of Nuclear Receptors
This compound has been shown to interact with nuclear receptors, which may underlie some of its diverse pharmacological effects.
-
Estrogen Receptor (ER): 20(R)-PPT can bind to the human estrogen receptor α (hERα) ligand-binding domain, acting as an agonist.[1] This interaction could influence a variety of physiological processes regulated by estrogen signaling.
-
Glucocorticoid Receptor (GR): Studies on a mixture of 20(R,S)-protopanaxadiol and 20(R,S)-protopanaxatriol suggest that these compounds can act as selective glucocorticoid receptor modulators, capable of separating the transrepression and transactivation activities of the receptor.[2] This suggests a potential for anti-inflammatory effects with a reduced side-effect profile compared to traditional glucocorticoids.
Quantitative Data
The available quantitative data for this compound is limited. The following table summarizes the key reported values.
| Parameter | Value | Cell Line/System | Pharmacological Effect | Reference |
| Kd (hERα) | 1716.19 μM | Recombinant hERα-LBD | Estrogenic Activity | [1] |
| IC50 | Not Specified | Various Cancer Cells | Cytotoxicity | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the pharmacological evaluation of this compound. These are representative protocols and may require optimization for specific experimental conditions.
Cell Viability and Cytotoxicity (MTT Assay)
This assay is used to assess the effect of 20(R)-PPT on cell proliferation and to determine its IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 12-24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 20(R)-PPT (e.g., 0.1, 1, 10, 50, 100 μM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways like PI3K/AKT and NF-κB.
-
Cell Lysis: After treatment with 20(R)-PPT, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 μg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-NF-κB, NF-κB, IκBα, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Estrogen Receptor Competitive Binding Assay (Fluorescence Polarization)
This assay measures the ability of 20(R)-PPT to compete with a fluorescently labeled ligand for binding to the estrogen receptor.[1]
-
Reagent Preparation: Prepare a reaction buffer and solutions of the recombinant hERα ligand-binding domain (LBD), a fluorescent tracer (e.g., coumestrol), and various concentrations of 20(R)-PPT.
-
Assay Plate Setup: In a black 384-well plate, add the fluorescent tracer and varying concentrations of 20(R)-PPT.
-
Reaction Initiation: Add the hERα-LBD to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the concentration of 20(R)-PPT to generate a competition curve and calculate the IC50 value. The Kd can be determined using the Cheng-Prusoff equation.
In Vivo Animal Model of Neuroinflammation
This protocol describes a representative animal model to evaluate the neuroprotective and anti-inflammatory effects of 20(R)-PPT in vivo.
-
Animal Model Induction: Induce neuroinflammation in mice or rats, for example, by intracerebroventricular injection of lipopolysaccharide (LPS).
-
Compound Administration: Administer 20(R)-PPT to the animals via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses for a specified duration, either before or after the induction of neuroinflammation.
-
Behavioral Testing: Perform behavioral tests to assess cognitive function and motor activity (e.g., Morris water maze, Y-maze).
-
Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue and blood samples.
-
Biochemical Analysis: Analyze the brain tissue for markers of inflammation (e.g., cytokine levels via ELISA or qPCR), oxidative stress, and neuronal damage (e.g., immunohistochemistry for neuronal markers).
-
Data Analysis: Compare the behavioral and biochemical outcomes between the 20(R)-PPT-treated groups and the control groups to evaluate the efficacy of the compound.
Visualizations
Signaling Pathways
Caption: Proposed PI3K/AKT signaling pathway modulation by this compound.
Caption: Proposed NF-κB signaling pathway inhibition by this compound.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound is a pharmacologically active ginsenoside metabolite with potential therapeutic applications in oncology, neurology, and inflammatory diseases. Its mechanisms of action are likely multifaceted, involving the modulation of key signaling pathways such as PI3K/AKT and NF-κB, as well as interactions with nuclear receptors like the estrogen and glucocorticoid receptors. While much of the detailed mechanistic and quantitative data comes from studies on its 20(S) epimer, the structural similarity strongly suggests overlapping pharmacological profiles. Further research focusing specifically on the 20(R) isomer is warranted to fully elucidate its therapeutic potential and to establish a comprehensive understanding of its distinct properties. The experimental protocols and workflows provided herein offer a robust framework for such future investigations.
References
- 1. Computational and experimental characterization of estrogenic activities of 20(S, R)-protopanaxadiol and 20(S, R)-protopanaxatriol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20(S)-Protopanaxatriol inhibits release of inflammatory mediators in immunoglobulin E-mediated mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of 20(R)-Protopanaxatriol on Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
20(R)-Protopanaxatriol (PPT), a key active metabolite of ginsenosides derived from Panax ginseng, has emerged as a promising natural compound with significant anti-cancer properties. This technical guide provides an in-depth overview of the in vitro effects of PPT on various cancer cell lines. It details the compound's ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle. Furthermore, this guide elucidates the molecular mechanisms underlying these effects, with a focus on key signaling pathways. Quantitative data from multiple studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for the core assays and visualizations of the signaling pathways are provided to facilitate the replication and further exploration of these findings in a research setting.
Introduction
Ginseng has a long history of use in traditional medicine, and modern research has identified ginsenosides and their metabolites as the primary contributors to its therapeutic effects. This compound is a metabolite that exhibits a range of pharmacological activities, including potent anti-tumor effects. Its efficacy has been demonstrated across various cancer types, including colorectal, breast, and prostate cancers. This document synthesizes the current in vitro research on 20(R)-PPT, offering a comprehensive resource for the scientific community.
Effects on Cancer Cell Proliferation and Viability
This compound has been shown to inhibit the proliferation and reduce the viability of several cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, have been determined in various studies.
Table 1: IC50 Values of this compound and Related Compounds in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value (µM) | Incubation Time (h) | Reference |
| This compound | HCT116 (Colon) | Not explicitly stated, but significant cell death at 60-80 µM | 24, 48, 72 | [1] |
| This compound | HT29 (Colon) | Not explicitly stated, but significant cell death at 60-80 µM | 24, 48, 72 | [1] |
| 20(S)-Protopanaxadiol | HEC-1A (Endometrial) | 3.5 | 24 | [2] |
| 20(S)-Protopanaxadiol | MCF-7 (Breast) | ~26.3 (ER binding) | Not Applicable | [3] |
| 20(S)-Protopanaxadiol | HepG2 (Liver) | 81.35, 73.5, 48.79 | 24, 48, 72 | [4] |
Induction of Apoptosis
A primary mechanism by which 20(R)-PPT exerts its anti-cancer effects is through the induction of apoptosis. This is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes known as caspases.
Table 2: Quantitative Effects of this compound on Apoptosis Markers
| Cancer Cell Line | Treatment | Effect | Quantitative Data | Reference |
| HCT116 (Colon) | 40, 60, 80 µM PPT (24h) | Increased apoptotic bodies | Visually confirmed increase | [1] |
| HCT116 (Colon) | 40, 60, 80 µM PPT (24h) | Increased Cleaved Caspase-9 | Densitometry shows dose-dependent increase | [1] |
| HCT116 (Colon) | 40, 60, 80 µM PPT (24h) | Increased Cleaved Caspase-3 | Densitometry shows dose-dependent increase | [1] |
| HCT116 (Colon) | 40, 60, 80 µM PPT (24h) | Increased Cleaved PARP | Densitometry shows dose-dependent increase | [1] |
Cell Cycle Arrest
This compound has been demonstrated to interfere with the normal progression of the cell cycle in cancer cells, leading to arrest at specific checkpoints. This prevents the cells from dividing and proliferating.
Table 3: Quantitative Effects of this compound on Cell Cycle Distribution
| Cancer Cell Line | Treatment | Effect | Quantitative Data | Reference |
| HCT116 (Colon) | 40, 60, 80 µM PPT (24h) | G0/G1 phase arrest | Increase from 67.36% to 76.67% in G0/G1 | [1] |
| HT29 (Colon) | 40, 60, 80 µM PPT (24h) | G0/G1 phase arrest | Increase from 58.75% to 71.86% in G0/G1 | [1] |
| HCT116 & HT29 | 40, 60, 80 µM PPT (24h) | Increased p21 expression | Densitometry shows dose-dependent increase | [1] |
| HCT116 & HT29 | 40, 60, 80 µM PPT (24h) | Increased p27 expression | Densitometry shows dose-dependent increase | [1] |
| HCT116 & HT29 | 40, 60, 80 µM PPT (24h) | Decreased Cyclin D1 expression | Densitometry shows dose-dependent decrease | [1] |
Inhibition of Metastasis
Emerging evidence suggests that 20(R)-PPT can also inhibit the metastatic potential of cancer cells by impeding their migration and invasion capabilities.
Table 4: Quantitative Effects of this compound on Cell Migration and Invasion
| Cancer Cell Line | Treatment | Effect | Quantitative Data | Reference |
| HCT116 & HT29 | 40, 60 µM PPT | Inhibition of cell migration | Significant reduction in wound closure | [1] |
| HCT116 & HT29 | 40, 60 µM PPT | Inhibition of cell invasion | Significant reduction in invaded cells | [1] |
Mechanisms of Action: Signaling Pathways
The anti-cancer effects of this compound are mediated through the modulation of several critical intracellular signaling pathways that regulate cell survival, proliferation, and death.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. 20(R)-PPT has been shown to inhibit this pathway, thereby promoting apoptosis and inhibiting cell growth.[1]
p53 Signaling Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. 20(S)-Protopanaxadiol, a related compound, has been shown to promote the binding of p53 to DNA, enhancing its tumor-suppressive functions, which include inducing apoptosis and cell cycle arrest.[5] It is plausible that 20(R)-PPT acts through a similar mechanism.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Seed cancer cells (e.g., HCT116 at 1 x 10^4 cells/well or HT29 at 5 x 10^3 cells/well) in a 96-well plate and incubate for 18-24 hours.[1]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 20, 40, 60, 80, 100 µM) for the desired time periods (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well.
-
Absorbance Measurement: Shake the plate for 10-20 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[6]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (PI Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells per well in 6-well plates, incubate for 24 hours, and then treat with this compound (e.g., 40, 60, 80 µM) for 24 hours.[1]
-
Cell Harvesting and Fixation: Collect the cells, wash with cold PBS, and fix in 70% ethanol at -20°C for at least 10 minutes.[1]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend the pellet in a staining solution containing 40 µg/mL PI and 100 µg/mL RNase A.[1]
-
Incubation: Incubate at 37°C for 30 minutes in the dark.[1]
-
Analysis: Analyze the DNA content by flow cytometry.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford assay.[1]
-
SDS-PAGE: Separate 20 µg of protein per sample on an SDS-polyacrylamide gel.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, PARP, p-AKT, p21, Cyclin D1) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.[1]
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[1]
Conclusion
The in vitro evidence strongly supports the potential of this compound as an anti-cancer agent. Its ability to inhibit proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines is well-documented. The modulation of key signaling pathways such as PI3K/AKT/mTOR and p53 provides a mechanistic basis for these effects. The data and protocols presented in this technical guide offer a solid foundation for further research into the therapeutic applications of this promising natural compound. Future studies should focus on in vivo efficacy and safety, as well as exploring its potential in combination therapies.
References
- 1. Protopanaxatriol, a ginsenoside metabolite, induces apoptosis in colorectal cancer cells and arrests their cell cycle by targeting AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginsenoside 20(S)-protopanaxadiol induces cell death in human endometrial cancer cells via apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiestrogenic effect of 20S-protopanaxadiol and its synergy with tamoxifen on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 20(S)-Protopanaxatriol promotes the binding of P53 and DNA to regulate the antitumor network via multiomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Neuroprotective Effects of 20(R)-Protopanaxatriol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuroprotective effects of 20(R)-Protopanaxatriol (PPT), a key active metabolite of ginsenosides found in Panax ginseng. This document synthesizes current research findings, detailing the mechanisms of action, relevant signaling pathways, and experimental evidence supporting its potential as a neuroprotective agent.
Introduction
This compound (PPT) is a tetracyclic triterpenoid sapogenin that readily crosses the blood-brain barrier, a critical characteristic for neuro-therapeutics[1][2]. As a metabolite of various ginsenosides, PPT has demonstrated significant neuroprotective properties in a range of preclinical models, including those for ischemic stroke, Alzheimer's disease, and cognitive deficits[3][4][5]. Its therapeutic potential stems from its multifaceted mechanisms of action, primarily centered on anti-oxidative, anti-inflammatory, and anti-apoptotic activities.
Mechanisms of Neuroprotection
The neuroprotective effects of PPT are attributed to its ability to modulate key cellular processes involved in neuronal survival and function.
2.1. Antioxidant Effects
Oxidative stress is a major contributor to neuronal damage in various neurological disorders. PPT mitigates oxidative stress by enhancing the endogenous antioxidant defense system. It has been shown to increase the activity of superoxide dismutase (SOD), a crucial enzyme that catalyzes the dismutation of superoxide radicals, and decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation[5][6][7].
2.2. Anti-inflammatory Effects
Neuroinflammation plays a pivotal role in the pathogenesis of neurodegenerative diseases. PPT exhibits potent anti-inflammatory properties by downregulating the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in the brain[3][6].
2.3. Cholinergic System Modulation
In models of cognitive impairment, PPT has been observed to improve cholinergic system function. It achieves this by inhibiting acetylcholinesterase (AChE) activity, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, thereby increasing acetylcholine levels in the hippocampus[5][7].
2.4. Promotion of Neurogenesis
Recent studies suggest that PPT can promote neurogenesis, the process of generating new neurons. It has been shown to support the proliferation and differentiation of neural stem cells (NSCs), potentially contributing to cognitive improvement in models of Alzheimer's disease[4][8][9].
Signaling Pathways
The neuroprotective actions of this compound are mediated through the modulation of several critical intracellular signaling pathways.
3.1. PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key signaling cascade that promotes cell survival, proliferation, and growth. Evidence suggests that PPT activates this pathway, leading to the downstream phosphorylation of Akt. This activation is crucial for its ability to promote NSC proliferation and neurogenesis, as well as to protect against apoptosis[4][8][10].
dot
References
- 1. Panaxatriol Saponins Attenuated Oxygen-Glucose Deprivation Injury in PC12 Cells via Activation of PI3K/Akt and Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Protopanaxatriol Ginsenoside Rh1 Upregulates Phase II Antioxidant Enzyme Gene Expression in Rat Primary Astrocytes: Involvement of MAP Kinases and Nrf2/ARE Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protopanaxatriol, a ginsenoside metabolite, induces apoptosis in colorectal cancer cells and arrests their cell cycle by targeting AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of 20(S)-protopanaxatriol (PPT) on scopolamine-induced cognitive deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects and Metabolomics Study of Protopanaxatriol (PPT) on Cerebral Ischemia/Reperfusion Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative Stress Biomarkers in Some Rat Brain Structures and Peripheral Organs Underwent Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Anti-inflammatory Activity of 20(R)-Protopanaxatriol
Introduction
20(R)-Protopanaxatriol (PPT) is a key intestinal metabolite of protopanaxatriol-type ginsenosides, the active saponin components found in Panax ginseng.[1] Orally administered ginsenosides are metabolized by gut microbiota into their aglycone forms, such as PPT, which are then absorbed into circulation.[2][3] This biotransformation is critical, as the metabolites often exhibit greater bioavailability and more potent pharmacological activity than their parent ginsenosides.[1] While much of the existing research has focused on the 20(S) stereoisomer of Protopanaxatriol, emerging evidence highlights the significant anti-inflammatory potential of the 20(R) form. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative data, and detailed experimental protocols related to the anti-inflammatory activity of this compound and its closely related isomer, serving as a resource for researchers and drug development professionals.
Core Mechanisms of Anti-inflammatory Action
Protopanaxatriol exerts its anti-inflammatory effects by modulating key signaling pathways and cellular processes involved in the inflammatory cascade. The primary mechanisms include the inhibition of the NF-κB and MAPK signaling pathways, and the attenuation of NLRP3 inflammasome activation.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[2] This frees NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[2][4] 20(S)-PPT has been shown to block the LPS-induced phosphorylation and degradation of IκBα, thereby preventing NF-κB activation and suppressing the expression of iNOS and COX-2 in RAW 264.7 macrophages.[2][5] This mechanism is a cornerstone of its anti-inflammatory activity.
References
- 1. Structural Characters and Pharmacological Activity of Protopanaxadiol-Type Saponins and Protopanaxatriol-Type Saponins from Ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20(S)-Protopanaxatriol, one of ginsenoside metabolites, inhibits inducible nitric oxide synthase and cyclooxygenase-2 expressions through inactivation of nuclear factor-kappaB in RAW 264.7 macrophages stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. [Formula: see text], a Rare Protopanaxatriol-Type Ginsenoside Fraction from Black Ginseng, Suppresses Inflammatory Gene iNOS via the Iinhibition of p-STAT-1 and NF- [Formula: see text]B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
The Quest for a Rare Ginsenoside: A Technical Guide to the Discovery and Isolation of 20(R)-Protopanaxatriol
For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of 20(R)-Protopanaxatriol, a rare and pharmacologically significant aglycone of various ginsenosides. Due to its scarce natural abundance, this document emphasizes the biotechnological and enzymatic approaches that have superseded traditional direct isolation methods for its production.
Introduction: The Significance of a Stereoisomer
Protopanaxatriol (PPT) is a tetracyclic triterpene sapogenin that forms the aglycone backbone of a major class of ginsenosides found in Panax species, such as Panax ginseng (Asian ginseng) and Panax notoginseng.[1] The stereochemistry at the C-20 position gives rise to two epimers: 20(S)-Protopanaxatriol and this compound. While the 20(S) epimer is the more common metabolite of major ginsenosides, the 20(R) isomer is found in trace amounts in nature.[1] This rarity, coupled with distinct biological activities, makes this compound a compound of significant interest in pharmacological research. The different spatial arrangement of the hydroxyl group at C-20 in the (R) and (S) epimers can lead to significant differences in their biological activities and pharmacokinetic profiles.[2][3] For instance, studies have shown that 20(R)-ginsenosides can form a hydrogen bond with His524 in the human estrogen receptor α ligand-binding domain, an interaction not observed with their 20(S) counterparts.[3]
Methods of Production: Overcoming Natural Scarcity
Direct isolation of this compound from Panax plant material is challenging due to its extremely low concentrations. Consequently, research has focused on indirect methods of production, primarily through the biotransformation of more abundant protopanaxatriol-type ginsenosides and biosynthesis using engineered microorganisms.
Biotransformation via Enzymatic Hydrolysis
A primary method for obtaining this compound is through the enzymatic hydrolysis of 20(R)-ginsenosides. Certain microorganisms produce enzymes capable of selectively cleaving the sugar moieties from the ginsenoside backbone.
Experimental Protocol: Enzymatic Transformation of 20(R)-Ginsenosides
This protocol is a composite based on methodologies described for the enzymatic hydrolysis of ginsenosides.
-
Enzyme Source: A crude enzyme preparation from microorganisms known to possess β-glucosidase activity, such as Talaromyces flavus or specific enzymes from Dictyoglomus turgidum and Pyrococcus furiosus, can be utilized.[2][4]
-
Substrate: Purified 20(R)-ginsenosides (e.g., 20(R)-ginsenoside Rg2, Rh1).
-
Reaction Buffer: A suitable buffer, typically a 20 mM acetate buffer with a pH of 5.0, is used to maintain optimal enzyme activity.[4]
-
Incubation: The substrate is incubated with the crude enzyme solution at a specific temperature (e.g., 30°C) for a defined period (e.g., 48 hours).[4]
-
Reaction Termination and Extraction: The reaction is terminated, often by heat inactivation of the enzyme or by solvent extraction. The product, this compound, is then extracted from the aqueous reaction mixture using an organic solvent such as n-butanol.
-
Purification: The extracted product is purified using chromatographic techniques, such as silica gel column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Analysis: The final product is identified and quantified using analytical techniques like HPLC and mass spectrometry (MS) to confirm its structure and purity.[5]
Caption: Workflow for Enzymatic Production of this compound.
Biosynthesis in Engineered Microorganisms
Recent advancements in synthetic biology have enabled the de novo biosynthesis of rare ginsenosides, including 20(R)-isomers, in microbial hosts like Escherichia coli. This approach involves the introduction of genes encoding the necessary enzymes for the ginsenoside biosynthesis pathway.
Experimental Protocol: Biosynthesis of 20(R)-Ginsenosides in E. coli
This protocol is based on the methodology for engineering E. coli to produce 20(R)-ginsenosides, which can then be hydrolyzed to this compound.
-
Strain Engineering: An appropriate E. coli strain (e.g., BL21star (DE3)) is used as the host.[1]
-
Gene Introduction: Genes encoding key enzymes, such as uridine diphosphate glycosyltransferases (UGTs) from Panax species or other organisms, are cloned into an expression vector (e.g., pETM6).[1] These UGTs are responsible for attaching sugar moieties to the protopanaxatriol backbone.
-
Culture and Induction: The engineered E. coli is cultured in a suitable medium. Gene expression is induced, for example, by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Substrate Feeding: A precursor substrate, such as this compound itself or a related compound, is fed to the culture.[1]
-
Biotransformation: The engineered E. coli takes up the substrate and the expressed enzymes catalyze the glycosylation, producing 20(R)-ginsenosides.
-
Extraction and Analysis: The products are extracted from the culture broth and analyzed by UPLC-ESI-MS to identify and quantify the synthesized 20(R)-ginsenosides.[1] These can then be subjected to enzymatic hydrolysis as described in the previous section to yield this compound.
Table 1: Quantitative Yields of 20(R)-Ginsenosides from Engineered E. coli
| Substrate | Engineered E. coli Strain | Product | Yield (mg/L) | Reference |
| 20(R)-PPD | BL21-pGT95syn | 20(R)-CK | 0.49 | [1] |
| 20(R)-PPD | BL21-p2GT95syn | 20(R)-CK | 0.57 | [1] |
| 20(R)-PPD | BL21-pGTK1 | 20(R)-Rh2 | - | [1] |
| 20(R)-PPD | BL21-pGTC1 | 20(R)-Rh2 | - | [1] |
| 20(R)-PPD | BL21*-p2GT95synK1 | 20(R)-F2 | - | [1] |
Note: PPD (Protopanaxadiol) was used as the substrate in this particular study, but the principle applies to PPT as well. The yields for some products were not quantified in the publication.
Analytical Methods for Separation and Identification
The key challenge in working with this compound is its separation from the more abundant 20(S) epimer. High-performance liquid chromatography (HPLC) is the primary analytical technique employed for this purpose.
Experimental Protocol: HPLC Separation of 20(R)- and 20(S)-Protopanaxatriol
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column is commonly employed for the separation of ginsenosides and their aglycones.[1]
-
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid) and an organic solvent such as acetonitrile is typically used. The gradient is optimized to achieve baseline separation of the epimers.
-
Detection: Detection is usually performed at a wavelength of around 203 nm.
-
Confirmation: The identity of the separated peaks is confirmed by mass spectrometry (MS), often coupled directly to the HPLC system (LC-MS).[5] The fragmentation patterns of the epimers can aid in their identification.
Biological Activities and Signaling Pathways
While research on the specific biological activities of this compound is still emerging, studies on protopanaxatriol and its glycosides have revealed a range of pharmacological effects. It is important to note that many studies do not differentiate between the 20(R) and 20(S) epimers, or they focus on the more common 20(S) epimer.
Protopanaxatriol has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.[6][7] One of the key signaling pathways implicated in the anti-inflammatory effects of 20(S)-Protopanaxatriol is the NF-κB pathway.[7] 20(S)-Protopanaxatriol has been found to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitory subunit, I-κBα.[7] This, in turn, suppresses the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]
Additionally, protopanaxatriol has been identified as a functional ligand for the glucocorticoid receptor (GR) and the estrogen receptor (ER), suggesting its potential role in modulating endocrine signaling.[8]
Caption: Inhibition of the NF-κB Pathway by 20(S)-Protopanaxatriol.
Future Perspectives
The development of efficient and scalable methods for the production of this compound is crucial for advancing research into its unique pharmacological properties. Further studies are needed to fully elucidate the specific signaling pathways modulated by the 20(R) epimer and to compare its efficacy and safety profile with that of its 20(S) counterpart. The insights gained from such research will be invaluable for the development of novel therapeutics derived from this rare but potent natural product.
References
- 1. Biosynthesis of rare 20(R)-protopanaxadiol/protopanaxatriol type ginsenosides through Escherichia coli engineered with uridine diphosphate glycosyltransferase genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Property of 20(S)-Protopanaxadiol Ocotillol Type Epimers Affects Its Absorption and Also the Inhibition of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational and experimental characterization of estrogenic activities of 20(S, R)-protopanaxadiol and 20(S, R)-protopanaxatriol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 20(S)-Protopanaxatriol inhibits release of inflammatory mediators in immunoglobulin E-mediated mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of ginsenosides by chromatography and mass spectrometry: release of 20 S-protopanaxadiol and 20 S-protopanaxatriol for quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS:1453-93-6 | Manufacturer ChemFaces [chemfaces.com]
- 7. 20(S)-Protopanaxatriol, one of ginsenoside metabolites, inhibits inducible nitric oxide synthase and cyclooxygenase-2 expressions through inactivation of nuclear factor-kappaB in RAW 264.7 macrophages stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Unraveling the Interaction of 20(R)-Protopanaxatriol with the Glucocorticoid Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular interactions between 20(R)-Protopanaxatriol (PPT), a key bioactive ginsenoside, and the glucocorticoid receptor (GR). Emerging research indicates that PPT and its related compounds, protopanaxadiols (PPDs), exhibit a unique modulatory effect on the GR, positioning them as potential candidates for selective glucocorticoid receptor modulators (SEGRMs) with therapeutic promise. This document synthesizes key findings on binding characteristics, signaling pathways, and experimental methodologies to offer a comprehensive resource for researchers in pharmacology and drug development.
Core Interaction: A Dissociative Agonist Profile
Protopanaxatriol and the closely related protopanaxadiol are triterpenoids that share structural similarities with endogenous glucocorticoids[1][2]. This structural resemblance allows them to interact with the glucocorticoid receptor. Studies have demonstrated that both PPD and, more effectively, PPT can bind to the GR, leading to its nuclear translocation[1][2]. Upon entering the nucleus, the PPT-activated GR complex can suppress the activity of pro-inflammatory transcription factors like nuclear factor-kappa beta (NF-κB)[1][2]. This transrepression mechanism is a hallmark of the anti-inflammatory effects of glucocorticoids.
A critical finding is that PPT does not appear to induce the transactivation of GR, a process linked to many of the undesirable side effects of conventional glucocorticoid therapy[1][2][3]. Furthermore, PPT has been observed to suppress the transactivation induced by the potent synthetic glucocorticoid, dexamethasone[1][2]. This "dissociative" activity, separating the beneficial transrepression from the problematic transactivation, is the cornerstone of the interest in PPT as a potential SEGRM[1][3].
The broader family of ginsenosides, from which PPT is derived, has also been shown to interact with the GR. For instance, ginsenoside Rg1, a PPT-type ginsenoside, acts as a functional GR ligand, inducing GR-mediated transcription and down-regulating the intracellular GR content, similar to dexamethasone[4][5][6][7]. Some ginsenoside metabolites have also been found to interact with other nuclear receptors, such as the estrogen receptor (ER), suggesting a wider spectrum of activity that warrants further investigation[8][9].
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the interaction of this compound and related compounds with the glucocorticoid receptor.
| Compound | Cell Line | Assay Type | Endpoint Measured | Result | Reference |
| 20(S)-Protopanaxatriol | HeLa, HEK293 | Luciferase Reporter Assay | NF-κB Activity | Suppression of TNF-α induced NF-κB activity | [1] |
| 20(S)-Protopanaxatriol | HeLa, HepG2 | Luciferase Reporter Assay | GR Transactivation (GRE-driven) | No significant induction of transactivation | [1] |
| 20(S)-Protopanaxatriol | HeLa, HepG2 | Luciferase Reporter Assay | GR Transactivation (DEX-induced) | Suppression of dexamethasone-induced transactivation | [1] |
| Ginsenoside Rg1 | FTO2B | Luciferase Reporter Assay | GR Transactivation (GRE-driven) | Dose-dependent induction of reporter gene | [4] |
| 20(R)-Protopanaxadiol | A549 | Reporter Gene Assay | GR Transactivation (GRE-driven) | No enhancement of GRE-driven gene expression | [3] |
| 20(R)-Protopanaxadiol | A549 | Reporter Gene Assay | GR Transrepression (AP-1 driven) | Repression of GR target transrepressed gene | [3] |
Signaling Pathways and Experimental Workflows
The interaction of this compound with the glucocorticoid receptor initiates a cascade of intracellular events. The following diagrams illustrate the key signaling pathways and a typical experimental workflow used to investigate these interactions.
Caption: Signaling pathway of this compound interaction with the Glucocorticoid Receptor.
Caption: A typical experimental workflow for studying PPT-GR interaction.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for investigating the interaction between this compound and the glucocorticoid receptor.
Luciferase Reporter Gene Assay for GR Transactivation and NF-κB Transrepression
This assay is crucial for quantifying the functional consequences of PPT binding to the GR.
-
Cell Culture and Transfection:
-
HeLa or HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
-
Cells are seeded in 24-well plates. At 70-80% confluency, cells are transiently co-transfected using a suitable transfection reagent (e.g., Lipofectamine).
-
For GR transactivation, cells are transfected with a glucocorticoid-responsive element (GRE)-driven luciferase reporter plasmid and a GR expression vector.
-
For NF-κB transrepression, cells are transfected with an NF-κB-responsive luciferase reporter plasmid and a GR expression vector. A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.
-
-
Treatment:
-
24 hours post-transfection, the medium is replaced with serum-free medium containing various concentrations of this compound, dexamethasone (as a positive control), or vehicle (DMSO).
-
For transrepression studies, cells are also stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).
-
-
Luciferase Activity Measurement:
-
After 18-24 hours of treatment, cells are lysed.
-
Luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Immunofluorescence for GR Nuclear Translocation
This method visualizes the subcellular localization of the GR upon ligand binding.
-
Cell Culture and Treatment:
-
HeLa cells are grown on glass coverslips in a 12-well plate.
-
Cells are treated with this compound, dexamethasone, or vehicle for a specified time (e.g., 1 hour).
-
-
Immunostaining:
-
Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100 in PBS.
-
Non-specific binding sites are blocked with a blocking buffer (e.g., PBS containing 1% BSA).
-
Cells are incubated with a primary antibody specific for the glucocorticoid receptor.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).
-
Nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).
-
-
Microscopy and Image Analysis:
-
Coverslips are mounted on glass slides.
-
Images are captured using a fluorescence microscope.
-
The subcellular localization of the GR (cytoplasmic vs. nuclear) is observed and can be quantified using image analysis software.
-
Induced-Fit Docking Analysis
This computational method predicts the binding mode and affinity of a ligand to its receptor.
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structure of the ligand-binding domain (LBD) of the glucocorticoid receptor is obtained from the Protein Data Bank (PDB).
-
The 3D structure of this compound is generated and optimized using molecular modeling software.
-
-
Docking Simulation:
-
Induced-fit docking simulations are performed using software such as Schrödinger's Glide or AutoDock.
-
The binding site on the GR LBD is defined based on the co-crystallized ligand or known binding pockets.
-
The docking algorithm samples various conformations and orientations of the ligand within the binding site, allowing for flexibility in both the ligand and key receptor side chains.
-
-
Analysis:
-
The resulting poses are scored based on their predicted binding energy.
-
The pose with the lowest binding energy is considered the most likely binding mode.
-
The interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the molecular basis of binding.
-
Conclusion
The interaction of this compound with the glucocorticoid receptor represents a promising area of research for the development of novel anti-inflammatory agents. Its ability to selectively modulate GR activity, favoring transrepression over transactivation, suggests a potential for therapeutic efficacy with a reduced side-effect profile compared to traditional glucocorticoids. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the pharmacological potential of this and other related ginsenosides. Future research should focus on obtaining more extensive quantitative data, including binding affinities and in vivo efficacy, to fully elucidate the therapeutic promise of this compound as a selective glucocorticoid receptor modulator.
References
- 1. Potential Dissociative Glucocorticoid Receptor Activity for Protopanaxadiol and Protopanaxatriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Dissociative Glucocorticoid Receptor Activity for Protopanaxadiol and Protopanaxatriol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 20(R, S)-protopanaxadiol and 20(R, S)-protopanaxatriol for potential selective modulation of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ginsenoside Rg1 down-regulates glucocorticoid receptor and displays synergistic effects with cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. Protopanaxadiol and protopanaxatriol bind to glucocorticoid and oestrogen receptors in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protopanaxadiol and protopanaxatriol bind to glucocorticoid and oestrogen receptors in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Estrogenic Activity of 20(R)-Protopanaxatriol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the estrogenic activity of 20(R)-Protopanaxatriol (PPT), a key metabolite of ginsenosides found in Panax ginseng. The document synthesizes current in vitro data on its interaction with estrogen receptors, details the experimental methodologies used for its characterization, and visualizes the associated molecular pathways.
Executive Summary
This compound, a stereoisomer of the aglycone metabolite of protopanaxatriol-type ginsenosides, exhibits weak estrogenic activity. This activity is primarily mediated through direct binding to and activation of the human estrogen receptor alpha (hERα), functioning as a receptor agonist. While its binding affinity is moderate and lower than its (S)-epimer and corresponding protopanaxadiol counterparts, 20(R)-PPT can induce estrogen-responsive gene expression in a dose-dependent manner. Evidence also suggests a potential for non-genomic signaling through estrogen receptor beta (ERβ) in specific cell types, although this is less characterized for the 20(R) isomer specifically. This guide presents the quantitative data, experimental protocols, and signaling pathways that underpin our current understanding of 20(R)-PPT's estrogenic profile.
Quantitative Data on Estrogenic Activity
The estrogenic activity of this compound has been quantified through receptor binding and reporter gene assays. The following tables summarize the key findings.
Table 1: Estrogen Receptor Alpha (ERα) Binding Affinity of Ginsenoside Metabolites [1]
| Compound | Dissociation Constant (Kd) Range (μM) | Relative Binding Affinity Order |
| 20(S)-Protopanaxadiol (PPD(S)) | 1260.64 - 1716.19 | 1 |
| 20(R)-Protopanaxadiol (PPD(R)) | 1260.64 - 1716.19 | 2 |
| 20(S)-Protopanaxatriol (PPT(S)) | 1260.64 - 1716.19 | 3 |
| This compound (PPT(R)) | 1260.64 - 1716.19 | 4 |
Data from fluorescence polarization competitive binding assays. A higher Kd indicates lower binding affinity.
Table 2: Estrogen Receptor Alpha (ERα) Transcriptional Activation [1]
| Compound | Cell Line | Assay | Result | Max Induction |
| This compound (PPT(R)) | MCF-7 | ERE-Luciferase Reporter | Dose-dependent activation | ~4-fold |
While a specific EC50 value for 20(R)-PPT is not available, its activation potency in the reporter gene assay was found to be consistent with its binding affinity, being the lowest among the tested ginsenoside metabolites.[1]
Table 3: Non-Genomic Activity of Protopanaxatriols
| Compound | Cell Line | Assay | Endpoint | EC50 |
| 20(S)-Protopanaxatriol (PPT(S)) | HUVECs | Calcium Imaging | Increase in [Ca2+]i | 482 nM[2] |
Note: Data for the 20(R) epimer in non-genomic assays is not currently available. Protopanaxatriols, in general, have been shown to be functional ligands for ERβ, mediating rapid non-genomic effects such as increased intracellular calcium and nitric oxide production in endothelial cells.[3]
Signaling Pathways
This compound exerts its estrogenic effects through at least one, and potentially two, distinct signaling pathways involving estrogen receptors.
Genomic Estrogenic Signaling via ERα
The primary mechanism of action for 20(R)-PPT is the classical genomic pathway mediated by ERα.[1][4] Upon entering the cell, 20(R)-PPT binds to the ligand-binding domain of ERα. Molecular docking studies indicate that the 20(R) configuration allows for the formation of a crucial hydrogen bond with the amino acid residue His524, stabilizing the receptor in an active, agonist conformation.[1] This binding event triggers the dimerization of the receptor, its translocation into the nucleus, and subsequent binding to Estrogen Response Elements (EREs) located in the promoter regions of target genes, thereby initiating transcription.
References
- 1. Computational and experimental characterization of estrogenic activities of 20(S, R)-protopanaxadiol and 20(S, R)-protopanaxatriol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protopanaxadiol and protopanaxatriol bind to glucocorticoid and oestrogen receptors in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational and experimental characterization of estrogenic activities of 20(S, R)-protopanaxadiol and 20(S, R)-protopanaxatriol - PubMed [pubmed.ncbi.nlm.nih.gov]
20(R)-Protopanaxatriol: A Technical Guide to its PPARγ Antagonism
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis.[1][2][3] Its modulation has been a key strategy in the development of therapeutics for metabolic diseases, most notably type 2 diabetes. While PPARγ agonists, such as thiazolidinediones (TZDs), have been effective insulin sensitizers, their utility has been hampered by significant side effects including weight gain and fluid retention.[1][4] This has spurred the search for alternative modulators of PPARγ activity, including antagonists. 20(R)-Protopanaxatriol (PPT), a metabolite of ginsenosides found in Panax ginseng, has emerged as a novel antagonist of PPARγ, offering a potential new avenue for therapeutic intervention in metabolic disorders.[4][5][6] This technical guide provides an in-depth analysis of the antagonistic activity of 20(R)-PPT on PPARγ, detailing the quantitative data, experimental methodologies, and underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the antagonistic effects of this compound on PPARγ.
| Parameter | Value | Assay | Reference |
| IC50 | 11.75 μM | TR-FRET Competitive Binding Assay | [4] |
| Ki | 4.2 μM | TR-FRET Competitive Binding Assay | [4] |
| Table 1: Binding Affinity of this compound for PPARγ |
| Cell Line | Assay | Effect of 20(R)-PPT | Reference |
| 3T3-L1 preadipocytes | Adipocyte Differentiation | Inhibition of rosiglitazone-induced differentiation | [4][5] |
| HEK293T cells | Luciferase Reporter Assay | Inhibition of rosiglitazone-induced PPARγ transactivation | [4] |
| Table 2: In Vitro Cellular Effects of this compound |
| Gene | Tissue/Cell Line | Effect of 20(R)-PPT Treatment | Reference |
| aP2 (FABP4) | 3T3-L1 adipocytes | Markedly decreased expression | [4] |
| CD36 | 3T3-L1 adipocytes | Markedly decreased expression | [4] |
| FAS | 3T3-L1 adipocytes | Markedly decreased expression | [4] |
| LPL | 3T3-L1 adipocytes | Markedly decreased expression | [4] |
| Table 3: Effect of this compound on PPARγ Target Gene Expression |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay is utilized to determine the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).
Methodology:
-
Reagents: Recombinant PPARγ-LBD, a fluorescently labeled PPARγ ligand (tracer), and the test compound (20(R)-PPT).
-
Procedure: The PPARγ-LBD is incubated with the fluorescent tracer and varying concentrations of the unlabeled test compound.
-
Mechanism: If the test compound binds to the PPARγ-LBD, it will displace the fluorescent tracer, leading to a decrease in the FRET signal.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the tracer binding (IC50) is calculated. The inhibition constant (Ki) can then be derived from the IC50 value. A study demonstrated that 20(R)-PPT was able to displace rosiglitazone from binding to PPARγ with an IC50 value of 11.75 μM and a Ki of 4.2 μM.[4]
TR-FRET Competitive Binding Assay Workflow.
Luciferase Reporter Gene Assay
This cell-based assay is used to measure the transcriptional activity of PPARγ in the presence of a test compound.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM with 10% FBS.[4] The cells are then co-transfected with a PPARγ expression plasmid and a reporter plasmid containing a PPARγ response element (PPRE) linked to a luciferase gene.[4]
-
Compound Treatment: After transfection, the cells are treated with a known PPARγ agonist (e.g., rosiglitazone) in the presence or absence of the test compound (20(R)-PPT).[4]
-
Luciferase Activity Measurement: Following treatment, the cells are lysed, and the luciferase activity is measured using a luminometer.[7]
-
Data Analysis: A decrease in luciferase activity in the presence of the test compound indicates antagonism of PPARγ transcriptional activity. 20(R)-PPT was shown to significantly inhibit the rosiglitazone-activated PPARγ transactivity.[4]
Luciferase Reporter Assay Workflow.
3T3-L1 Adipocyte Differentiation Assay
This assay assesses the ability of a compound to inhibit the differentiation of preadipocytes into mature adipocytes, a process critically regulated by PPARγ.
Methodology:
-
Cell Culture: 3T3-L1 preadipocytes are cultured to confluence.[8][9]
-
Induction of Differentiation: Two days post-confluence, the culture medium is replaced with a differentiation medium containing insulin, dexamethasone, and a PPARγ agonist like rosiglitazone.[5][8][9] The test compound (20(R)-PPT) is added concurrently.
-
Maturation: After a few days, the medium is switched to a maturation medium containing insulin for an additional period.
-
Staining and Quantification: Differentiated adipocytes are identified by the accumulation of lipid droplets, which can be visualized by Oil Red O staining.[8][10] The stain is then eluted, and the absorbance is measured to quantify the extent of differentiation.[10] A reduction in Oil Red O staining in the presence of 20(R)-PPT indicates inhibition of adipogenesis.[4][5]
Adipocyte Differentiation Assay Workflow.
Signaling Pathways
PPARγ Signaling Pathway
PPARγ, upon activation by a ligand, forms a heterodimer with the retinoid X receptor (RXR).[3][11] This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription.[8] These target genes are involved in various metabolic processes, including adipogenesis, lipid metabolism, and glucose uptake.[2][3]
Canonical PPARγ Signaling Pathway.
Mechanism of this compound Antagonism
This compound functions as a competitive antagonist of PPARγ. It binds to the ligand-binding domain of PPARγ, thereby preventing the binding of endogenous or synthetic agonists.[4] This inhibition of agonist binding prevents the conformational change in PPARγ necessary for the recruitment of coactivators and subsequent transcriptional activation of target genes. Consequently, the downstream effects of PPARγ activation, such as adipocyte differentiation and the expression of lipogenic genes, are suppressed.[4]
Antagonistic Action of 20(R)-PPT.
Conclusion
This compound has been identified as a novel antagonist of PPARγ. The data presented herein demonstrates its ability to bind to the PPARγ LBD, inhibit agonist-induced transcriptional activity, and suppress adipocyte differentiation. These findings highlight the potential of 20(R)-PPT as a lead compound for the development of new therapeutics for metabolic diseases, potentially avoiding the undesirable side effects associated with PPARγ agonists. Further research is warranted to fully elucidate its in vivo efficacy and safety profile. Of note, the stereoisomer 20(S)-Protopanaxatriol has been reported to act as a PPARγ agonist, underscoring the critical importance of stereochemistry in the pharmacological activity of these compounds.[12][13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 3. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protopanaxatriol, a novel PPARγ antagonist from Panax ginseng, alleviates steatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protopanaxatriol | PPAR | TargetMol [targetmol.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 10. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Ginsenoside 20S-protopanaxatriol (PPT) activates peroxisome proliferator-activated receptor gamma (PPARgamma) in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
A Technical Guide to the Natural Sources of 20(R)-Protopanaxatriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
20(R)-Protopanaxatriol (PPT) is a dammarane-type tetracyclic triterpene sapogenin, representing the aglycone form of a series of ginsenosides. While its 20(S)-epimer is more common in nature, 20(R)-PPT has garnered significant interest within the scientific community for its potential pharmacological activities. As a rare ginsenoside, its isolation and quantification from natural sources present unique challenges and opportunities. This technical guide provides an in-depth overview of the natural occurrences of 20(R)-PPT, methodologies for its extraction and analysis, and biosynthetic pathways.
Natural Occurrence and Distribution
This compound is found in trace amounts in various species of the Panax genus, commonly known as ginseng. The primary plant sources include Panax ginseng (Korean ginseng), Panax notoginseng (Sanqi or Tianqi ginseng), and Panax quinquefolius (American ginseng)[1][2]. Most ginsenosides present in these plants are of the 20(S) configuration[1]. The 20(R) isomers, including 20(R)-PPT, are considered rare ginsenosides[1][2].
The distribution of ginsenosides, including the precursors to 20(R)-PPT, varies significantly between different parts of the plant, such as the root, leaves, stems, and flowers[3][4]. While the root is the most commonly used part for medicinal purposes, studies have shown that other parts, like the leaves and flower buds, can be rich sources of certain ginsenosides[5][6].
Quantitative Data on Protopanaxatriol-Type Saponins in Panax Species
Direct quantification of this compound in raw plant material is challenging due to its low abundance. The following tables summarize the content of major protopanaxatriol-type saponins (PTS), which are the glycosylated precursors, in various Panax species and their different parts. These glycosides can be hydrolyzed to yield protopanaxatriol aglycones.
Table 1: Content of Protopanaxatriol-Type Saponins in Different Parts of Panax ginseng
| Plant Part | Ginsenoside Re (mg/100g) | Ginsenoside Rg1 (mg/100g) | Ginsenoside Rh1 (mg/100g) | Total PTS (mg/g) | Reference |
| Main Root | 144.53 ± 0.90 | - | 1429.33 ± 55.54 | - | [4] |
| Root Hair | 18.54 ± 1.20 | - | 51.46 ± 3.03 | - | [4] |
| Leaf | 224.53 ± 1.97 | 55.10 ± 1.29 | - | - | [4] |
| Hydroponic Root | - | - | - | 34.01 - 81.72 | [7] |
| Hydroponic Leaf | - | - | - | 76.88 - 131.60 | [7] |
| Hydroponic Stem | - | - | - | 55.81 - 99.23 | [7] |
Table 2: Content of Protopanaxatriol-Type Saponins in Panax notoginseng
| Plant Part | Notoginsenoside R1 (mg/g) | Ginsenoside Rg1 (mg/g) | Ginsenoside Re (mg/g) | Total PTS (mg/g) | Reference |
| Rhizome | 6.16 | 48.42 | 2.80 | 57.38 | [3] |
| Root | - | - | - | 29.09 | [3] |
| Leaf | - | - | - | - | [3] |
| Flower | - | - | - | - | [3] |
Biosynthesis of Protopanaxatriol
The biosynthesis of protopanaxatriol in Panax species is a complex enzymatic process originating from the cyclization of 2,3-oxidosqualene. The key steps involve the formation of the dammarane skeleton, followed by hydroxylations catalyzed by cytochrome P450 enzymes. The stereochemistry at the C-20 position, which distinguishes 20(R)-PPT from the more abundant 20(S)-PPT, is a critical aspect of the biosynthetic pathway. The conversion of dammarenediol-II to protopanaxatriol is catalyzed by protopanaxatriol synthase, a cytochrome P450 enzyme[8].
Experimental Protocols
Due to the low natural abundance of this compound, its acquisition often involves the hydrolysis of more abundant protopanaxatriol-type ginsenosides or the biotransformation of 20(S)-ginsenosides.
Extraction and Hydrolysis to Obtain Protopanaxatriol Aglycone
This protocol describes a general method for extracting total ginsenosides from Panax plant material and subsequent hydrolysis to yield the aglycone, protopanaxatriol.
a. Extraction of Total Ginsenosides:
-
Sample Preparation: Air-dry the plant material (e.g., roots, leaves) and grind it into a fine powder.
-
Solvent Extraction: Extract the powdered material with 70-80% methanol or ethanol at a ratio of 1:10 (w/v) using ultrasonication or reflux extraction for 2-3 hours. Repeat the extraction process 2-3 times to ensure maximum yield.
-
Filtration and Concentration: Combine the extracts, filter to remove solid plant material, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude extract can be further purified by solid-phase extraction (SPE) using a C18 cartridge to remove highly polar impurities.
b. Acid Hydrolysis:
-
Reaction Setup: Dissolve the dried extract in a solution of 2M HCl in aqueous methanol.
-
Hydrolysis: Heat the mixture at 60-80°C for 2-4 hours.
-
Neutralization and Extraction: After cooling, neutralize the reaction mixture with a suitable base (e.g., NaOH). Partition the mixture with a non-polar solvent such as ethyl acetate or n-butanol to extract the aglycones.
-
Washing and Drying: Wash the organic layer with distilled water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude protopanaxatriol.
Biotransformation of 20(S)-Ginsenosides to this compound
Microbial and enzymatic transformations are effective methods for producing rare ginsenosides like 20(R)-PPT from more abundant precursors.
a. Microbial Transformation:
-
Microorganism Selection: Select a microbial strain known for its ability to hydrolyze ginsenoside sugar moieties and induce epimerization at the C-20 position. Examples include species of Aspergillus, Absidia, and Talaromyces[9][10][11].
-
Culture Preparation: Cultivate the selected microorganism in a suitable liquid medium until it reaches the desired growth phase.
-
Substrate Addition: Add a solution of a purified 20(S)-protopanaxatriol-type ginsenoside (e.g., ginsenoside Re or Rg1) to the microbial culture.
-
Incubation and Transformation: Incubate the culture with the substrate under controlled conditions (temperature, pH, aeration) for a period ranging from several hours to days.
-
Extraction and Purification: After the transformation is complete, extract the products from the culture broth using an organic solvent (e.g., ethyl acetate). Purify the 20(R)-PPT from the extract using chromatographic techniques such as column chromatography or preparative HPLC.
b. Enzymatic Transformation:
-
Enzyme Source: Utilize specific glycosidases, such as β-glucosidases, that can selectively cleave sugar residues from ginsenosides[12][13]. These enzymes can be commercially sourced or produced from recombinant microorganisms.
-
Reaction Conditions: Dissolve the ginsenoside substrate in a suitable buffer at the optimal pH for the enzyme. Add the enzyme and incubate the reaction mixture at the optimal temperature.
-
Monitoring and Termination: Monitor the progress of the reaction by TLC or HPLC. Once the desired conversion is achieved, terminate the reaction by heat inactivation or by adding a solvent.
-
Product Isolation: Extract and purify the 20(R)-PPT as described for microbial transformation.
Quantification by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.
a. Sample Preparation:
-
Prepare extracts as described in the extraction protocol.
-
For quantitative analysis, perform a solid-phase extraction (SPE) cleanup of the extract to remove interfering compounds.
-
Dissolve the final dried extract in the mobile phase for injection.
b. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
c. MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI), typically in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: Specific precursor-to-product ion transitions for this compound need to be determined using a standard.
-
Quantification: Use an internal standard for accurate quantification and construct a calibration curve with a certified reference standard of this compound.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a general experimental workflow for the isolation and analysis of this compound and a simplified representation of a biotransformation pathway.
Conclusion
This compound remains a challenging yet promising natural product for pharmacological research. While its direct isolation from Panax species is hindered by low concentrations, methods involving the hydrolysis of abundant precursor ginsenosides and, more significantly, microbial or enzymatic biotransformation, offer viable pathways for its production. The protocols and data presented in this guide provide a comprehensive resource for researchers aiming to explore the therapeutic potential of this rare ginsenoside. Further research into optimizing biotransformation processes and discovering novel, high-yielding natural sources will be crucial for advancing the development of this compound-based therapeutics.
References
- 1. Biosynthesis of rare 20(R)-protopanaxadiol/protopanaxatriol type ginsenosides through Escherichia coli engineered with uridine diphosphate glycosyltransferase genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of rare 20(R)-protopanaxadiol/protopanaxatriol type ginsenosides through Escherichia coli engineered with uridine diphosphate glycosyltransferase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of Ginsenoside Contents in Different Parts of Korean Ginseng (Panax ginseng C.A. Meyer) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ginseng leaf-stem: bioactive constituents and pharmacological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Diversity of Panax ginseng, Panax quinquifolium, and Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnfs.or.kr [pnfs.or.kr]
- 8. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 9. Microbial transformation of 20(S)-protopanaxatriol-type saponins by Absidia coerulea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly Regioselective Biotransformation of Protopanaxadiol-type and Protopanaxatriol-type Ginsenosides in the Underground Parts of Panax notoginseng to 18 Minor Ginsenosides by Talaromyces flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Solid-State Fermentation With Aspergillus cristatus Enhances the Protopanaxadiol- and Protopanaxatriol-Associated Skin Anti-aging Activity of Panax notoginseng [frontiersin.org]
- 12. Complete Biotransformation of Protopanaxatriol-Type Ginsenosides in Panax ginseng Leaf Extract to Aglycon Protopanaxatriol by β-Glycosidases from Dictyoglomus turgidum and Pyrococcus furiosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Complete Biotransformation of Protopanaxatriol-Type Ginsenosides in Panax ginseng Leaf Extract to Aglycon Protopanaxatriol by β-Glycosidases from Dictyoglomus turgidum and Pyrococcus furiosus -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
A Technical Guide to Early-Stage Research on 20(R)-Protopanaxatriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
20(R)-Protopanaxatriol (PPT) is a dammarane-type tetracyclic triterpene sapogenin, an aglycone of various ginsenosides found in Panax ginseng and Panax notoginseng. As a metabolite of protopanaxatriol-type ginsenosides, 20(R)-PPT is considered a key active component responsible for a range of pharmacological effects.[1] Early-stage research has identified its potential in several therapeutic areas, including neuroprotection, anti-inflammation, and oncology. This technical guide provides an in-depth overview of the core pre-clinical research on 20(R)-PPT, focusing on its mechanisms of action, experimental data, and the methodologies employed in its investigation.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetic profile of 20(R)-PPT is crucial for its development as a therapeutic agent. Studies in rats have shown that the oral bioavailability of protopanaxatriol is approximately 3.7%, with a half-life of around 0.80 hours when administered as part of a mixture with protopanaxadiol (PPD).[1] Notably, PPT is unstable in acidic environments, showing significant degradation in simulated gastric fluid.[1] This highlights a key challenge in its oral delivery and suggests that formulation strategies to protect the molecule from acidic degradation may be necessary to enhance its therapeutic potential.
| Parameter | Value | Species | Administration | Reference |
| Oral Bioavailability | ~3.7% | Rat | Oral (as PPD-PPT mixture) | [1] |
| Half-life (t1/2) | ~0.80 hours | Rat | Oral (as PPD-PPT mixture) | [1] |
| Acid Stability (pH 1.2, 4h, 37°C) | ~40% degradation | In vitro | [1] |
Table 1: Pharmacokinetic Parameters of Protopanaxatriol
Neuroprotective Effects
A significant body of early-stage research has focused on the neuroprotective properties of 20(R)-PPT and its (S)-isomer. These studies suggest potential applications in neurodegenerative diseases and cognitive enhancement.
Mechanism of Action: PI3K/AKT Signaling
One of the key pathways implicated in the neuroprotective effects of 20(S)-PPT is the PI3K/AKT signaling cascade. Research has shown that 20(S)-PPT can alleviate cognitive deficits in a zebrafish model of Alzheimer's disease by promoting endogenous neurogenesis.[2] It was found to promote the differentiation of neural stem cells (NSCs) into neurons and alleviate apoptosis and cell cycle arrest in NSCs induced by amyloid-beta.[2] Mechanistically, 20(S)-PPT was shown to target PIK3CA, a catalytic subunit of PI3K, and subsequently activate the PI3K/AKT pathway.[2] This was evidenced by the reversal of reduced expression levels of PIK3CA, p-PI3Kp85, and p-AKT in NSCs under disease-mimicking conditions.[2]
Caption: PI3K/AKT signaling pathway activated by this compound.
Experimental Models and Data
The neuroprotective effects of 20(S)-PPT have been evaluated in various in vivo and in vitro models.
-
Alzheimer's Disease Zebrafish Model: In an AlCl3-induced Alzheimer's disease model in zebrafish, 20(S)-PPT was shown to alleviate cognitive deficits in Y-maze and T-maze tests and increase the expression of the neuronal marker HuC in the telencephalon.
-
Scopolamine-Induced Cognitive Deficit in Mice: Pre-treatment with 20(S)-PPT (20 and 40 μmol/kg, intraperitoneal injection) for 27 days ameliorated scopolamine-induced cognitive impairment in mice.[3] This was associated with a decrease in acetylcholinesterase (AChE) activity, an increase in acetylcholine (ACh) content, increased superoxide dismutase (SOD) activity, and upregulation of memory-related proteins Egr-1, c-Jun, and CREB in the hippocampus.[3]
-
Cerebral Ischemia/Reperfusion Injury: In a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R), 20(S)-PPT reduced neurological deficit scores and infarct volume.[4] In an in vitro model using oxygen-glucose deprivation (OGD) in PC12 cells, 20(S)-PPT regulated levels of lactate dehydrogenase (LDH), malondialdehyde (MDA), SOD, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4]
| Model | Species | 20(S)-PPT Dose | Key Findings | Reference |
| AlCl3-induced Alzheimer's Disease | Zebrafish | Not specified | Alleviated cognitive deficits, increased HuC expression. | |
| Scopolamine-induced Cognitive Deficit | Mouse | 20 and 40 μmol/kg (i.p.) | Ameliorated cognitive impairment, modulated cholinergic function and oxidative stress. | [3] |
| Middle Cerebral Artery Occlusion/Reperfusion | Rat | Not specified | Reduced neurological deficit and infarct volume. | [4] |
| Oxygen-Glucose Deprivation | PC12 cells | Not specified | Regulated markers of cell damage and inflammation (LDH, MDA, SOD, TNF-α, IL-6). | [4] |
Table 2: Summary of Neuroprotective Effects of 20(S)-Protopanaxatriol
Anti-inflammatory Effects
20(R)-PPT and its stereoisomer exhibit significant anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.
Mechanism of Action: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of 20(S)-PPT are mediated through the inhibition of key signaling pathways in immune cells. In immunoglobulin E (IgE)-mediated mast cell activation, 20(S)-PPT dose-dependently reduced the release of histamine and leukotrienes.[5][6] This was achieved by inhibiting multiple cellular signaling pathways, including Ca2+ influx, protein kinase C (PKC), and phospholipase A2 (PLA2), which are downstream of Syk activation.[5][6] Furthermore, 20(S)-PPT inhibited the expression of cyclooxygenase-1/2 (COX-1/2) and the activation of transcription factors such as nuclear factor-κB (NF-κB) and activator protein-1 (AP-1).[5][6]
Caption: Inhibition of mast cell degranulation by this compound.
Experimental Models and Data
-
TNBS-Induced Colitis in Mice: Orally administered ginsenoside Rg1 is metabolized to 20(S)-PPT via ginsenoside Rh1.[7] In a 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model in mice, both Rg1, Rh1, and 20(S)-PPT inhibited colon shortening, myeloperoxidase (MPO) activity, and the expression of pro-inflammatory cytokines IL-1β, IL-17, and TNF-α.[7] These compounds also inhibited NF-κB activation and restored the Th17/Treg imbalance.[7] Notably, the anti-inflammatory effect of 20(S)-PPT was the most potent among the tested metabolites.[7]
| Model | Species | Compound | Key Findings | Reference |
| TNBS-induced Colitis | Mouse | 20(S)-Protopanaxatriol | Inhibited colon shortening, MPO activity, and pro-inflammatory cytokine expression; inhibited NF-κB activation; restored Th17/Treg balance. | [7] |
| IgE-mediated Mast Cell Activation | Guinea Pig and Mouse | 20(S)-Protopanaxatriol | Reduced histamine and leukotriene release; inhibited Syk, Ca2+ influx, PKC, PLA2, MAPK, and NF-κB/AP-1. | [5][6] |
Table 3: Summary of Anti-inflammatory Effects of 20(S)-Protopanaxatriol
Anti-Cancer Effects
Emerging evidence suggests that 20(R)-PPT and its related compounds possess anti-cancer properties, acting through various mechanisms to inhibit tumor growth and survival.
Mechanism of Action: Modulation of Cell Proliferation and Apoptosis
20(S)-PPT has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[8] In triple-negative breast cancer (TNBC) cells, 20(S)-PPT was found to induce non-protective autophagy and apoptosis by inhibiting the Akt/mTOR signaling pathway.[9] Molecular docking studies have predicted a potential binding mode of PPT to Akt.[9] In lung cancer cells (A549 and SK-MES-1), 20(S)-PPT repressed cell viability and invasiveness while promoting apoptosis.[10]
Caption: Anti-cancer mechanism of this compound via Akt/mTOR inhibition.
Experimental Models and Data
-
In Vitro Cancer Cell Lines: The anti-proliferative effects of 20(S)-PPT have been demonstrated in various cancer cell lines, including those of the lung and breast.[8][9][10] The IC50 values for the inhibition of proliferation by compound K (a metabolite of PPD) were in the micromolar range for several cell lines.[8] While specific IC50 values for 20(R)-PPT are not consistently reported in the initial screen, its activity is evident.
| Cell Line | Cancer Type | Effect of 20(S)-PPT | Reference |
| A549, SK-MES-1 | Lung Cancer | Repressed viability and invasiveness, promoted apoptosis. | [10] |
| Triple-Negative Breast Cancer Cells | Breast Cancer | Induced non-protective autophagy and apoptosis via Akt/mTOR inhibition. | [9] |
Table 4: In Vitro Anti-Cancer Effects of 20(S)-Protopanaxatriol
Estrogenic and Glucocorticoid Receptor Modulation
Interestingly, 20(R)-PPT and its related sapogenins have been shown to interact with nuclear hormone receptors, suggesting a broader range of biological activities.
-
Estrogen Receptor (ER) Agonism: Both 20(S)- and 20(R)-PPT, along with their PPD counterparts, have been shown to bind to the human estrogen receptor α ligand-binding domain (hERα-LBD) with moderate affinities.[11][12] In a dual-luciferase reporter assay using MCF-7 cells, these compounds acted as agonists of hERα.[11][12] Molecular docking studies suggest that the stereostructure at the C-20 position influences the hydrogen bond network and steric hindrance within the ligand-binding pocket.[11]
-
Glucocorticoid Receptor (GR) Modulation: 20(R)- and 20(S)-PPT have been investigated for their ability to modulate the glucocorticoid receptor.[13] While both showed some activity, 20(R)-protopanaxadiol (PPD) was identified as a potential selective GR modulator (SEGRM), capable of repressing the transcription of GR target transrepressed genes without activating the expression of transactivated genes.[13] This suggests a potential for dissociated anti-inflammatory effects with a reduced side-effect profile.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the early-stage research of this compound.
In Vitro Assays
Caption: General workflow for in vitro experiments with this compound.
1. Cell Viability (MTT Assay):
-
Principle: Measures the metabolic activity of cells as an indicator of viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with varying concentrations of 20(R)-PPT for the desired duration.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
2. Apoptosis Assay (Annexin V Staining):
-
Principle: Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis. Annexin V has a high affinity for PS.
-
Protocol:
-
Culture and treat cells with 20(R)-PPT.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a viability dye like propidium iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
3. Western Blot for PI3K/AKT Pathway:
-
Principle: Detects and quantifies specific proteins in a sample. This is used to measure the expression and phosphorylation status of proteins in the PI3K/AKT pathway.
-
Protocol:
-
Lyse treated cells to extract proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for total and phosphorylated forms of PI3K, AKT, etc.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
In Vivo Assays
Caption: General workflow for in vivo experiments with this compound.
1. Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats:
-
Principle: A model of focal cerebral ischemia that mimics human stroke.
-
Protocol:
-
Anesthetize the rat.
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery.
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow reperfusion.
-
Suture the incision and allow the animal to recover.
-
Assess neurological deficits and measure infarct volume (e.g., using TTC staining) at a later time point.
-
2. TNBS-Induced Colitis in Mice:
-
Principle: A chemically induced model of inflammatory bowel disease.
-
Protocol:
-
Anesthetize the mouse.
-
Slowly administer a solution of TNBS in ethanol into the colon via a catheter inserted into the rectum.
-
Keep the mouse in a head-down position for a short period to ensure the distribution of the TNBS solution.
-
Monitor the mice for clinical signs of colitis, such as weight loss, diarrhea, and rectal bleeding (Disease Activity Index - DAI).
-
At the end of the experiment, sacrifice the mice and collect the colon for histological analysis and measurement of inflammatory markers (e.g., MPO activity, cytokine levels).
-
Conclusion and Future Directions
Early-stage research on this compound has revealed a promising pharmacological profile with potential applications in neurodegenerative diseases, inflammatory disorders, and cancer. Its mechanisms of action often converge on key signaling pathways such as PI3K/AKT and NF-κB. However, several challenges remain. The low oral bioavailability of 20(R)-PPT necessitates the development of novel drug delivery systems to enhance its therapeutic efficacy. Furthermore, while the effects of the (S)-isomer are more extensively studied, a direct and comprehensive comparison of the stereoisomers in various models is warranted to determine if one has a superior therapeutic profile. Future research should also focus on elucidating the specific molecular targets of 20(R)-PPT and conducting more extensive preclinical studies in a wider range of disease models to validate its therapeutic potential and safety profile before consideration for clinical development.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Induction and Analysis of Anti-CD40-induced Colitis in Mice [bio-protocol.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 20(R)-Protopanaxatriol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of 20(R)-Protopanaxatriol (PPT), a key aglycone of various ginsenosides, using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Protopanaxatriol is a tetracyclic triterpenoid sapogenin that forms the structural basis for a class of pharmacologically active ginsenosides found in Panax species.[1] Accurate and precise analytical methods are crucial for pharmacokinetic studies, quality control of herbal preparations, and in drug discovery and development. The methodologies outlined here are compiled from established HPLC practices for ginsenoside aglycones and related triterpenoid saponins.
Introduction to this compound Analysis
This compound is the aglycone (non-sugar) component of several important ginsenosides, including Re, Rf, Rg1, Rg2, and Rh1.[2] Its stereochemistry at the C-20 position is a critical determinant of biological activity. HPLC is a widely used technique for the separation, identification, and quantification of these compounds.[3] Due to the lack of a strong chromophore in the protopanaxatriol structure, UV detection is typically performed at a low wavelength, such as 203 nm, to achieve adequate sensitivity.[3][4] This application note details the necessary equipment, reagents, and step-by-step protocols for sample preparation and HPLC analysis.
Experimental Protocols
Equipment and Materials
-
HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation.[2]
-
Data Acquisition and Processing Software
-
Analytical Balance
-
Vortex Mixer
-
Centrifuge
-
Syringe Filters: 0.22 µm or 0.45 µm, PTFE or nylon
-
Volumetric flasks, pipettes, and vials
Reagents and Solvents
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Additives (Optional): Phosphoric acid, formic acid, or acetic acid to improve peak shape and resolution.[3][4]
-
Reference Standard: this compound with a purity of ≥95%.
-
Extraction Solvents: Methanol, ethanol, or other suitable organic solvents for sample preparation.
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase initial conditions or a suitable diluent (e.g., methanol:water 50:50 v/v). Recommended concentrations may range from 1 µg/mL to 100 µg/mL.
Sample Preparation
The choice of sample preparation method depends on the matrix.
-
Drying and Grinding: Dry the plant material to a constant weight and grind it into a fine powder.[1]
-
Extraction:
-
Accurately weigh about 1.0 g of the powdered sample.
-
Perform extraction using a suitable method such as ultrasonication or soxhlet extraction with a solvent like methanol or 70% ethanol.[1]
-
For example, add 25 mL of 70% ethanol and sonicate for 30 minutes.
-
-
Purification (Optional - for complex extracts):
-
The crude extract can be passed through a solid-phase extraction (SPE) C18 cartridge to remove highly polar impurities.
-
Alternatively, macroporous resins can be used for enrichment. The extract is loaded onto the resin, washed with water, and then the protopanaxatriol saponins are eluted with increasing concentrations of ethanol (e.g., 30% and 80% ethanol).[4]
-
-
Final Preparation: Centrifuge the extract at approximately 4000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[5]
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold methanol or acetonitrile.
-
Mixing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Final Preparation: Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and filter through a 0.22 µm syringe filter into an HPLC vial.
HPLC Operating Conditions
The following table summarizes a typical set of HPLC conditions for the analysis of this compound.
| Parameter | Recommended Conditions |
| Column | C18 Reverse Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 203 nm |
| Injection Volume | 20 µL |
| Gradient Program | See Table 2 |
Table 1: HPLC System Parameters.
Gradient Elution Program
A gradient elution is necessary to separate this compound from other related compounds.
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 82 | 18 |
| 20.0 | 60 | 40 |
| 40.0 | 30 | 70 |
| 45.0 | 10 | 90 |
| 50.0 | 10 | 90 |
| 51.0 | 82 | 18 |
| 60.0 | 82 | 18 |
Table 2: Suggested Gradient Elution Program. This program is a starting point and may require optimization based on the specific column and HPLC system used.
Data Presentation and System Suitability
Calibration Curve
Inject the prepared standard solutions and construct a calibration curve by plotting the peak area of this compound against its concentration. The curve should exhibit good linearity, with a correlation coefficient (r²) of ≥ 0.999.
Method Validation Parameters
A summary of typical method validation results for similar compounds is presented below. These parameters should be established during method validation.
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Precision (%RSD) | Intra-day: ≤ 2%, Inter-day: ≤ 5% | 1.5% (Intra-day) |
| Accuracy (% Recovery) | 80 - 120% | 98.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 1.5 µg/mL |
Table 3: Representative Method Validation Data.
System Suitability
Before running the sample sequence, perform a system suitability test by injecting a standard solution multiple times (e.g., n=5).
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
Table 4: System Suitability Test Parameters.
Visualizations
Caption: HPLC analysis workflow for this compound.
References
Application Notes and Protocols for In Vivo Experimental Design Using 20(R)-Protopanaxatriol in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo experiments in mice using 20(R)-Protopanaxatriol (PPT), a key active metabolite of ginsenosides. This document outlines established experimental models, detailed protocols for administration and analysis, and summarizes key quantitative data from preclinical studies. Additionally, it includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of PPT's mechanisms of action and its application in experimental design.
Overview of this compound
Protopanaxatriol and its stereoisomers, including 20(R)-PPT and 20(S)-PPT, are aglycone metabolites derived from the enzymatic degradation of protopanaxatriol-type ginsenosides by intestinal microbiota.[1] These metabolites are considered the active forms of ginsenosides, exhibiting a range of pharmacological activities. Notably, different stereoisomers can elicit distinct biological effects. For instance, 20(R)-ginsenosides have been shown to form a hydrogen bond with His524 in the ligand-binding domain of the human estrogen receptor α, an interaction not observed with the 20(S) form.[2] Research suggests that 20(R)-Protopanaxadiol, a related compound, may act as a selective glucocorticoid receptor modulator.[3]
In Vivo Experimental Models in Mice
20(R)-PPT and its related compounds have been investigated in a variety of mouse models for different diseases. The following table summarizes key experimental designs.
| Disease Model | Mouse Strain | Inducing Agent | 20(R/S)-PPT Dosage & Route | Treatment Duration | Key Findings | Reference |
| Parkinson's Disease | C57BL/6 | MPTP (30 mg/kg, i.p.) | 20 mg/kg 20(R)-PPD, oral gavage | 14 days | Alleviated behavioral deficits and protected against dopaminergic neuron injury.[4] | [4] |
| Atherosclerosis | ApoE KO | High-Cholesterol Diet | 60 mg/kg 20(S)-PPT, i.p. | 12 weeks | Reduced atherosclerotic plaque formation and hepatic damage.[5] | [5] |
| Hyperlipidemia | ApoE KO | High-Cholesterol Diet | 100 mg/kg R1/R2 ginsenoside combo, i.p. | 4 weeks | Attenuated plasma total cholesterol and triglyceride levels.[6] | [6] |
| Type 2 Diabetes | C57BL/6 | High-Fat Diet / Streptozocin (STZ) | 50 or 150 mg/kg PPT, oral | 4 weeks | Reduced fasting blood glucose and improved glucose tolerance.[7] | [7] |
| Stress/Anxiety | ICR | Immobilization | 5 or 10 mg/kg 20(S)-PPT, p.o. | Single dose | Increased time spent in open arms in elevated plus-maze test.[8][9] | [8][9] |
| Fatigue | ICR | Weight-loaded swimming | 5 or 10 mg/kg 20(S)-PPT, p.o. | 5 days | Increased swimming time and reduced stress-related biomarkers.[10] | [10] |
| Ulcerative Colitis | BALB/c | Dextran sodium sulfate (DSS) | High, medium, low doses of PTS | Not specified | Alleviated abnormal changes associated with colitis.[11] | [11] |
| Tumor Xenograft | BALB/c nude | HEC-1A cells | 10, 40, 80 mg/kg 20(S)-PPD, s.c. | 17 days | Inhibited tumor growth in a dose-dependent manner.[12] | [12] |
Detailed Experimental Protocols
General Guidelines for this compound Administration
Preparation of 20(R)-PPT Solution: For oral administration (p.o.), 20(R)-PPT can be suspended in a 0.5% carboxymethylcellulose (CMC) solution.[9] For intraperitoneal (i.p.) or subcutaneous (s.c.) injections, it is crucial to dissolve the compound in a sterile, biocompatible vehicle such as saline or a solution containing a solubilizing agent like DMSO, followed by dilution in saline. Ensure the final concentration of the solubilizing agent is non-toxic to the animals.
Administration Volumes: The volume of administration depends on the route and the size of the mouse.[13]
-
Oral (gavage): Up to 10 ml/kg.
-
Intraperitoneal (i.p.): < 2 ml.
-
Subcutaneous (s.c.): < 2-3 ml, divided into multiple sites if necessary.
-
Intravenous (i.v.): < 0.2-0.5 ml.
Protocol for Parkinson's Disease Model (MPTP-induced)
This protocol is adapted from a study on the effects of 20(R)-protopanaxadiol, a structurally similar compound.[4]
-
Animals: Male C57BL/6 mice.
-
Induction of Parkinsonism: Administer MPTP-HCl (30 mg/kg) dissolved in saline via intraperitoneal injection for 7 consecutive days.
-
Treatment Groups:
-
Control (saline)
-
MPTP + Vehicle
-
MPTP + 20(R)-PPT (e.g., 20 mg/kg)
-
MPTP + Positive Control (e.g., Levodopa)
-
-
Drug Administration: Administer 20(R)-PPT by oral gavage for 14 days, starting concurrently with MPTP injections.
-
Behavioral Assessment: Conduct open field and pole tests on days 7 and 14 to assess motor function.
-
Neurochemical and Histological Analysis: At the end of the treatment period, euthanize the mice and collect brain tissue. Analyze the expression of tyrosine hydroxylase (TH) in the substantia nigra and striatum via immunohistochemistry or western blotting to quantify dopaminergic neuron loss.
-
Mitochondrial Function Assays: Isolate mitochondria from brain tissue to assess mitochondrial dysfunction, including levels of Cyt C, Bax, caspase-3, and Bcl-2.[4]
Protocol for Atherosclerosis Model (ApoE KO Mice)
This protocol is based on a study using 20(S)-PPT.[5]
-
Animals: Six-week-old male ApoE knockout (ApoE-/-) mice.
-
Diet: Feed mice a high-cholesterol diet to induce atherosclerosis.
-
Treatment Groups:
-
Low-Cholesterol Diet + Vehicle
-
High-Cholesterol Diet + Vehicle
-
High-Cholesterol Diet + 20(R)-PPT (e.g., 60 mg/kg)
-
-
Drug Administration: Administer 20(R)-PPT via intraperitoneal injection daily for 12 weeks.
-
Assessment of Atherosclerosis:
-
At the end of the study, euthanize the mice and perfuse the vascular system.
-
Dissect the aorta and perform Oil Red O staining to visualize and quantify atherosclerotic plaques.
-
-
Biochemical Analysis: Collect blood samples to measure total cholesterol, triglycerides, and LDL-c levels.
-
Gene and Protein Expression Analysis: Harvest liver tissue to analyze the protein expression of LDLR and the mRNA levels of PCSK9, FoxO3, HNF1α, and SREBP2 via western blotting and qRT-PCR.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Protopanaxatriols
The following diagrams illustrate key signaling pathways influenced by protopanaxatriol-type compounds based on current research.
References
- 1. Structural Characters and Pharmacological Activity of Protopanaxadiol-Type Saponins and Protopanaxatriol-Type Saponins from Ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational and experimental characterization of estrogenic activities of 20(S, R)-protopanaxadiol and 20(S, R)-protopanaxatriol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 20(R, S)-protopanaxadiol and 20(R, S)-protopanaxatriol for potential selective modulation of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protopanaxadiols Eliminate Behavioral Impairments and Mitochondrial Dysfunction in Parkinson’s Disease Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 20(S)-Protopanaxatriol Improves Atherosclerosis by Inhibiting Low-Density Lipoprotein Receptor Degradation in ApoE KO Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preventive effects of protopanaxadiol and protopanaxatriol ginsenosides on liver inflammation and apoptosis in hyperlipidemic apoE KO mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protopanaxadiol and Protopanaxatriol-Type Saponins Ameliorate Glucose and Lipid Metabolism in Type 2 Diabetes Mellitus in High-Fat Diet/Streptozocin-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-stress effects of 20(S)-protopanaxadiol and 20(S)-protopanaxatriol in immobilized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Anti-fatigue Effects of 20(S)-Protopanaxadiol and 20(S)-Protopanaxatriol in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective Effects of Protopanaxatriol Saponins on Ulcerative Colitis in Mouse Based on UPLC-Q/TOF-MS Serum and Colon Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ginsenoside 20(S)-protopanaxadiol induces cell death in human endometrial cancer cells via apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cea.unizar.es [cea.unizar.es]
Application Notes and Protocols for Cell Culture Assays with 20(R)-Protopanaxatriol
Audience: Researchers, scientists, and drug development professionals.
Introduction
20(R)-Protopanaxatriol (PPT), a key intestinal metabolite of ginsenosides from Panax ginseng, has garnered significant attention in biomedical research for its diverse pharmacological activities.[1][2] These include neuroprotective, anti-inflammatory, and potent anticancer properties.[1][2] As a result, 20(R)-PPT is increasingly being investigated as a potential therapeutic agent. These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of 20(R)-PPT in various cell lines, particularly focusing on its anti-cancer effects. The described assays include the assessment of cell viability, induction of apoptosis, and analysis of cell cycle distribution. Furthermore, the underlying molecular mechanisms, primarily the modulation of the AKT signaling pathway, are discussed and visualized.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on different cancer cell lines.
Table 1: Cytotoxicity of this compound (PPT) in Cancer Cell Lines
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| HCT116 (Colon Cancer) | MTT | 24 | Not explicitly stated, but significant viability decrease at 40, 60, 80 µM | [1] |
| HT29 (Colon Cancer) | MTT | 24 | Not explicitly stated, but significant viability decrease at 40, 60, 80 µM | [1] |
| MCF-7 (Breast Cancer) | MTT | 24 | 33.3 | [3][4] |
Table 2: Effect of this compound (PPT) on Apoptosis and Cell Cycle Proteins
| Cell Line | Treatment | Protein | Effect | Reference |
| HCT116, HT29 | 40, 60, 80 µM PPT for 24h | Caspase-9 | Increased expression | [1][5] |
| HCT116, HT29 | 40, 60, 80 µM PPT for 24h | Caspase-3 | Increased expression | [1][5] |
| HCT116, HT29 | 40, 60, 80 µM PPT for 24h | p21 | Increased expression | [1][5] |
| HCT116, HT29 | 40, 60, 80 µM PPT for 24h | p27 | Increased expression | [1][5] |
| HCT116, HT29 | 40, 60, 80 µM PPT for 24h | Cyclin D1 | Decreased expression | [1][5] |
| HCT116 | 60, 80 µM PPT for 24h | p-AKT | Decreased expression | [1] |
| MCF-7 | 15, 30, 60 µM 20(S)-PPD for 24h | Bax | Upregulated | [3][4] |
| MCF-7 | 15, 30, 60 µM 20(S)-PPD for 24h | Bcl-2 | Downregulated | [3][4] |
| MCF-7 | 15, 30, 60 µM 20(S)-PPD for 24h | Caspase-9 | Activated | [3][4] |
| MCF-7 | 15, 30, 60 µM 20(S)-PPD for 24h | Caspase-3 | Activated | [3][4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT116, HT29, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (PPT) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.[1][6]
-
Prepare serial dilutions of 20(R)-PPT in complete growth medium to achieve final concentrations ranging from approximately 20 to 100 µM.[1]
-
Remove the medium from the wells and add 100 µL of the prepared 20(R)-PPT dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve PPT).
-
Incubate the plates for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[7]
-
Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound (PPT)
-
FITC-Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 1x10⁶ cells/well and allow them to attach overnight.[1]
-
Treat the cells with various concentrations of 20(R)-PPT (e.g., 40, 60, 80 µM) for 24 hours.[1]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with ice-cold PBS.[1]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound (PPT)
-
70% ethanol (ice-cold)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of 20(R)-PPT for 24 hours as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
Add PI (50 µg/mL) and incubate for 15-30 minutes in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The data will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
References
- 1. Protopanaxatriol, a ginsenoside metabolite, induces apoptosis in colorectal cancer cells and arrests their cell cycle by targeting AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 20(S)-Protopanaxadiol induces human breast cancer MCF-7 apoptosis through a caspase-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protopanaxatriol, a ginsenoside metabolite, induces apoptosis in colorectal cancer cells and arrests their cell cycle by targeting AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Computational and experimental characterization of estrogenic activities of 20(S, R)-protopanaxadiol and 20(S, R)-protopanaxatriol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies with 20(R)-Protopanaxatriol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 20(R)-Protopanaxatriol (PPT), a key bioactive metabolite of ginsenosides, in in vitro research settings. These guidelines are intended to facilitate experimental design and ensure the reliable application of this compound in cell-based assays.
Introduction to this compound
This compound is a tetracyclic triterpenoid saponin and an aglycone metabolite of various ginsenosides found in Panax ginseng. As one of the final metabolites absorbed in the bloodstream after oral consumption of ginseng, 20(R)-PPT and its stereoisomer, 20(S)-PPT, are considered to be the active forms responsible for many of the pharmacological effects attributed to ginseng. In vitro studies have shown that 20(R)-PPT possesses a range of biological activities, including cytotoxic effects against various cancer cell lines.[1] It has been identified as an inhibitor of the epidermal growth factor receptor (EGFR) and cyclooxygenase (COX) enzymes, and also acts as a peroxisome proliferator-activated receptor-gamma (PPARγ) antagonist.[1][2][3]
Solubility of this compound
Proper solubilization of this compound is critical for its effective use in in vitro studies. Due to its hydrophobic nature, it is poorly soluble in aqueous solutions. The following table summarizes the known solubility of 20(R)-PPT and its closely related stereoisomer, 20(S)-PPT, in common laboratory solvents. It is always recommended to perform a solubility test for the specific batch of the compound being used.
| Compound | Solvent | Solubility | Molar Concentration (approx.) | Source |
| This compound | Dimethyl Sulfoxide (DMSO) | 10 mg/mL | 20.98 mM | [3] |
| This compound | Dimethyl Sulfoxide (DMSO) | Soluble (quantitative limit not specified) | - | [1] |
| 20(S)-Protopanaxatriol | Dimethyl Sulfoxide (DMSO) | 30 mg/mL | 62.92 mM | [4] |
| 20(S)-Protopanaxatriol | Ethanol | 30 mg/mL | 62.92 mM | [4] |
| 20(S)-Protopanaxatriol | N,N-Dimethylformamide (DMF) | 30 mg/mL | 62.92 mM | [4] |
| 20(S)-Protopanaxatriol | Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | 0.52 mM | [4] |
Note: The molecular weight of Protopanaxatriol is 476.7 g/mol .
Experimental Protocols
Preparation of Stock Solutions
For in vitro cell culture experiments, it is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent, which can then be diluted to the final desired concentration in the cell culture medium.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). A concentration of 10 mg/mL in DMSO is a reliable starting point.[3]
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) or sonication may aid in dissolution.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Cell Viability Assay (MTT Assay)
This protocol describes a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., HepG2, K562)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan crystal dissolution)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM. Remember to account for the 100 µL of medium already in the wells.
-
Include a vehicle control (medium with the highest concentration of DMSO used in the treatments) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
Visualizations
Signaling Pathways
This compound and its stereoisomer have been shown to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis. The diagram below illustrates a simplified representation of some of these targeted pathways.
Experimental Workflow
The following diagram outlines the key steps in the MTT cell viability assay described in this document.
References
Dosage Considerations for 20(R)-Protopanaxatriol in Animal Models: Application Notes and Protocols
Note to Researchers: Extensive literature review reveals a significant scarcity of in vivo studies utilizing 20(R)-Protopanaxatriol in animal models. The vast majority of published research focuses on the 20(S) epimer of Protopanaxatriol (PPT). Therefore, the following application notes and protocols are primarily based on data from studies involving 20(S)-Protopanaxatriol. This information is provided as a valuable reference for researchers to inform experimental design for this compound, with the strong recommendation to conduct preliminary dose-finding and toxicity studies for the 20(R) epimer.
Quantitative Data Summary
The following tables summarize the dosages of 20(S)-Protopanaxatriol (as a reference for this compound) used in various animal models, detailing the administration routes, frequencies, and observed effects.
Table 1: Dosage of 20(S)-Protopanaxatriol in Rodent Models
| Animal Model | Compound | Dosage | Administration Route | Frequency | Observed Effects |
| Immobilized Mice | 20(S)-Protopanaxatriol | 5 and 10 mg/kg | Oral (p.o.) | Single dose | Anxiolytic effects comparable to buspirone (1 mg/kg)[1][2] |
| Weight-loaded swimming test in Mice | 20(S)-Protopanaxatriol | 5 and 10 mg/kg | Oral (p.o.) | Once daily for 5 days | Increased swimming time and inhibited stress-induced biochemical changes[3] |
| High-Fat Diet/Streptozocin-induced Diabetic Mice | 20(S)-Protopanaxatriol | 50 and 150 mg/kg | Not specified | Not specified | Reduced fasting blood glucose, improved glucose tolerance and insulin resistance[4] |
| Aging-related kidney injury in SAMP8 mice | 20(S)-protopanaxatriol | Not specified | Daily for eight weeks | Daily | Improved kidney function and aging markers, exhibited anti-inflammatory, antioxidant, and anti-apoptotic effects[5] |
Table 2: Pharmacokinetic Parameters of Protopanaxadiol (PPD) in Rodents (for reference)
Note: Pharmacokinetic data for Protopanaxatriol is limited in the provided search results. Data for the related compound, Protopanaxadiol (PPD), is presented here to provide a general understanding of ginsenoside aglycone pharmacokinetics.
| Animal Model | Compound | Dosage | Administration Route | Key Pharmacokinetic Parameters |
| Rats | 20(S)-Protopanaxadiol | 17.5 mg/kg | Intravenous (i.v.) | Three-compartment model fit[6][7] |
| Rats | 20(S)-Protopanaxadiol | 17.5, 35, and 70 mg/kg | Oral gavage (p.o.) | Two-compartment model fit, average absolute bioavailability of 28.5%[6][7] |
| Dogs | 20(S)-Protopanaxadiol | 5 mg/kg | Intravenous (i.v.) | Three-compartment model fit[6] |
| Dogs | 20(S)-Protopanaxadiol | 5, 10, and 20 mg/kg | Oral gavage (p.o.) | Two-compartment model fit, average absolute bioavailability of 11.0%[6] |
| Mice | Compound K | 2 mg/kg | Intravenous (i.v.) | T1/2 of 6 hours[8] |
| Mice | Compound K | 10 mg/kg | Oral (p.o.) | T1/2 of 14 hours, oral bioavailability of ~12%[8] |
Experimental Protocols
Oral Administration of 20(S)-Protopanaxatriol in Mice for Anti-Stress Studies[1][2]
Objective: To assess the anxiolytic effects of 20(S)-Protopanaxatriol in an immobilization-induced stress model in mice.
Materials:
-
20(S)-Protopanaxatriol
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Male ICR mice
-
Oral gavage needles
-
Immobilization stress apparatus
-
Elevated plus-maze (EPM)
Procedure:
-
Animal Acclimation: Acclimate male ICR mice to the housing conditions for at least one week before the experiment.
-
Drug Preparation: Prepare a suspension of 20(S)-Protopanaxatriol in the chosen vehicle at the desired concentrations (e.g., 0.5 and 1.0 mg/mL for 5 and 10 mg/kg doses, respectively, assuming a 10 mL/kg administration volume).
-
Drug Administration: Administer 20(S)-Protopanaxatriol or vehicle orally to the mice using a gavage needle.
-
Immobilization Stress: 60 minutes after administration, subject the mice to immobilization stress for a predetermined period (e.g., 30 minutes).
-
Behavioral Testing: Immediately after the stress period, assess anxiety-like behavior using the elevated plus-maze (EPM) test. Record parameters such as the time spent in and the number of entries into the open and closed arms.
-
Biochemical Analysis: Following behavioral testing, collect blood samples for the analysis of stress markers such as corticosterone and interleukin-6 (IL-6) levels.
Oral Administration of 20(S)-Protopanaxatriol in Mice for Anti-Fatigue Studies[3]
Objective: To evaluate the anti-fatigue effects of 20(S)-Protopanaxatriol in mice using the weight-loaded swimming test.
Materials:
-
20(S)-Protopanaxatriol
-
Vehicle
-
Male ICR mice
-
Oral gavage needles
-
Swimming pool with regulated water temperature
-
Lead weights (e.g., 5% of body weight)
-
Rota-rod apparatus
Procedure:
-
Animal Acclimation: Acclimate male ICR mice to the laboratory environment.
-
Drug Preparation: Prepare suspensions of 20(S)-Protopanaxatriol in a suitable vehicle.
-
Drug Administration: Administer 20(S)-Protopanaxatriol or vehicle orally to the mice once daily for five consecutive days.
-
Weight-Loaded Swimming Test: On the fifth day, 60 minutes after the final administration, conduct the weight-loaded swimming test. Attach a lead weight to the tail of each mouse and place it in the swimming pool. Record the swimming time until exhaustion.
-
Rota-rod Test: In a separate cohort of animals, evaluate motor coordination and endurance using the rota-rod test at a set speed.
-
Biochemical Analysis: Immediately after the swimming test, collect blood samples to measure levels of corticosterone, lactate, lactate dehydrogenase (LDH), creatinine, and glucose.
Visualizations
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Anti-stress effects of 20(S)-protopanaxadiol and 20(S)-protopanaxatriol in immobilized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-fatigue Effects of 20(S)-Protopanaxadiol and 20(S)-Protopanaxatriol in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protopanaxadiol and Protopanaxatriol-Type Saponins Ameliorate Glucose and Lipid Metabolism in Type 2 Diabetes Mellitus in High-Fat Diet/Streptozocin-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of ginsenoside Rg2, 20(S)-protopanaxatriol, and AFG from ginseng on aging-related kidney injury in SAMP8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic studies on the kinetic process of 20(S)-protopanaxadiol in rats and dogs: absorption, distribution, metabolism and excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Pharmacokinetic variability of 20(S)-protopanaxadiol-type ginsenosides Rb1, rd, and compound K from Korean red ginseng in experimental rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biotransformation of Ginsenosides to 20(R)-Protopanaxatriol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biotransformation of major ginsenosides into the pharmacologically significant aglycone, 20(R)-Protopanaxatriol (20(R)-PPT). This document outlines microbial and enzymatic methods, optimized reaction conditions, and analytical procedures for the production and characterization of 20(R)-PPT.
Introduction
Ginsenosides, the primary active components of ginseng, are classified as protopanaxadiol (PPD) or protopanaxatriol (PPT) types. The bioavailability and pharmacological activities of major ginsenosides are often limited due to their hydrophilic sugar moieties. Biotransformation to their aglycones, such as 20(R)-PPT, can enhance their therapeutic potential. 20(R)-PPT, a rare stereoisomer, has garnered interest for its potential pharmacological effects. This document details methods for its production from common ginsenosides.
Data Presentation: Quantitative Analysis of Biotransformation
The following tables summarize the quantitative data from various studies on the biotransformation of ginsenosides to produce 20(R)-PPT and related precursors.
Table 1: Biotransformation of 20(R)-Protopanaxadiol (PPD) and this compound (PPT) using Engineered E. coli
| Substrate | Biocatalyst | Product | Yield (mg/L) | Reference |
| 20(R)-PPD | E. coli BL21-pGT95syn | 20(R)-CK | 0.49 | [1] |
| 20(R)-PPD | E. coli BL21-p2GT95syn | 20(R)-CK | 0.57 | [1] |
| 20(R)-PPT | E. coli BL21*-p2GT95syn | 20(R)-F1 | - | [1] |
Table 2: Enzymatic and Microbial Conversion of Various Ginsenosides
| Substrate | Biocatalyst | Product | Conversion Rate/Yield | Optimal Conditions | Reference |
| Ginsenoside Rc | Endophytic bacterium G9y | Ginsenoside Rd | >99.5% within 25 h | pH 7.0, 45 °C | |
| Ginsenoside Rb1 | Aspergillus niger KCCM 11239 β-glucosidase | Ginsenoside Rd | 69% molar conversion | pH 7.0, 30 °C | |
| Ginsenoside Rb1 | Mutant Paecilomyces bainier 229-7 | Ginsenoside Rd | 94.9% | Optimized culture medium | |
| Ginsenosides Re and Rg1 | Microbacterium esteraromaticum GS514 crude enzyme | 20(S)-Ginsenoside Rg2, 20(S)-Ginsenoside Rh1, 20(S)-PPT | Dependent on NaCl presence | Presence of NaCl | |
| Total Ginsenosides from P. notoginseng | Talaromyces flavus | 18 minor ginsenosides | - | PDB medium, pH 4.5–4.7, 25 °C | [2] |
Experimental Protocols
Protocol 1: Biotransformation of 20(R)-PPT Precursors using Engineered E. coli
This protocol is adapted from the methodology for producing rare 20(R)-ginsenosides.[1][3]
1. Strain and Plasmid Construction:
-
Synthesize or clone the desired uridine diphosphate glycosyltransferase (UGT) gene (e.g., GT95syn).
-
Construct an expression vector by ligating the UGT gene into a suitable plasmid (e.g., pETM6).
-
Transform the recombinant plasmid into an expression host such as E. coli BL21star (DE3).
2. Culture and Induction:
-
Inoculate a single colony of the recombinant E. coli into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and incubate overnight at 37°C with shaking.
-
Transfer the overnight culture into a larger volume of fresh LB medium and grow to an optical density at 600 nm (OD600) of 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM and incubate at a lower temperature (e.g., 18°C) for 12-16 hours.
3. Biotransformation Reaction:
-
Harvest the induced cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).
-
Resuspend the cell pellet in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Add the ginsenoside substrate (e.g., 20(R)-PPT) to the cell suspension to a final concentration of 0.1 mg/mL.
-
Incubate the reaction mixture at 30°C with shaking for 24-48 hours.
4. Product Extraction and Analysis:
-
Extract the biotransformation products from the culture broth by adding an equal volume of n-butanol.
-
Vortex the mixture vigorously and separate the phases by centrifugation.
-
Collect the upper n-butanol layer and evaporate to dryness.
-
Dissolve the residue in methanol for analysis by High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS).
Protocol 2: Enzymatic Hydrolysis of Ginsenosides using Fungal Enzymes
This protocol is a generalized procedure based on the use of crude enzymes from fungi like Talaromyces flavus.[2]
1. Enzyme Production:
-
Culture the selected fungus (e.g., Talaromyces flavus) in Potato Dextrose Broth (PDB) medium at 25°C for 5-7 days.
-
To induce enzyme secretion, add a mixture of major ginsenosides to the culture medium.
-
After an extended incubation period (e.g., 14-21 days), harvest the culture broth.
2. Crude Enzyme Extraction:
-
Filter the culture broth to remove fungal mycelia.
-
Centrifuge the filtrate at high speed (e.g., 10,000 x g for 10 min) to remove any remaining cells.
-
Precipitate the extracellular enzymes from the supernatant by adding solid ammonium sulfate to 80% saturation.
-
Collect the precipitated protein by centrifugation and dissolve it in a minimal amount of a suitable buffer (e.g., 20 mM acetate buffer, pH 5.0).
-
Dialyze the enzyme solution against the same buffer to remove excess salt.
3. Enzymatic Reaction:
-
Prepare a reaction mixture containing the ginsenoside substrate (e.g., 0.25 µM) and the crude enzyme solution (e.g., 2 mg) in an appropriate buffer (e.g., 20 mM acetate buffer, pH 5.0).
-
Incubate the reaction at the optimal temperature (e.g., 30-50°C) for a specified duration (e.g., 48 hours).[2]
4. Product Analysis:
-
Terminate the reaction by adding an equal volume of a water-saturated n-butanol.
-
Extract the products as described in Protocol 1.
-
Analyze the products by Thin Layer Chromatography (TLC) and HPLC.
Protocol 3: Purification and Analysis of this compound
1. Purification by Column Chromatography:
-
The crude extract obtained from the biotransformation can be subjected to column chromatography for purification.
-
A silica gel column is commonly used. The column is eluted with a gradient of chloroform and methanol.
-
Fractions are collected and analyzed by TLC to identify those containing the desired product.
-
Fractions containing pure 20(R)-PPT are pooled and the solvent is evaporated.
2. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 203 nm.
-
Injection Volume: 20 µL.
-
Quantification: A standard curve of authentic 20(R)-PPT should be prepared for accurate quantification.
3. HPLC-MS/MS Analysis for Structural Confirmation:
-
For definitive identification, HPLC coupled with tandem mass spectrometry (MS/MS) can be employed.
-
Electrospray ionization (ESI) in positive ion mode is often used.
-
The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
Visualizations
Biotransformation Pathway of PPT-type Ginsenosides
Caption: Enzymatic deglycosylation pathway of PPT-type ginsenosides.
General Experimental Workflow for Biotransformation
Caption: A generalized workflow for the production of 20(R)-PPT.
References
- 1. Biosynthesis of rare 20(R)-protopanaxadiol/protopanaxatriol type ginsenosides through Escherichia coli engineered with uridine diphosphate glycosyltransferase genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Regioselective Biotransformation of Protopanaxadiol-type and Protopanaxatriol-type Ginsenosides in the Underground Parts of Panax notoginseng to 18 Minor Ginsenosides by Talaromyces flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of rare 20(R)-protopanaxadiol/protopanaxatriol type ginsenosides through Escherichia coli engineered with uridine diphosphate glycosyltransferase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing Reporter Gene Assays to Elucidate the Bioactivity of 20(R)-Protopanaxatriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
20(R)-Protopanaxatriol (PPT) is a key intestinal metabolite of various protopanaxatriol-type ginsenosides found in Panax ginseng.[1][2] As the aglycone form, it is readily absorbed into the bloodstream and is considered one of the final active forms of these ginsenosides. Emerging research indicates that 20(R)-PPT and its stereoisomer, 20(S)-PPT, possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[3][4] These effects are mediated through the modulation of various cellular signaling pathways. This application note details the use of reporter gene assays to specifically investigate and quantify the activity of this compound on key signaling pathways, providing a powerful tool for mechanism-of-action studies and drug discovery.
Principle of the Reporter Gene Assay
Reporter gene assays are a sensitive and quantitative method to study the regulation of gene expression. The principle involves linking a specific transcriptional response element (a DNA sequence) to a reporter gene (e.g., luciferase or β-galactosidase). This entire construct is introduced into cultured cells. If a signaling pathway is activated or inhibited by a test compound like 20(R)-PPT, the corresponding transcription factors will bind to the response element, driving the expression of the reporter gene. The resulting protein product (e.g., luciferase) can be easily measured, providing a direct readout of the pathway's activity. For robust and reliable results, a dual-luciferase system is often employed, where a second reporter gene under a constitutive promoter is co-transfected to normalize for variations in cell number and transfection efficiency.
Key Signaling Pathways Modulated by this compound
Based on current literature, this compound has been shown to interact with several key signaling pathways that are amenable to investigation via reporter gene assays:
-
Nuclear Receptor Signaling: 20(R)-PPT has been identified as a ligand for nuclear receptors, including the Glucocorticoid Receptor (GR) and Estrogen Receptor (ER).[5][6][7][8][9] Its activity can be assessed using reporter constructs containing Glucocorticoid Response Elements (GREs) or Estrogen Response Elements (EREs).
-
Inflammatory Signaling (NF-κB): The NF-κB pathway is a critical regulator of inflammation. While direct reporter assays on the 20(R) epimer are not extensively documented, the 20(S) epimer has been shown to inhibit NF-κB activation.[10][11] Given their structural similarity, investigating 20(R)-PPT's effect on an NF-κB reporter is a logical step.
-
Cell Growth and Proliferation (MAPK Pathway): 20(R)-PPT has been demonstrated to inhibit the Epidermal Growth Factor Receptor (EGFR)-mitogen-activated protein kinase (MAPK) signaling pathway.[3] This pathway's activity can be monitored using a reporter gene driven by a response element for downstream transcription factors like AP-1.
-
Tumor Suppression (p53 Pathway): The tumor suppressor p53 is a crucial transcription factor in cancer biology. The 20(S) epimer of PPT has been found to promote the stability of p53-DNA interactions, suggesting that a p53-responsive reporter assay could be a valuable tool for assessing the anti-cancer properties of the 20(R) epimer.[12]
-
Metabolic and Survival Signaling (PI3K/Akt Pathway): The PI3K/Akt pathway is central to cell survival and metabolism. Protopanaxatriol has been shown to target AKT, making reporters with response elements for downstream effectors like FOXO valuable for studying its activity.[13]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound and its epimer using assays relevant to the principles of reporter gene analysis.
Table 1: Estrogenic Activity of 20(R)-PPT in an hERα Reporter Gene Assay
| Concentration | Fold Induction of Luciferase Activity (Mean ± SD) |
| Vehicle Control | 1.00 ± 0.15 |
| 1 µM | ~1.5 ± 0.2 |
| 5 µM | ~2.0 ± 0.3 |
| 10 µM | ~2.5 ± 0.4 |
| 20 µM | ~3.0 ± 0.5 |
Data is estimated from graphical representations in the cited literature and is intended for illustrative purposes. The study demonstrated a dose-dependent agonistic effect of 20(R)-PPT on the human Estrogen Receptor α (hERα) in transiently transfected MCF-7 cells.[14]
Table 2: Glucocorticoid Receptor (GR) Modulatory Activity of 20(R)-PPT
| Assay Type | Compound | Concentration Range Tested | Observed Effect |
| GR Transactivation | 20(R)-PPT | Not Specified | Did not enhance glucocorticoid-responsive element-driven gene expression.[5] |
| GR Transrepression | Dexamethasone + 20(S)-PPT | 0.1 µM to 20 µM | Suppressed dexamethasone-induced GR transactivation.[7][9][15] |
Note: While a direct dose-response for 20(R)-PPT transactivation is not available, studies indicate it does not act as a classical GR agonist. However, the related compound 20(S)-PPT shows suppression of GR transactivation, suggesting a potential selective modulatory role for these ginsenosides.[5][7][9]
Table 3: Inhibitory Activity of 20(R)-PPT on EGFR Tyrosine Kinase
| Compound | IC₅₀ (µM) |
| 20(R)-PPT | 24.10 ± 0.17 |
| 20(S)-PPT | 33.19 ± 0.19 |
This data, from a homogeneous time-resolved fluorescence assay, demonstrates the direct inhibitory effect of 20(R)-PPT on a key upstream activator of the MAPK pathway.[3] This provides a strong rationale for using a downstream AP-1 or SRE reporter gene assay to measure the cellular consequences of this inhibition.
Experimental Protocols
Herein are detailed protocols for performing a dual-luciferase reporter gene assay to assess the activity of this compound on a selected pathway (e.g., Estrogen Receptor signaling). The protocol can be adapted for other pathways by substituting the appropriate reporter plasmid.
Protocol 1: Cell Culture and Seeding
-
Cell Line Maintenance: Culture a suitable cell line (e.g., MCF-7 for ERα, HEK293 for general transfection) in the appropriate medium (e.g., DMEM for HEK293) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: The day before transfection, trypsinize and count the cells. Seed the cells into a 24-well or 96-well plate at a density that will result in 70-90% confluency at the time of transfection (e.g., 5 x 10⁴ cells/well for a 24-well plate).
Protocol 2: Transient Transfection
-
Plasmid DNA Preparation: For each well to be transfected, prepare a DNA mixture in a sterile microcentrifuge tube. For an ERE-luciferase assay, this would include:
-
ERE-luciferase reporter plasmid (e.g., 200 ng)
-
Renilla luciferase control plasmid (e.g., pRL-TK, 20 ng)
-
(Optional) hERα expression plasmid if the cell line has low endogenous expression (e.g., 100 ng)
-
-
Transfection Reagent Complexation:
-
In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine 3000) in serum-free medium according to the manufacturer's instructions.
-
Add the plasmid DNA mixture to the diluted transfection reagent. Mix gently by flicking the tube.
-
Incubate the DNA-lipid complex at room temperature for 15-20 minutes.
-
-
Cell Transfection:
-
Carefully add the DNA-lipid complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells for 4-6 hours at 37°C.
-
After the incubation, replace the transfection medium with fresh, complete culture medium.
-
Protocol 3: Compound Treatment and Cell Lysis
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Cell Treatment: 24 hours post-transfection, remove the medium and add the medium containing the various concentrations of 20(R)-PPT or vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 18-24 hours).
-
Cell Lysis:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add 1X Passive Lysis Buffer (from the dual-luciferase assay kit) to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
Protocol 4: Luciferase Activity Measurement
-
Reagent Preparation: Prepare the Luciferase Assay Reagent II (LAR II) and the Stop & Glo® Reagent according to the dual-luciferase assay kit manufacturer's protocol. Equilibrate reagents to room temperature.
-
Measurement:
-
Transfer 20 µL of cell lysate from each well to a white, opaque 96-well assay plate.
-
Place the plate in a luminometer.
-
The luminometer will inject LAR II into the first well and measure the firefly luciferase activity.
-
Subsequently, it will inject the Stop & Glo® Reagent to quench the firefly signal and simultaneously activate the Renilla luciferase reaction, which is then measured.
-
-
Data Analysis:
-
Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each well. This is the Relative Luciferase Unit (RLU).
-
Normalize the RLU of treated samples to the RLU of the vehicle control to determine the fold change in reporter activity.
-
Plot the fold change as a function of this compound concentration to generate a dose-response curve.
-
Visualizations
Signaling Pathways
Caption: 20(R)-PPT activation of the Estrogen Receptor signaling pathway.
Caption: Inhibition of the EGFR-MAPK signaling cascade by 20(R)-PPT.
Experimental Workflow
Caption: Workflow for the 20(R)-PPT reporter gene assay experiment.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory activities of 20(R, S)-protopanaxatriol against epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 20(S)-Protopanaxatriol inhibits release of inflammatory mediators in immunoglobulin E-mediated mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 20(R, S)-protopanaxadiol and 20(R, S)-protopanaxatriol for potential selective modulation of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational and experimental characterization of estrogenic activities of 20(S, R)-protopanaxadiol and 20(S, R)-protopanaxatriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Potential Dissociative Glucocorticoid Receptor Activity for Protopanaxadiol and Protopanaxatriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 20(S)-Protopanaxatriol, one of ginsenoside metabolites, inhibits inducible nitric oxide synthase and cyclooxygenase-2 expressions through inactivation of nuclear factor-kappaB in RAW 264.7 macrophages stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. khu.elsevierpure.com [khu.elsevierpure.com]
- 12. 20(S)-Protopanaxatriol promotes the binding of P53 and DNA to regulate the antitumor network via multiomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protopanaxatriol, a ginsenoside metabolite, induces apoptosis in colorectal cancer cells and arrests their cell cycle by targeting AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational and experimental characterization of estrogenic activities of 20(S, R)-protopanaxadiol and 20(S, R)-protopanaxatriol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescence Polarization Assay of 20(R)-Protopanaxatriol Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
20(R)-Protopanaxatriol (PPT) is a key bioactive metabolite of various ginsenosides, the primary active components of ginseng. As a small molecule, its interaction with various cellular proteins is of significant interest for understanding its pharmacological effects and for the development of new therapeutics. Fluorescence Polarization (FP) is a powerful, homogeneous technique well-suited for studying molecular binding events in solution. It measures the change in the polarization of fluorescent light emitted from a labeled molecule (tracer) upon binding to a larger partner. This change in polarization is directly related to the rotational motion of the tracer, which is significantly slower when bound to a larger protein. This principle allows for the quantitative determination of binding affinities (Kd) and the screening of compounds that may compete for the same binding site.
These application notes provide detailed protocols for utilizing a competitive fluorescence polarization assay to characterize the binding of this compound to several potential protein targets, including the human Estrogen Receptor α (hERα), the Glucocorticoid Receptor (GR), and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).
Principle of Competitive Fluorescence Polarization Assay
In a competitive FP assay, a fluorescently labeled ligand (tracer) with a known affinity for the target protein is used. In the absence of a competitor, the tracer binds to the protein, resulting in a high fluorescence polarization signal. When an unlabeled competing compound, such as this compound, is introduced, it displaces the tracer from the protein's binding site. The displaced tracer rotates more freely in solution, leading to a decrease in the fluorescence polarization signal. The extent of this decrease is proportional to the concentration and affinity of the competing compound, allowing for the determination of its binding affinity (Ki).
Data Presentation
Table 1: Binding Affinity of this compound to Human Estrogen Receptor α Ligand-Binding Domain (hERα-LBD)
| Compound | Target Protein | Assay Method | Reported Kd (μM) |
| This compound | hERα-LBD | Fluorescence Polarization | 1716.19[1] |
Note: The reported Kd value reflects moderate affinity.
Experimental Protocols
Protocol 1: Competitive Fluorescence Polarization Assay for this compound Binding to hERα-LBD
This protocol is adapted from a study that investigated the binding of various ginsenosides to the hERα-ligand binding domain (LBD)[1].
Materials:
-
Recombinant human Estrogen Receptor α Ligand-Binding Domain (hERα-LBD)
-
This compound (unlabeled competitor)
-
Coumestrol (fluorescent tracer)[1]
-
Assay Buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
Black, low-binding 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of hERα-LBD in assay buffer. The final concentration in the assay will be 250 nM[1].
-
Prepare a stock solution of Coumestrol in a suitable solvent (e.g., DMSO) and then dilute in assay buffer. The final concentration in the assay will be 10 nM[1].
-
Prepare a serial dilution of this compound in assay buffer. The concentration range should be chosen to span the expected Ki value.
-
-
Assay Setup:
-
In a 384-well plate, add the following to each well:
-
Assay Buffer (to make up the final volume)
-
hERα-LBD solution (final concentration 250 nM)
-
Coumestrol solution (final concentration 10 nM)
-
This compound solution (at varying concentrations)
-
-
Include control wells:
-
Tracer alone: Assay buffer and Coumestrol (for minimum polarization value).
-
Tracer + Protein: Assay buffer, Coumestrol, and hERα-LBD (for maximum polarization value).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 2 hours to allow the binding to reach equilibrium[1]. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for Coumestrol (Excitation: ~355 nm, Emission: ~405 nm)[1].
-
-
Data Analysis:
-
The raw fluorescence polarization data (in millipolarization units, mP) is plotted against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the fluorescent tracer).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [Tracer]/Kd_tracer)
-
Where [Tracer] is the concentration of the fluorescent tracer and Kd_tracer is the dissociation constant of the tracer for the protein.
-
-
Protocol 2: General Competitive Fluorescence Polarization Assay for this compound Binding to Glucocorticoid Receptor (GR)
This is a general protocol that needs to be optimized for the specific reagents used. Commercially available FP assay kits for GR often provide a suitable fluorescent tracer and optimized buffer systems[2][3].
Materials:
-
Recombinant human Glucocorticoid Receptor (full-length or LBD)
-
This compound
-
Fluorescent GR ligand (e.g., Fluormone™ GS1 or a similar red-shifted tracer)[3]
-
Assay Buffer (as recommended by the receptor/tracer manufacturer)
-
Black, low-binding 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Optimization of Tracer and Receptor Concentrations:
-
Tracer Concentration: Determine the lowest concentration of the fluorescent tracer that gives a stable and robust fluorescence signal (typically 3-5 times the background).
-
Receptor Concentration: Perform a saturation binding experiment by titrating the GR protein against a fixed, low concentration of the tracer. The concentration of GR that results in approximately 70-80% of the maximum polarization signal should be used for the competition assay.
-
-
Assay Setup:
-
Set up the competitive assay in a 384-well plate with the optimized concentrations of GR and fluorescent tracer.
-
Add a serial dilution of this compound.
-
Include appropriate controls (tracer alone, tracer + receptor).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 1-4 hours). Protect from light.
-
-
Measurement:
-
Read the fluorescence polarization using filters appropriate for the chosen fluorophore.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the IC50 and Ki values.
-
Protocol 3: General Competitive Fluorescence Polarization Assay for this compound Binding to PPARγ
This protocol provides a general framework for an FP assay with PPARγ. A suitable fluorescent tracer is crucial for this assay. A fluorescein-tagged dual PPARα/γ activator has been reported and could be a starting point for tracer selection[4].
Materials:
-
Recombinant human PPARγ Ligand-Binding Domain (LBD)
-
This compound
-
Fluorescent PPARγ ligand (e.g., a fluorescein-labeled analog of a known PPARγ agonist)[1][4]
-
Assay Buffer
-
Black, low-binding 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Optimization of Assay Conditions:
-
Follow the optimization steps outlined in Protocol 2 to determine the optimal concentrations of the fluorescent tracer and PPARγ-LBD.
-
-
Competitive Binding Assay:
-
Perform the competitive assay by incubating the optimized concentrations of PPARγ-LBD and tracer with a serial dilution of this compound.
-
Include necessary controls.
-
-
Incubation and Measurement:
-
Incubate to reach equilibrium and measure the fluorescence polarization.
-
-
Data Analysis:
-
Calculate the IC50 and Ki values as described in Protocol 1.
-
Visualizations
Experimental Workflow
Caption: Workflow for the competitive fluorescence polarization assay.
Signaling Pathway
Caption: Potential signaling pathways of this compound.
References
- 1. Synthesis of a high-affinity fluorescent PPARgamma ligand for high-throughput fluorescence polarization assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PolarScreen™ Glucocorticoid Receptor Competitor Assay Kit, Red 400 x 20 μL assays [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. A rapid, homogeneous, fluorescence polarization binding assay for peroxisome proliferator-activated receptors alpha and gamma using a fluorescein-tagged dual PPARalpha/gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MCF-7 Cell Response to 20(R)-Protopanaxatriol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for studying the effects of Protopanaxatriol on the human breast cancer cell line, MCF-7. The information presented herein is based on published research on closely related compounds, primarily 20(S)-Protopanaxadiol (PPD) and 20(S)-Protopanaxatriol (PPT), due to a lack of specific data for the 20(R) isomer. Protopanaxatriol and its related compounds, metabolites of ginsenosides, have demonstrated significant anti-cancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines. These protocols and data serve as a comprehensive guide for investigating the potential therapeutic effects of these compounds on breast cancer.
Key Cellular Responses to Protopanaxatriol Treatment in MCF-7 Cells
Treatment of MCF-7 cells with protopanaxadiol, a related compound, has been shown to inhibit cell proliferation through the induction of apoptosis and cell cycle arrest. The primary mechanisms involve the modulation of key signaling pathways that regulate cell survival and division.
Apoptosis Induction
20(S)-Protopanaxadiol has been demonstrated to induce apoptosis in MCF-7 cells through a caspase-mediated pathway.[1][2][3] This process is characterized by morphological changes, loss of mitochondrial membrane potential, and the regulation of pro- and anti-apoptotic proteins.[1][2][3] Specifically, treatment leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[1][2][3] This shift in the Bax/Bcl-2 ratio triggers the mitochondrial apoptotic cascade, resulting in the activation of caspase-9 and caspase-3, and subsequent cleavage of PARP.[1][2]
Cell Cycle Arrest
Studies have shown that 20(S)-Protopanaxadiol can induce G0/G1 phase cell cycle arrest in MCF-7 cells.[4][5] This arrest is associated with changes in the expression of cell cycle regulatory proteins. Treatment with 20(S)-PPD has been observed to upregulate the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p27kip1, while downregulating the expression of c-Myc, Cyclin D1, and CDK4.[5]
Signaling Pathway Modulation
The anti-cancer effects of protopanaxadiol in MCF-7 cells are mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway.[4][6][7] Treatment with 20(S)-PPD leads to an increase in the phosphorylation of PTEN, a negative regulator of the PI3K/AKT pathway.[6] This, in turn, leads to a marked decrease in the phosphorylation of AKT (at both Thr308 and Ser473) and mTOR (at Ser2448).[6] Downstream targets of this pathway, including FoxO1, MDM2, NF-κB p65, and GSK-3β, also show reduced phosphorylation.[6] In other breast cancer cell lines, 20(S)-Protopanaxatriol has been shown to induce non-protective autophagy and apoptosis by inhibiting the Akt/mTOR signaling pathway.[8] Additionally, the EGFR/MAPK pathway has been identified as a target for 20(S)-PPD in triple-negative breast cancer cells, suggesting a potential mechanism for inhibiting cell proliferation and metastasis.[9]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the effects of 20(S)-Protopanaxadiol on MCF-7 cells.
Table 1: Cytotoxicity of 20(S)-Protopanaxadiol on MCF-7 Cells
| Treatment Concentration (µM) | Incubation Time (h) | Cell Viability (%) | IC50 (µM) |
| 0 | 24 | 100 | \multirow{4}{*}{33.3[1][2]} |
| 15 | 24 | Not specified | |
| 30 | 24 | Not specified | |
| 60 | 24 | Not specified |
Table 2: Apoptosis Induction by 20(S)-Protopanaxadiol in MCF-7 Cells
| Treatment Concentration (µM) | Incubation Time (h) | Percentage of Apoptotic Cells (Annexin V-FITC Positive) |
| 0 | 24 | 8.92%[1][3] |
| 15 | 24 | 17.8%[1][3] |
| 30 | 24 | 24.5%[1][3] |
| 60 | 24 | 30.5%[1][3] |
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with 20(S)-Protopanaxadiol
| Treatment Concentration (µM) | Incubation Time (h) | Percentage of Cells in G0/G1 Phase |
| 0 | 24 | 53.89 ± 8.55%[5] |
| 15 | 24 | 56.62 ± 7.62%[5] |
| 30 | 24 | 61.31 ± 8.12%[5] |
| 60 | 24 | 74.61 ± 4.67%[5] |
Experimental Protocols
Detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of 20(R)-Protopanaxatriol on MCF-7 cells.
Materials:
-
MCF-7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 15, 30, 60 µM) and incubate for the desired time (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This protocol is used to quantify the percentage of apoptotic cells.
Materials:
-
MCF-7 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Harvest the treated and untreated MCF-7 cells by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
MCF-7 cells treated with this compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated and untreated MCF-7 cells.
-
Wash the cells with cold PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins.
Materials:
-
MCF-7 cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, PARP, p-AKT, AKT, p-mTOR, mTOR, p53, p27, Cyclin D1, CDK4, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
Visualizations
Signaling Pathways
Caption: PI3K/AKT/mTOR signaling pathway inhibition by Protopanaxatriol.
Experimental Workflow
Caption: General experimental workflow for studying MCF-7 cell response.
Logical Relationship of Apoptosis Induction
Caption: Protopanaxatriol-induced apoptosis cascade in MCF-7 cells.
References
- 1. 20(S)-Protopanaxadiol Induces Human Breast Cancer MCF-7 Apoptosis through a Caspase-Mediated Pathway [journal.waocp.org]
- 2. journal.waocp.org [journal.waocp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 20(S)-Protopanaxadiol-Induced Apoptosis in MCF-7 Breast Cancer Cell Line through the Inhibition of PI3K/AKT/mTOR Signaling Pathway [mdpi.com]
- 6. 20(S)-Protopanaxadiol-Induced Apoptosis in MCF-7 Breast Cancer Cell Line through the Inhibition of PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 20(S)-Protopanaxadiol-Induced Apoptosis in MCF-7 Breast Cancer Cell Line through the Inhibition of PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ginsenoside (20S)-protopanaxatriol induces non-protective autophagy and apoptosis by inhibiting Akt/mTOR signaling pathway in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ginsenoside 20(S)-protopanaxadiol inhibits triple-negative breast cancer metastasis in vivo by targeting EGFR-mediated MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Neuroprotection of 20(R)-Protopanaxatriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protopanaxatriol (PPT) is a sapogenin metabolite of various ginsenosides found in Panax ginseng. It exists as two main stereoisomers, 20(S)-Protopanaxatriol and 20(R)-Protopanaxatriol. While much of the existing research has focused on the 20(S) epimer, emerging evidence suggests that the stereochemistry at the C-20 position can influence pharmacological activity. This compound is a promising compound for neuroprotection due to its potential to mitigate neuronal damage through various mechanisms, including the modulation of signaling pathways, reduction of oxidative stress, and inhibition of apoptosis.
These application notes provide a comprehensive overview of the protocols to assess the neuroprotective effects of this compound. It is important to note that while the provided protocols are broadly applicable, specific quantitative data for the 20(R) epimer is limited in the current scientific literature. Therefore, representative data from studies on 20(S)-Protopanaxatriol and undifferentiated Protopanaxatriol are included to provide a quantitative framework for experimental design and data interpretation.
Data Presentation
The following tables summarize the quantitative effects of Protopanaxatriol on key markers of neuroprotection.
Table 1: In Vitro Neuroprotective Effects of Protopanaxatriol
| Parameter | Cell Line | Insult | Concentration of PPT | Observed Effect | Reference |
| Cell Viability | PC12 | Oxygen-Glucose Deprivation (OGD) | 6.25, 12.5, 25 µM | No significant effect on cell viability at these concentrations. 50 µM and 100 µM showed significant inhibition.[1] | [1] |
| LDH Release | PC12 | OGD | 6.25, 12.5, 25 µM | Significant decrease in LDH release.[2] | [2] |
| MDA Levels | PC12 | OGD | 6.25, 12.5, 25 µM | Significant decrease in MDA levels.[2] | [2] |
| SOD Activity | PC12 | OGD | 6.25, 12.5, 25 µM | Significant increase in SOD activity.[2] | [2] |
| TNF-α Levels | PC12 | OGD | 6.25, 12.5, 25 µM | Significant decrease in TNF-α levels.[2] | [2] |
| IL-6 Levels | PC12 | OGD | 6.25, 12.5, 25 µM | Significant decrease in IL-6 levels.[2] | [2] |
| Apoptosis | Neural Stem Cells | Amyloid-beta | Not specified | Significantly alleviated apoptosis.[3] | [3] |
Table 2: In Vivo Neuroprotective Effects of Protopanaxatriol in Animal Models
| Animal Model | Insult | Dosage of PPT | Parameter | Observed Effect | Reference |
| Mice | Scopolamine | 20 and 40 µmol/kg (i.p.) | Escape Latency (Morris Water Maze) | Significant reduction in escape latency.[4] | [4] |
| Mice | Scopolamine | 20 and 40 µmol/kg (i.p.) | Acetylcholinesterase (AChE) Activity | Significant inhibition of AChE activity in the hippocampus.[4] | [4] |
| Mice | Scopolamine | 20 and 40 µmol/kg (i.p.) | Acetylcholine (ACh) Levels | Significant elevation of ACh levels in the hippocampus.[4] | [4] |
| Mice | Scopolamine | 20 and 40 µmol/kg (i.p.) | SOD Activity | Significant increase in SOD activity in the hippocampus.[4] | [4] |
| Mice | Scopolamine | 20 and 40 µmol/kg (i.p.) | MDA Levels | Significant lowering of MDA levels in the hippocampus.[4] | [4] |
| Rats | Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) | Not specified | Neurological Deficit Score | Reduction in neurological deficit score.[2][5] | [2][5] |
| Rats | MCAO/R | Not specified | Infarct Volume | Reduction in brain tissue infarct volume.[2][5] | [2][5] |
| Rats | MCAO/R | Not specified | TNF-α, IL-1β, IL-6 Levels | Regulation of inflammatory factors.[2][5] | [2][5] |
| Rats | MCAO/R | Not specified | MDA and SOD Levels | Regulation of oxidative stress markers.[2][5] | [2][5] |
Experimental Protocols
In Vitro Neuroprotection Assessment
This protocol assesses the ability of this compound to protect neuronal cells from a toxic insult.
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium and supplements
-
This compound
-
Neurotoxic agent (e.g., glutamate, H₂O₂, amyloid-beta)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 2-24 hours).
-
Induce neurotoxicity by adding the neurotoxic agent to the wells (with and without this compound). Include control wells with untreated cells and cells treated only with the neurotoxic agent.
-
Incubate for the desired period (e.g., 24-48 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
This protocol is for identifying and quantifying apoptotic cells.
-
Materials:
-
Cells cultured on coverslips or chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL assay kit (containing TdT enzyme and labeled nucleotides)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with the neurotoxic agent in the presence or absence of this compound.
-
Wash cells with PBS and fix with fixation solution for 15-30 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization solution for 2-15 minutes on ice.
-
Follow the manufacturer's instructions for the TUNEL assay kit to label the 3'-OH ends of fragmented DNA.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize under a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI/Hoechst stained).
-
In Vivo Neuroprotection Assessment
This protocol assesses spatial learning and memory in rodent models of neurodegeneration.
-
Apparatus:
-
A large circular pool (1.5-2 m in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder).
-
An escape platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
-
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Divide animals into groups (e.g., control, disease model, disease model + this compound).
-
Administer this compound or vehicle daily.
-
Conduct 4 trials per day for each animal. In each trial, the animal is placed in the pool from one of four starting positions and allowed to find the hidden platform.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (1 day after acquisition):
-
Remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located).
-
-
Biochemical and Molecular Analysis
This protocol analyzes the activation of the PI3K/Akt signaling pathway.
-
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare protein lysates from treated cells or tissues.
-
Determine protein concentration using a protein assay.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
Mandatory Visualizations
Caption: PI3K/Akt signaling pathway activated by this compound.
Caption: Experimental workflow for in vitro neuroprotection assessment.
Caption: Experimental workflow for in vivo neuroprotection assessment.
References
- 1. Neuroprotective Effects and Metabolomics Study of Protopanaxatriol (PPT) on Cerebral Ischemia/Reperfusion Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 20S-Protopanaxatriol improves cognitive function of Alzheimer's disease by promoting endogenous neurogenesis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. Neuroprotective effects of 20(S)-protopanaxatriol (PPT) on scopolamine-induced cognitive deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects and Metabolomics Study of Protopanaxatriol (PPT) on Cerebral Ischemia/Reperfusion Injury In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 20(R)-Protopanaxatriol in Anti-inflammatory Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protopanaxatriol (PPT) is a key bioactive metabolite of ginsenosides, the principal active components of Panax ginseng. It exists as two main stereoisomers: 20(S)-Protopanaxatriol and 20(R)-Protopanaxatriol. Extensive research has highlighted the significant anti-inflammatory properties of the 20(S) isomer, demonstrating its potential as a therapeutic agent for a variety of inflammatory conditions. In contrast, specific data on the anti-inflammatory activity of the 20(R) isomer is limited in current scientific literature.
This document provides a comprehensive overview of the application of Protopanaxatriol in anti-inflammatory research, with a focus on the well-studied 20(S)-Protopanaxatriol due to the wealth of available data. The information presented herein is intended to guide researchers in designing and conducting experiments to investigate the anti-inflammatory mechanisms of this compound.
Mechanism of Anti-inflammatory Action
20(S)-Protopanaxatriol exerts its anti-inflammatory effects through the modulation of several key signaling pathways and cellular processes. The primary mechanisms identified include:
-
Inhibition of the NF-κB Signaling Pathway: 20(S)-Protopanaxatriol has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the inflammatory cascade.[1]
-
Suppression of the MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a crucial role in inflammatory responses. 20(S)-Protopanaxatriol can suppress the phosphorylation of these key kinases, leading to a reduction in the production of inflammatory mediators.[3][4]
-
Attenuation of NLRP3 Inflammasome Activation: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. 20(S)-Protopanaxatriol has been found to inhibit the activation of the NLRP3 inflammasome, thereby reducing the release of these potent inflammatory cytokines.[5][6][7]
-
Modulation of Mast Cell Activation: Mast cells are key players in allergic and inflammatory responses, releasing histamine and other inflammatory mediators upon activation. 20(S)-Protopanaxatriol can inhibit the degranulation of mast cells and the release of these mediators, suggesting its potential in treating mast cell-driven inflammatory conditions.[3][8]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the anti-inflammatory effects of 20(S)-Protopanaxatriol.
Table 1: In Vitro Anti-inflammatory Activity of 20(S)-Protopanaxatriol
| Cell Line | Inflammatory Stimulus | Measured Parameter | Concentration of 20(S)-PPT | Result | Reference |
| Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | TNF-α expression | Not specified | Inhibition of expression | [1] |
| Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | IL-1β expression | Not specified | Inhibition of expression | [1] |
| Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | NF-κB activation | Not specified | Inhibition of activation | [1] |
| Guinea Pig Lung Mast Cells | Antigen/Antibody reaction | Histamine release | Dose-dependent | Reduction in release | [3][8] |
| Guinea Pig Lung Mast Cells | Antigen/Antibody reaction | Leukotriene release | Dose-dependent | Reduction in release | [3][8] |
| Mouse Bone Marrow-Derived Mast Cells | Antigen/Antibody reaction | Cytokine mRNA expression | 10 µM, 50 µM, 100 µM | Inhibition of expression | [3] |
| Mouse Bone Marrow-Derived Mast Cells | Antigen/Antibody reaction | NF-κB DNA binding | 10 µM, 50 µM, 100 µM | Dose-dependent inhibition | [3] |
| PC12 cells | Oxygen-glucose deprivation (OGD) | TNF-α levels | 6.25 µM, 12.5 µM, 25 µM | Significant reduction | [9] |
| PC12 cells | Oxygen-glucose deprivation (OGD) | IL-6 levels | 6.25 µM, 12.5 µM, 25 µM | Significant reduction | [9] |
Table 2: In Vivo Anti-inflammatory Activity of 20(S)-Protopanaxatriol
| Animal Model | Inflammatory Condition | Dosage of 20(S)-PPT | Measured Parameter | Result | Reference |
| Mice | TNBS-induced colitis | Orally administered | Colon shortening | Inhibition | [1] |
| Mice | TNBS-induced colitis | Orally administered | Myeloperoxidase activity | Inhibition | [1] |
| Mice | TNBS-induced colitis | Orally administered | IL-1β, IL-17, TNF-α expression | Inhibition | [1] |
| Mice | LPS-induced septic shock | Not specified | IL-1β secretion | Inhibition | [7] |
| Mice | MSU-induced peritonitis | Not specified | IL-1β secretion | Inhibition | [7] |
| ApoE KO Mice | Hyperlipidemia-induced liver inflammation | 100 mg/kg/day (as part of a ginsenoside mix) | IκB-α protein level | Significant increase | [10] |
| ApoE KO Mice | Hyperlipidemia-induced liver inflammation | 100 mg/kg/day (as part of a ginsenoside mix) | COX-2 protein level | Decrease | [10] |
| Rats | Cerebral Ischemia/Reperfusion | Not specified | TNF-α, IL-6, IL-1β levels | Significant reduction | [9] |
Experimental Protocols
In Vitro Anti-inflammatory Assay in Macrophages
This protocol is a general guideline for assessing the anti-inflammatory effects of 20(S)-Protopanaxatriol on LPS-stimulated macrophages.
1. Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
2. Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of 20(S)-Protopanaxatriol (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
3. Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the culture supernatant using ELISA kits.
-
Gene Expression Analysis: Isolate total RNA from the cells and perform RT-qPCR to measure the mRNA levels of iNOS, COX-2, TNF-α, IL-6, and IL-1β.
-
Western Blot Analysis: Prepare cell lysates and perform Western blotting to determine the protein levels of key signaling molecules such as phosphorylated and total forms of IκBα, NF-κB p65, ERK, JNK, and p38 MAPK.[10]
In Vivo Anti-inflammatory Assay in a Mouse Model of Colitis
This protocol provides a general framework for evaluating the in vivo anti-inflammatory efficacy of 20(S)-Protopanaxatriol in a 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model.[1]
1. Animals:
-
Use male C57BL/6 mice (6-8 weeks old).
2. Induction of Colitis:
-
Anesthetize the mice and intrarectally administer TNBS (e.g., 2.5 mg in 50% ethanol).
3. Treatment:
-
Orally administer 20(S)-Protopanaxatriol (e.g., 10, 20, 40 mg/kg) daily for a specified period (e.g., 7 days) starting from the day of TNBS administration.
4. Assessment of Colitis Severity:
-
Monitor body weight, stool consistency, and rectal bleeding daily.
-
At the end of the experiment, sacrifice the mice and measure the colon length and weight.
-
Collect colon tissue for histological analysis (H&E staining) to assess tissue damage and inflammatory cell infiltration.
5. Measurement of Inflammatory Markers:
-
Myeloperoxidase (MPO) Activity: Homogenize colon tissue and measure MPO activity as an indicator of neutrophil infiltration.
-
Cytokine Levels: Homogenize colon tissue and measure the levels of TNF-α, IL-1β, and IL-6 using ELISA or perform RT-qPCR for gene expression analysis.
Visualizations
Caption: Signaling pathways modulated by 20(S)-Protopanaxatriol.
Caption: In vitro experimental workflow for assessing anti-inflammatory effects.
Caption: In vivo experimental workflow for a mouse model of colitis.
Conclusion
20(S)-Protopanaxatriol has demonstrated significant anti-inflammatory properties in a range of in vitro and in vivo models. Its ability to target multiple key inflammatory pathways, including NF-κB, MAPKs, and the NLRP3 inflammasome, underscores its potential as a lead compound for the development of novel anti-inflammatory drugs. Further research is warranted to fully elucidate its therapeutic potential and to investigate the specific anti-inflammatory activities of its 20(R) stereoisomer. The protocols and data presented in this document provide a solid foundation for researchers to explore the anti-inflammatory applications of Protopanaxatriol.
References
- 1. Anti-inflammatory effects of ginsenoside Rg1 and its metabolites ginsenoside Rh1 and 20(S)-protopanaxatriol in mice with TNBS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 20(S)-Protopanaxatriol inhibits release of inflammatory mediators in immunoglobulin E-mediated mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 20(S)-Protopanaxatriol ameliorates MAFLD by inhibiting NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ginsenoside metabolite 20(S)-protopanaxatriol from Panax ginseng attenuates inflammation-mediated NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 20(S)-Protopanaxatriol inhibits release of inflammatory mediators in immunoglobulin E-mediated mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects and Metabolomics Study of Protopanaxatriol (PPT) on Cerebral Ischemia/Reperfusion Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preventive effects of protopanaxadiol and protopanaxatriol ginsenosides on liver inflammation and apoptosis in hyperlipidemic apoE KO mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the In Vivo Bioavailability of 20(R)-Protopanaxatriol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the in vivo bioavailability of 20(R)-Protopanaxatriol (PPT). The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low?
A1: The low oral bioavailability of this compound (PPT), like other ginsenosides, is attributed to several factors. These include its poor aqueous solubility, which limits its dissolution in the gastrointestinal fluids, and its low permeability across the intestinal membrane.[1][2] Additionally, PPT can be subject to metabolism by cytochrome P450 enzymes, particularly CYP3A4, in the liver and intestines, leading to first-pass elimination.[2][3]
Q2: What are the primary strategies to improve the in vivo bioavailability of 20(R)-PPT?
A2: The main approaches focus on overcoming its solubility and permeability limitations. These strategies include:
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Common nanoformulations include nanoemulsions, nanosuspensions, and solid lipid nanoparticles.[1][4]
-
Lipid-Based Delivery Systems: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs like PPT in the gastrointestinal tract.
-
Phospholipid Complexes: Forming a complex between PPT and phospholipids can enhance its lipophilicity and improve its ability to permeate the intestinal membrane.[4]
-
Co-administration with Bio-enhancers: Certain compounds, like piperine, can inhibit metabolic enzymes and efflux pumps like P-glycoprotein, thereby increasing the absorption of co-administered drugs.[5] However, it's noteworthy that protopanaxatriol-type ginsenosides are generally considered to be less susceptible to P-glycoprotein efflux compared to protopanaxadiol-type ginsenosides.
Q3: Are there any specific successful examples of improving 20(R)-PPT bioavailability?
A3: Yes, a study on a derivative, 20(R)-25-methoxyl-dammarane-3β, 12β, 20-triol (25-OCH3-PPD), demonstrated a significant improvement in oral bioavailability using a nanoemulsion based on a phospholipid complex. This formulation increased the peak plasma concentration (Cmax) by 3.9-fold and the area under the curve (AUC) by 3.5-fold in rats compared to a suspension of the free compound.[4]
Troubleshooting Guide
Issue 1: Low and variable Cmax and AUC values in pharmacokinetic studies.
-
Possible Cause 1: Poor Dissolution.
-
Troubleshooting:
-
Particle Size Reduction: Employ techniques like high-pressure homogenization or anti-solvent precipitation to formulate 20(R)-PPT into nanocrystals or nanosuspensions.[6][7]
-
Improve Wettability: Incorporate surfactants in your formulation to improve the wetting and dissolution of the hydrophobic PPT particles.
-
Amorphous Solid Dispersions: Consider creating a solid dispersion of PPT in a hydrophilic polymer to prevent crystallization and enhance dissolution.
-
-
-
Possible Cause 2: Low Permeability.
-
Troubleshooting:
-
-
Possible Cause 3: First-Pass Metabolism.
Issue 2: Formulation instability (e.g., particle aggregation, phase separation).
-
Possible Cause 1: Inadequate Stabilization in Nanosuspensions.
-
Troubleshooting:
-
Optimize Stabilizer: Screen different types and concentrations of stabilizers (e.g., poloxamers, TPGS) to find the optimal one for preventing particle aggregation.
-
Surface Modification: Consider surface modification of nanoparticles with hydrophilic polymers to provide steric hindrance.
-
-
-
Possible Cause 2: Ostwald Ripening in Nanoemulsions.
-
Troubleshooting:
-
Optimize Oil/Surfactant Ratio: Adjust the ratio of the oil phase to the surfactant and co-surfactant to achieve a thermodynamically stable system.
-
Use of Co-surfactants: Incorporate a co-surfactant to improve the flexibility of the interfacial film and enhance emulsion stability.
-
-
Quantitative Data on Bioavailability Enhancement of Ginsenoside Aglycones
The following tables summarize pharmacokinetic data from studies on 20(S)-Protopanaxadiol (PPD), a structurally similar compound, and a derivative of this compound, demonstrating the effectiveness of various formulation strategies.
Table 1: Pharmacokinetic Parameters of a this compound Derivative (25-OCH3-PPD) in Rats [4]
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0–24h) (ng/mL·h) | Relative Bioavailability (%) |
| Suspension | 20 | 25.12 ± 4.53 | 4.0 | 26.65 ± 5.18 | 100 |
| Nanoemulsion of Phospholipid Complex | 20 | 97.24 ± 15.67 | 2.0 | 97.24 ± 18.32 | 365 |
Table 2: Pharmacokinetic Parameters of 20(S)-Protopanaxadiol (PPD) in Rats with Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-∞) (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Raw PPD | 2 | 73.45 ± 15.23 | 1.42 | 345.21 ± 56.87 | 100 | [5] |
| PPD-Cubosome | 2 | 105.76 ± 21.34 | 1.67 | 573.05 ± 89.12 | 166 | [5] |
| PPD-Cubosome with Piperine | 2 | 142.13 ± 25.48 | 1.83 | 856.12 ± 112.45 | 248 | [5] |
| PPD Coarse Suspension | 25 | 185.6 ± 32.4 | 4.0 | 1245.7 ± 213.5 | 100 | [4] |
| PPD Nanosuspension | 25 | 679.4 ± 112.8 | 1.5 | 4335.2 ± 789.1 | 348 | [4] |
Experimental Protocols
Protocol 1: Preparation of 20(R)-PPT Phospholipid Complex by Solvent Evaporation Method
This protocol is adapted from methods used for preparing 20(S)-PPD phospholipid complexes.[8][9]
-
Dissolution: Dissolve this compound and phospholipids (e.g., soy phosphatidylcholine) in a suitable organic solvent (e.g., ethanol, dichloromethane) in a round-bottom flask. A molar ratio of 1:1 to 1:3 (PPT:phospholipid) is a good starting point for optimization.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40-60°C) for 2-4 hours to facilitate complex formation.
-
Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator to obtain a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with a small amount of water or buffer and sonicate to form a suspension of the phospholipid complex.
-
Lyophilization: Lyophilize the suspension to obtain the 20(R)-PPT phospholipid complex as a dry powder.
-
Characterization: Characterize the complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the complex and the amorphous state of PPT.
Protocol 2: Formulation of a Nanoemulsion Containing 20(R)-PPT Phospholipid Complex
This protocol is based on the successful formulation for a 20(R)-PPT derivative.[4]
-
Preparation of the Complex: Prepare the 20(R)-PPT phospholipid complex as described in Protocol 1.
-
Dissolution of the Complex: Dissolve the prepared complex in an aqueous solution containing a hydrophilic surfactant (e.g., 1% PEG400). The concentration should be optimized, but a starting point could be 2.5 mg/mL.[4]
-
Homogenization: Subject the mixture to high-energy emulsification. This can be achieved using a high-pressure homogenizer or a probe sonicator. For sonication, apply at 400 W at 4°C for multiple cycles.[4]
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Assess the morphology of the nanoemulsion droplets using transmission electron microscopy (TEM).
-
Evaluate the stability of the nanoemulsion over time at different storage conditions.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least one week before the experiment.
-
Dosing:
-
Fast the rats overnight (12-18 hours) with free access to water.
-
Administer the 20(R)-PPT formulation (e.g., suspension as control, nanoemulsion) orally via gavage at a predetermined dose.
-
For absolute bioavailability determination, an intravenous group administered with a solution of 20(R)-PPT in a suitable vehicle is required.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.
-
Determine the relative bioavailability of the test formulation compared to the control suspension.
-
Visualizations
Caption: Experimental workflow for developing and evaluating bioavailability-enhanced 20(R)-PPT formulations.
Caption: Mechanisms of improving 20(R)-PPT bioavailability via nanoformulations.
References
- 1. Micro-/nano-sized delivery systems of ginsenosides for improved systemic bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods on improvements of the poor oral bioavailability of ginsenosides: Pre-processing, structural modification, drug combination, and micro- or nano- delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking ginsenosides’ therapeutic power with polymer-based delivery systems: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Enhanced oral absorption of 20(S)-protopanaxadiol by self-assembled liquid crystalline nanoparticles containing piperine: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Phospholipid Complex Technique for Superior Bioavailability of Phytoconstituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 20(S)-Protopanaxadiol Phospholipid Complex: Process Optimization, Characterization, In Vitro Dissolution and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Systematic studies on the kinetic process of 20(S)-protopanaxadiol in rats and dogs: absorption, distribution, metabolism and excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC–MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 20(R)-Protopanaxatriol
Welcome to the technical support center for the analytical quantification of 20(R)-Protopanaxatriol (20(R)-PPT). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable guidance for obtaining accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the quantification of this compound, particularly when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Q1: Why am I observing low signal intensity or poor sensitivity for 20(R)-PPT?
A1: Low sensitivity for protopanaxatriol and its related aglycones is a common challenge. Several factors can contribute to this issue:
-
Poor Ionization Efficiency: Like its counterpart, 20(S)-Protopanaxadiol (PPD), 20(R)-PPT lacks readily ionizable functional groups. This inherent chemical property can lead to a low response in the mass spectrometer.[1][2]
-
Suboptimal Mobile Phase: The choice of mobile phase additives is critical. Using additives like ammonium formate or acetic acid can help promote the formation of adducts (e.g., [M+NH₄]⁺ or [M+H]⁺), which may have better ionization and fragmentation characteristics.
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) can suppress the ionization of 20(R)-PPT. This is a well-documented phenomenon in bioanalysis.
-
Inefficient Sample Preparation: Poor recovery of the analyte during the extraction process will naturally lead to lower signal intensity. It is crucial to optimize the sample clean-up procedure.
Troubleshooting Steps:
-
Optimize MS Source Conditions: Adjust parameters such as capillary voltage, gas flow, and temperature to maximize the signal for your specific instrument.
-
Test Different Mobile Phase Additives: Compare the signal intensity using ammonium formate, formic acid, or acetic acid at various concentrations.
-
Improve Sample Clean-up: If matrix effects are suspected, enhance your sample preparation. Transition from a simple protein precipitation method to a more robust technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
-
Check Analyte Stability: Ensure that 20(R)-PPT is not degrading in the biological matrix or during the sample preparation process. Perform stability tests at various temperatures and conditions.[3]
Q2: I am having trouble separating the 20(R)-PPT epimer from the 20(S)-PPT epimer. Why is this important and how can I resolve it?
A2: The C-20 position of protopanaxatriol is a chiral center, leading to two stereoisomers: 20(R)-PPT and 20(S)-PPT.
-
Importance of Separation: While the biological activities of the two epimers may differ, their mass-to-charge ratio (m/z) and MS/MS fragmentation patterns are typically identical. Therefore, without chromatographic separation, you cannot distinguish or accurately quantify them individually.
-
Chromatographic Challenge: Standard reverse-phase C18 columns may not provide sufficient resolution to separate these epimers.
Troubleshooting Steps:
-
Employ a Chiral Stationary Phase (CSP): The most effective way to separate enantiomers and diastereomers is by using a chiral HPLC column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often successful for separating various chiral pharmaceutical compounds.
-
Optimize Mobile Phase and Temperature: Chiral separations are often sensitive to the mobile phase composition and column temperature. Systematically vary the ratio of organic solvent to aqueous phase and adjust the column temperature to improve resolution.
-
Derivatization: Although a more complex approach, derivatizing the hydroxyl group at the C-20 position with a chiral reagent can create diastereomers with different physicochemical properties, making them easier to separate on a standard reverse-phase column.
Q3: What are the best practices for sample preparation when quantifying 20(R)-PPT in a complex biological matrix like plasma?
A3: Effective sample preparation is crucial for removing interferences and minimizing matrix effects.
-
Protein Precipitation (PPT): This is a fast but often "dirtier" method. While it removes most proteins, it may leave behind other matrix components like phospholipids that can cause ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT. Due to the hydrophobic nature of the protopanaxatriol structure, extraction with organic solvents like ethyl acetate or mixtures of ether and dichloromethane can yield high recovery. Alkalizing the sample with a small amount of sodium hydroxide can further improve extraction efficiency.[4]
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by utilizing specific interactions between the analyte and the solid phase material. A reverse-phase or mixed-mode sorbent can be effective for retaining 20(R)-PPT while allowing interfering substances to be washed away.
Recommendation: For robust and sensitive quantification, LLE or SPE is generally recommended over protein precipitation. The choice between LLE and SPE may depend on the specific matrix, required throughput, and available resources.
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample, such as Digoxin or another ginsenoside aglycone).
-
Add 50 µL of 0.1 M NaOH to alkalize the sample.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a 3:2 v/v mixture of diethyl ether and dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Parameters
The following table summarizes typical starting parameters for an LC-MS/MS method. These will require optimization for your specific instrumentation and chiral separation needs.
| Parameter | Recommended Condition |
| LC Column | Chiral Stationary Phase Column (e.g., Amylose or Cellulose-based) for epimer separation. A standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm) can be used for general method development if epimer separation is not the primary goal. |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. (e.g., 5% B to 95% B over 5 minutes). |
| Injection Volume | 5 - 10 µL |
| Column Temp. | 35 - 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion [M+H]⁺ | m/z 475.4 |
| Product Ions | m/z 391.3, 457.4 (indicative of water loss) |
| Internal Standard | e.g., 20(S)-Protopanaxadiol (m/z 459.4 → 375.3) |
Note: The precursor and product ions for 20(R)-PPT are expected to be the same as for 20(S)-PPT.
Quantitative Data Summary
The following table presents typical validation parameters from a published method for 20(S)-Protopanaxatriol, which can be used as target values for the development of a 20(R)-PPT assay.[5]
| Parameter | Typical Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10.5% |
| Inter-day Precision (%RSD) | < 10.5% |
| Accuracy (Relative Error %) | -3.2% to 8.8% |
| Extraction Recovery | > 80% |
| Matrix Effect | No significant effect observed when using an appropriate IS. |
Visualized Workflows and Pathways
Experimental Workflow for 20(R)-PPT Quantification
The following diagram illustrates the general workflow for quantifying 20(R)-PPT in a biological sample.
Troubleshooting Logic for Low Signal Intensity
This decision tree provides a logical path for troubleshooting poor signal intensity.
Potential Signaling Pathway of this compound
20(R)-PPT has been shown to act as a ligand for both the glucocorticoid receptor (GR) and the estrogen receptor (ER).[7][8] The activation of these nuclear receptors can lead to both genomic (gene transcription) and non-genomic (rapid signaling) effects.
References
- 1. Computational and experimental characterization of estrogenic activities of 20(S, R)-protopanaxadiol and 20(S, R)-protopanaxatriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Simultaneous determination of 20(S)-protopanaxadiol and its three metabolites in rat plasma by LC-MS/MS: application to their pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 20(R, S)-protopanaxadiol and 20(R, S)-protopanaxatriol for potential selective modulation of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated LC–MS/MS method for the simultaneous determination of 20‐(S)‐protopanaxatriol and its two active metabolites in rat plasma: Application to a pharmacokinetics study [agris.fao.org]
- 6. A validated LC-MS/MS method for the simultaneous determination of 20-(S)-protopanaxatriol and its two active metabolites in rat plasma: Application to a pharmacokinetics study-MedSci.cn [medsci.cn]
- 7. Protopanaxadiol and protopanaxatriol bind to glucocorticoid and oestrogen receptors in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protopanaxadiol and protopanaxatriol bind to glucocorticoid and oestrogen receptors in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of 20(R)-Protopanaxatriol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 20(R)-Protopanaxatriol (PPT). The following information is based on established methods for enhancing the solubility of poorly soluble compounds, with specific examples drawn from studies on structurally similar ginsenosides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a natural aglycone of several ginsenosides, the active compounds in ginseng. It exhibits a range of pharmacological activities, making it a compound of interest for drug development. However, its practical application is often hindered by its very low solubility in water, which can lead to poor absorption and limited bioavailability when administered orally.[1][2] For the closely related 20(S)-protopanaxadiol (PPD), the aqueous solubility has been reported to be extremely low, at less than 50 ng/mL.[3]
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These can be broadly categorized as physical and chemical modifications.[4] Key strategies include:
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins.[5][6]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix.[7]
-
Nanotechnology: Reducing particle size to the nanoscale to increase surface area, for example, through nanocrystals or nanoemulsions (SNEDDS).[3][6]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.[8]
-
Use of Surfactants: Employing surfactants to reduce surface tension and promote micellar solubilization.[5]
-
Phospholipid Complexes: Creating a complex with phospholipids to improve both hydrophilicity and lipophilicity.[9]
Q3: How effective are cyclodextrins in improving the solubility of Protopanaxatriol?
A3: Cyclodextrin inclusion complexation is a highly effective method. For the structurally similar 20(S)-Protopanaxatriol, forming an inclusion complex with a modified β-cyclodextrin resulted in a 290-fold increase in aqueous solubility.[5] Another study showed that different modified β-cyclodextrins could enhance the solubility by 193 to 593 times.[10] The stoichiometry of these complexes is typically 1:1.[5][10]
Q4: What are solid dispersions and how do they work for compounds like this compound?
A4: A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at the solid state.[7] This technique can enhance solubility by reducing the particle size of the drug to a molecular level and converting it from a crystalline to a more soluble amorphous form.[7] For the related compound 20(S)-protopanaxadiol, solid dispersions prepared with hydrophilic polymers like Poloxamer 188 (F68) have been shown to significantly improve dissolution performance.[7][11]
Troubleshooting Guide
Issue 1: Precipitation of this compound in Aqueous Buffer
-
Problem: After preparing a stock solution in an organic solvent (e.g., DMSO, ethanol) and diluting it into an aqueous buffer for an experiment, the compound precipitates out of solution.
-
Possible Causes & Solutions:
-
Cause: The concentration of the organic solvent in the final aqueous solution is too low to maintain the solubility of the hydrophobic compound.
-
Solution 1 (Co-solvency): Increase the percentage of the organic co-solvent in your final aqueous buffer, if experimentally permissible.
-
Solution 2 (Use of Surfactants): Add a biocompatible surfactant, such as Tween-80 or Polysorbate 80, to the aqueous buffer at a concentration above its critical micelle concentration (CMC). This can help to form micelles that encapsulate the this compound.[7]
-
Solution 3 (Formulation Approach): For future experiments, consider preparing a formulated version of this compound, such as a cyclodextrin inclusion complex or a solid dispersion, which will have inherently higher aqueous solubility.
-
Issue 2: Low and Variable Bioavailability in in vivo Studies
-
Problem: Oral administration of a simple suspension of this compound results in low and inconsistent plasma concentrations.
-
Possible Causes & Solutions:
-
Cause: The poor aqueous solubility of the compound limits its dissolution in the gastrointestinal tract, which is a prerequisite for absorption.[3]
-
Solution 1 (Particle Size Reduction): Micronization or nano-sizing of the this compound powder can increase the surface area available for dissolution.[4]
-
Solution 2 (Formulation with Enhanced Dissolution): Formulate the compound to improve its dissolution rate. A self-nanoemulsifying drug delivery system (SNEDDS) can be particularly effective. For 20(S)-protopanaxadiol, a SNEDDS formulation showed a dissolution rate of over 94% in 60 minutes, compared to negligible dissolution for the raw powder.[3]
-
Solution 3 (Phospholipid Complex): A phospholipid complex can improve both aqueous solubility and permeability across the intestinal membrane. A 20(S)-protopanaxadiol phospholipid complex showed a 6.53-fold increase in aqueous solubility.[1][9]
-
Data on Solubility Enhancement of Protopanaxatriol and Related Compounds
| Technique | Compound | Carrier/Excipient | Fold Increase in Solubility/Dissolution | Reference |
| Inclusion Complex | 20(S)-Protopanaxatriol | Modified β-Cyclodextrin (EDBA-bis-β-CD) | 290-fold | [5] |
| Inclusion Complex | 20(S)-Protopanaxatriol | Modified β-Cyclodextrins (H1-H4) | 193 to 593-fold | [10] |
| Phospholipid Complex | 20(S)-Protopanaxadiol | Phospholipids | 6.53-fold | [1][9] |
| Solid Dispersion | 20(S)-Protopanaxadiol | Poloxamer 188 (F68) | Significantly Improved Dissolution | [7][11] |
| SNEDDS | 20(S)-Protopanaxadiol | Capryol 90 / Kolliphor EL | >94% dissolution in 60 min vs. negligible | [3] |
| Inclusion Complex | Ginsenoside Re | γ-Cyclodextrin | 9.27-fold increase in dissolution rate | [12] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol is a general guideline based on common methods for preparing cyclodextrin inclusion complexes.
-
Molar Ratio Calculation: Determine the required amounts of this compound and a suitable cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin) to achieve a 1:1 molar ratio.
-
Wetting the Cyclodextrin: Place the calculated amount of cyclodextrin in a mortar and add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a paste.
-
Incorporation of PPT: Add the calculated amount of this compound to the cyclodextrin paste.
-
Kneading: Knead the mixture thoroughly for 45-60 minutes. During this process, a small amount of the solvent mixture can be added if the paste becomes too dry.
-
Drying: The kneaded mixture is then dried in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: The dried complex is passed through a fine-mesh sieve to obtain a uniform powder.
Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is a general guideline based on the solvent evaporation method for preparing solid dispersions.[13][14]
-
Dissolution: Dissolve both this compound and a hydrophilic polymer (e.g., Poloxamer 188 or PVP K30) in a suitable organic solvent, such as ethanol or methanol. The ratio of drug to polymer can be varied (e.g., 1:1, 1:5, 1:10 w/w) to find the optimal formulation.
-
Solvent Evaporation: The organic solvent is then removed under vacuum using a rotary evaporator. This should be done at a controlled temperature (e.g., 40°C) to avoid degradation of the compound.
-
Drying: The resulting solid mass is further dried in a vacuum oven overnight to remove any residual solvent.
-
Pulverization and Sieving: The dried solid dispersion is then scraped, pulverized using a mortar and pestle, and passed through a sieve to obtain a fine powder of uniform size.
Visualizations
Caption: Logical workflow for addressing the poor solubility of this compound.
References
- 1. 20(S)-Protopanaxadiol Phospholipid Complex: Process Optimization, Characterization, In Vitro Dissolution and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inclusion complex of 20(S)-protopanaxatriol with modified β-cyclodextrin: Characterization, solubility, and interaction with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization, Molecular Docking, and In Vitro Dissolution Studies of Solid Dispersions of 20(S)-Protopanaxadiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 20(S)-Protopanaxadiol Phospholipid Complex: Process Optimization, Characterization, In Vitro Dissolution and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preparation, Characterization, and Bioavailability of Host-Guest Inclusion Complex of Ginsenoside Re with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. iosrphr.org [iosrphr.org]
Optimizing 20(R)-Protopanaxatriol dosage for maximum efficacy
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the dosage of 20(R)-Protopanaxatriol (PPT) for maximum experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between 20(R)-PPT and 20(S)-PPT, and why is it important?
A1: 20(R)-PPT and 20(S)-PPT are stereoisomers, or epimers, differing only in the spatial orientation of the hydroxyl (-OH) group at the C-20 position. This seemingly minor structural difference can lead to significant variations in their biological activity, binding affinity to molecular targets, and overall pharmacological effects. For example, molecular docking studies suggest that 20(R)-ginsenosides can form a hydrogen bond with the amino acid His524 in the human estrogen receptor α (hERα) ligand-binding domain, an interaction not observed with their 20(S) counterparts.[1] Therefore, it is critical to use the specific epimer relevant to your research hypothesis and to clearly report which epimer was used in all experiments and publications.
Q2: How should I prepare stock solutions of 20(R)-PPT? It appears to be poorly soluble in aqueous media.
A2: 20(R)-PPT is a hydrophobic molecule with poor solubility in water.[2] Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions.
-
Recommendation: Prepare a stock solution in the range of 50-100 mM in 100% pure, anhydrous DMSO.[3][4] It is crucial to use fresh or newly opened DMSO, as it can absorb moisture from the air (hygroscopic), which will significantly reduce the solubility of the compound.[3] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Gentle warming or sonication can be used to aid dissolution if precipitation occurs.
Q3: What is a safe concentration of DMSO to use for my in vitro experiments?
A3: When diluting your PPT stock solution into your cell culture medium, ensure the final concentration of DMSO is non-toxic to your cells, typically ≤ 0.1% (v/v). However, the ideal maximum concentration should be determined empirically for each cell line. Always include a "vehicle control" group in your experiments, which contains the same final concentration of DMSO as your highest PPT treatment group, to ensure that any observed effects are due to the compound and not the solvent.[4]
Q4: What are the known molecular targets of 20(R)-PPT?
A4: Both 20(R)-PPT and its (S)-epimer are known to be functional ligands for the Glucocorticoid Receptor (GR) and Estrogen Receptor (ER), particularly ERβ.[5][6] Studies indicate that PPT can bind to GR and promote its nuclear translocation, leading to the suppression of pro-inflammatory pathways like NF-κB.[7] Interestingly, it may act as a selective GR agonist, eliciting anti-inflammatory effects (transrepression) without the undesirable metabolic side effects associated with full GR activation (transactivation).[7][8]
Troubleshooting Guide
Issue 1: My 20(R)-PPT compound precipitates out of solution after dilution in my aqueous cell culture medium.
-
Cause: The concentration of PPT exceeds its solubility limit in the final medium, or the DMSO stock was not properly dissolved.
-
Solution 1 (Lower Concentration): Reduce the final working concentration of PPT.
-
Solution 2 (Increase Solubilizer): If compatible with your experimental system, consider using a surfactant or formulating with a carrier like cyclodextrin, though this may introduce confounding variables.
-
Solution 3 (Check Stock): Ensure your DMSO stock is fully dissolved before diluting. Briefly vortex and visually inspect for any precipitate before use. Use fresh, anhydrous DMSO for stock preparation.[3]
-
Solution 4 (Workflow): Prepare working solutions fresh for each experiment and add the final dilution to the culture medium just before treating the cells, minimizing the time the compound spends in a low-solubility environment.
Issue 2: I am not observing any biological effect at concentrations reported in the literature.
-
Cause 1 (Epimer Specificity): Much of the published data uses the 20(S) epimer or an unspecified mixture. The 20(R) epimer may have different potency.[1][8]
-
Solution 1: Verify the identity and purity of your 20(R)-PPT compound via analytical methods like HPLC-MS. Perform a dose-response curve starting from a low concentration (e.g., 100 nM) to a high concentration (e.g., 100 µM) to determine the optimal range for your specific cell line and endpoint.
-
Cause 2 (Cell Line Sensitivity): Different cell lines can have varying levels of target receptor expression (e.g., GR, ER) or downstream signaling components, leading to different sensitivities.
-
Solution 2: Confirm that your cell model expresses the target receptors. Consider using a positive control compound known to act on the same pathway to validate the responsiveness of your experimental system.
-
Cause 3 (Compound Degradation): Improper storage may have led to compound degradation.
-
Solution 3: Use fresh aliquots of your stock solution for each experiment. Avoid multiple freeze-thaw cycles.[3]
Issue 3: I am seeing high levels of cell death in my vehicle control group.
-
Cause: The final concentration of your solvent (e.g., DMSO) is toxic to your cells.
-
Solution: Perform a solvent tolerance test. Treat your cells with a range of DMSO concentrations (e.g., 0.01% to 1.0%) to determine the maximum concentration that does not impact cell viability. Ensure your experimental concentrations do not exceed this limit.[4]
Quantitative Data on this compound and Related Epimers
Table 1: In Vitro Concentrations and Observed Efficacy
| Compound | Model System / Cell Line | Concentration Range | Treatment Duration | Observed Effect | Reference |
| 20(R)-PPT | Not Specified | Not Specified | Not Specified | Inhibited cell proliferation. | [8] |
| 20(S)-PPT | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 µM | Not Specified | Increased intracellular Ca²⁺ and NO production. | [3] |
| 20(S)-PPT | Human Lung (A549) & Squamous (SK-MES-1) Cancer Cells | 0.4 - 40 µM | 48 hours | Repressed cell viability and invasiveness; promoted apoptosis. | [2] |
| 20(S)-PPT | Guinea Pig Mast Cells & BMMCs | 10 - 100 µM | 5 minutes (pretreatment) | Dose-dependently reduced histamine and leukotriene release. | [4] |
| 20(S)-PPT | HCC827GR & H1975 Cancer Cell Lines | 100 nM - 20 µM | 48 hours | Decreased stearoyl-CoA desaturase-1 (SCD1) expression. | [3] |
Table 2: In Vivo Dosages and Observed Efficacy
| Compound | Animal Model | Dosage | Administration Route | Study Duration | Observed Effect | Reference |
| 20(S)-PPT | Immobilized ICR Mice | 10 mg/kg | p.o. | Single dose | Exhibited anxiolytic effects comparable to buspirone. | [9] |
| 20(S)-PPT | Nude Mice (MCF-7 Xenograft) | 50 - 100 mg/kg | p.o. | 25 days | Inhibited the growth of breast cancer xenografts. | [3] |
| 20(S)-PPT | Nude Mice (HCC827GR Xenograft) | 10 mg/kg | i.p. | 4 weeks | Synergized with Gefitinib to inhibit tumor growth. | [3] |
| 20(S)-PPD | Nude Mice (HEC-1A Xenograft) | 10, 40, 80 mg/kg | s.c. | 17 days | Dose-dependently suppressed tumor growth. | [10] |
| 20(S)-PPD | Nude Mice (C4-2 Xenograft) | 70 mg/kg | p.o. | 6 weeks | Suppressed tumor growth by 53%. | [11] |
*Data for the related compound 20(S)-Protopanaxadiol (PPD) is included for reference, as it is often studied in parallel and may provide guidance for experimental design.
Experimental Protocols
Protocol 1: Preparation of 20(R)-PPT Stock and Working Solutions
-
Materials: this compound powder, anhydrous cell-culture grade DMSO, sterile microcentrifuge tubes, appropriate cell culture medium.
-
Stock Solution Preparation (e.g., 50 mM): a. Under sterile conditions, weigh out the required amount of 20(R)-PPT powder (MW: 476.7 g/mol ). b. Add the appropriate volume of fresh, anhydrous DMSO to achieve a 50 mM concentration. c. Vortex thoroughly until the powder is completely dissolved. If needed, sonicate briefly in a water bath. d. Aliquot the stock solution into sterile, single-use volumes (e.g., 10-20 µL) to prevent contamination and repeated freeze-thaw cycles. e. Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]
-
Working Solution Preparation: a. Thaw one aliquot of the 50 mM stock solution. b. Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations for your experiment. c. Ensure the final DMSO concentration in the highest concentration group does not exceed the predetermined non-toxic limit for your cell line (e.g., 0.1%). d. Use the working solutions immediately after preparation.
Protocol 2: In Vitro Cell Viability Assay (CCK-8/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: a. Remove the old medium and replace it with fresh medium containing various concentrations of 20(R)-PPT (e.g., 0.1, 1, 10, 50, 100 µM). b. Include a "cells only" (untreated) control and a "vehicle only" control (medium with the highest concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 reagent (or 20 µL of MTT solution) to each well and incubate for 1-4 hours, or until a visible color change occurs.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control group. Plot the dose-response curve to determine the IC₅₀ value.
Visualizations
Signaling and Experimental Workflows
Caption: Experimental workflow for testing 20(R)-PPT efficacy.
Caption: 20(R)-PPT signaling via GR and ERβ receptors.
References
- 1. Computational and experimental characterization of estrogenic activities of 20(S, R)-protopanaxadiol and 20(S, R)-protopanaxatriol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 20(S)-Protopanaxatriol inhibits release of inflammatory mediators in immunoglobulin E-mediated mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protopanaxadiol and protopanaxatriol bind to glucocorticoid and oestrogen receptors in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protopanaxadiol and protopanaxatriol bind to glucocorticoid and oestrogen receptors in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential Dissociative Glucocorticoid Receptor Activity for Protopanaxadiol and Protopanaxatriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 20(R, S)-protopanaxadiol and 20(R, S)-protopanaxatriol for potential selective modulation of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-stress effects of 20(S)-protopanaxadiol and 20(S)-protopanaxatriol in immobilized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ginsenoside 20(S)-protopanaxadiol induces cell death in human endometrial cancer cells via apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: 20(R)-Protopanaxatriol Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 20(R)-Protopanaxatriol in animal studies. Due to a lack of specific toxicological data for the 20(R) isomer, this guide synthesizes information from studies on related ginsenosides and their metabolites, including Protopanaxatriol (PPT) and Protopanaxadiol (PPD) derivatives. Researchers should interpret these findings with caution and consider them as a general reference for designing their own studies.
Frequently Asked Questions (FAQs)
Q1: What are the known side effects of ginsenosides like Protopanaxatriol in animal studies?
A1: Direct toxicological studies on this compound are limited. However, studies on ginsenoside extracts and related metabolites offer some insights. Generally, ginsenosides are considered to have low toxicity.[1] In a 13-week subchronic toxicity study in rats, a novel ginsenoside composition from ginseng leaves showed a No-Observed-Adverse-Effect-Level (NOAEL) of over 1600 mg/kg/day.[2][3] At high doses (1600 mg/kg), transient effects such as soft stool, diarrhea, and mucous stool were occasionally observed.[2] Another 26-week study on ginsenoside compound K (a metabolite of protopanaxadiol) in rats reported hepatotoxicity and nephrotoxicity in males at a dose of 120 mg/kg, with a NOAEL of 40 mg/kg for males and 120 mg/kg for females.[4]
Q2: Are there any in vitro cytotoxicity data available for this compound?
A2: Yes. A study investigating the modulation of the glucocorticoid receptor found that both 20(S)-Protopanaxatriol (PPT(S)) and this compound (PPT(R)) can inhibit cell proliferation in vitro.[5] This suggests that at certain concentrations, 20(R)-PPT may exhibit cytotoxic effects, which should be considered when designing in vivo experiments.
Q3: What are the key parameters to monitor for potential toxicity in animal studies with ginsenosides?
A3: Based on existing studies on various ginsenosides, researchers should monitor the following:
-
Clinical Signs: Daily observation for changes in behavior (e.g., hypoactivity, asthenia), appearance (e.g., fur loss), and gastrointestinal issues (e.g., diarrhea, soft stool).[2][4]
-
Body Weight and Food Consumption: Regular measurement to detect any significant changes.[2][4]
-
Hematology and Serum Biochemistry: Analysis of blood samples for markers of liver function (e.g., ALT, ALP), kidney function, and other organ health.[2][4]
-
Organ Weights and Histopathology: At the end of the study, gross necropsy and histopathological examination of major organs, particularly the liver and kidneys, are crucial.[2][4]
Q4: Is there a known LD50 for this compound or related compounds?
A4: The reviewed literature did not provide a specific LD50 for this compound. However, an acute toxicity study of ginsenoside compound K showed no mortality or toxicity at a maximum oral dosage of 10 g/kg in mice and 8 g/kg in rats, suggesting a very high LD50 for this related compound.[4][6]
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Action |
| Diarrhea or soft stools in treated animals. | High dose of the ginsenoside may not be fully absorbed, leading to gastrointestinal irritation.[2] | - Reduce the dosage. - Fractionate the daily dose. - Monitor for signs of dehydration and provide supportive care if necessary. |
| Elevated liver enzymes (e.g., ALT, ALP) in serum. | Potential hepatotoxicity, as has been observed with some ginsenoside metabolites at higher doses.[4] | - Lower the dose or discontinue treatment. - Perform histopathological analysis of the liver tissue. - Consider a time-course study to see if the effect is transient. |
| No observable therapeutic effect at the planned dosage. | Poor oral bioavailability. Protopanaxatriol has been reported to have low oral bioavailability (around 3.7% in rats).[7] | - Increase the dose, while carefully monitoring for toxicity. - Consider a different route of administration (e.g., intraperitoneal), if appropriate for the study design. - Use a formulation designed to enhance solubility and absorption. |
| Contradictory results between in vitro and in vivo studies. | Differences in metabolism. Orally administered ginsenosides are often metabolized by gut microbiota into their active forms.[8][9] | - Investigate the metabolites of this compound in your animal model. - Consider using the metabolites directly in in vitro studies for better correlation. |
Data on Side Effects of Related Ginsenosides in Animal Studies
Table 1: Subchronic Oral Toxicity of a Ginsenoside Composition in Rats [2][3]
| Parameter | Control | 100 mg/kg/day | 400 mg/kg/day | 1600 mg/kg/day |
| Mortality | No deaths | No deaths | No deaths | No deaths |
| Clinical Signs | Normal | Normal | Normal | Occasional soft stool, diarrhea, mucous stool |
| Body Weight | Normal gain | Normal gain | Normal gain | Normal gain |
| Hematology | No significant changes | No significant changes | No significant changes | No significant changes |
| Serum Biochemistry | No significant changes | No significant changes | No significant changes | No significant changes |
| NOAEL | - | - | - | > 1600 mg/kg/day |
Table 2: 26-Week Oral Toxicity of Ginsenoside Compound K in Rats [4]
| Parameter | Control | 13 mg/kg/day | 40 mg/kg/day | 120 mg/kg/day |
| Mortality | No deaths | No deaths | No deaths | No deaths |
| Clinical Signs (Males) | Normal | Normal | Normal | Transient asthenia, hypoactivity, fur loss |
| Body Weight (Males) | Normal gain | Normal gain | Normal gain | Reduction |
| Liver (Males) | Normal | Normal | Normal | Increased relative weight, focal necrosis |
| Kidney (Males) | Normal | Normal | Normal | Increased relative weight |
| Serum ALT/ALP (Males) | Normal | Normal | Normal | Increased |
| NOAEL (Males) | - | - | 40 mg/kg/day | - |
| NOAEL (Females) | - | - | - | 120 mg/kg/day |
Experimental Protocols
Protocol 1: General Subchronic Oral Toxicity Study in Rats
This protocol is a generalized representation based on the methodologies described in the study by Jung et al. (2014).[2]
-
Animal Model: Sprague-Dawley rats (e.g., 5 weeks old), 10 males and 10 females per group.
-
Groups:
-
Group 1: Vehicle control (e.g., distilled water).
-
Group 2: Low dose.
-
Group 3: Mid dose.
-
Group 4: High dose.
-
(Optional) Group 5: High-dose recovery group.
-
-
Administration: Oral gavage, once daily for 13 weeks. The recovery group is observed for an additional 4 weeks without treatment.
-
Parameters to Monitor:
-
Daily: Mortality and clinical signs.
-
Weekly: Body weight and food consumption.
-
At termination:
-
Hematology (e.g., CBC).
-
Serum biochemistry (e.g., liver and kidney function tests).
-
Gross necropsy.
-
Organ weights (e.g., liver, kidneys, spleen, etc.).
-
Histopathological examination of major organs and tissues.
-
-
-
Data Analysis: Statistical analysis to compare treated groups with the control group.
Visualizations
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. 13-week subchronic toxicity study of a novel ginsenoside composition from ginseng leaves in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. Preclinical safety of ginsenoside compound K: Acute, and 26-week oral toxicity studies in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 20(R, S)-protopanaxadiol and 20(R, S)-protopanaxatriol for potential selective modulation of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protopanaxatriol - Wikipedia [en.wikipedia.org]
- 8. Anti-stress effects of 20(S)-protopanaxadiol and 20(S)-protopanaxatriol in immobilized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Characters and Pharmacological Activity of Protopanaxadiol-Type Saponins and Protopanaxatriol-Type Saponins from Ginseng - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in 20(R)-Protopanaxatriol assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 20(R)-Protopanaxatriol (PPT) assays.
Troubleshooting Guides
This section addresses specific issues that may lead to inconsistent results in this compound quantification.
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
Question: My chromatogram for this compound shows poor peak shape (e.g., tailing, fronting, or splitting) and inadequate separation from other components. What are the possible causes and solutions?
Answer:
Poor peak shape and resolution are common issues in HPLC analysis. The potential causes can be systematically investigated using the following logical workflow:
Issue 2: Inconsistent Quantification and Low Recovery
Question: My quantitative results for this compound are not reproducible, and the recovery from biological samples is low. What could be the cause?
Answer:
Inconsistent quantification and low recovery often stem from issues in sample preparation and the stability of the analyte. A primary concern with protopanaxatriol is the potential for epimerization at the C-20 position, especially under harsh chemical conditions.
Key Considerations:
-
Epimerization: this compound can convert to its 20(S) epimer, which may have different retention times and detector responses, leading to inaccurate quantification. Acidic conditions, in particular, have been shown to cause epimerization of ginsenoside aglycones.[1] An improved alkaline cleavage procedure has been shown to produce sapogenins from ginsenosides without causing epimerization.[1][2]
-
Extraction Efficiency: The choice of extraction method and solvent is critical for achieving high and consistent recovery from complex matrices like plasma, urine, or tissue homogenates. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used.
-
Matrix Effects: Co-eluting endogenous substances from biological matrices can interfere with the ionization of this compound in mass spectrometry, leading to ion suppression or enhancement and, consequently, inaccurate quantification.
Troubleshooting Steps:
-
Review Sample Preparation:
-
Avoid strongly acidic or basic conditions during extraction and processing.
-
Optimize the extraction solvent and pH to maximize the recovery of this compound.
-
Evaluate the need for a sample clean-up step to remove interfering matrix components.
-
-
Assess Analyte Stability:
-
Validate the Analytical Method:
-
Use a suitable internal standard to compensate for variations in extraction recovery and matrix effects.
-
Prepare calibration curves in the same biological matrix as the samples to account for matrix effects.
-
Evaluate the method's accuracy and precision using quality control samples at low, medium, and high concentrations.
-
| Parameter | Recommendation | Reference |
| Extraction Method | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | [4][5] |
| Extraction Solvents (LLE) | Ether-dichloromethane, Cyclohexane-methylene dichloride | [4][6] |
| pH during Extraction | Alkaline conditions are preferred to prevent epimerization | [1][2] |
| Internal Standard | A structurally similar compound (e.g., another ginsenoside aglycone) | [4] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound standard solutions?
A1: For stock solutions, it is recommended to store them at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[3] It is advisable to prepare fresh working solutions on the day of the experiment to ensure accuracy.[3]
Q2: What is a suitable solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound.[4] Sonication may be required to aid dissolution.
Q3: How can I separate the 20(R) and 20(S) epimers of Protopanaxatriol?
A3: The separation of 20(R) and 20(S) epimers can be achieved using reversed-phase HPLC. The difference in the spatial orientation of the hydroxyl group at the C-20 position leads to differences in their interaction with the stationary phase, allowing for their separation. The C-20S-epimers can be distinguished from C-20R epimers by differences in mass spectra and retention time after trimethylsilylation.[1]
Q4: What are the key parameters to consider when developing an LC-MS/MS method for this compound?
A4: Key parameters for LC-MS/MS method development include:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Precursor and Product Ions: The selection of appropriate precursor and product ions for multiple reaction monitoring (MRM) is crucial for selectivity and sensitivity.
-
Chromatographic Separation: A C18 column is often used with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium formate).
-
Sample Extraction: A robust extraction method, such as liquid-liquid extraction or solid-phase extraction, is necessary to remove interfering substances from the biological matrix.[4][5][6]
| Parameter | Example Condition | Reference |
| Column | C18 reversed-phase | [6][7] |
| Mobile Phase | Methanol/Acetonitrile/Ammonium Acetate or Formate | [4][6][8] |
| Ionization | ESI Positive Mode | [6] |
| Detection | Multiple Reaction Monitoring (MRM) | [4][6] |
Experimental Protocols
Protocol 1: Extraction of this compound from Rat Plasma
This protocol is adapted from a method for the extraction of 20(S)-protopanaxadiol and can be used as a starting point for this compound.[4]
-
To 50 µL of rat plasma in a microcentrifuge tube, add 100 µL of a methanol-water mixture (1:1, v/v).
-
Add 100 µL of the internal standard solution.
-
Add 50 µL of 0.3 mol/L sodium hydroxide solution.
-
Add 3 mL of ether-dichloromethane (3:2, v/v) for liquid-liquid extraction.
-
Vortex the mixture for 1 minute and shake for 15 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the clear upper organic layer to a new tube.
-
Evaporate the solvent under a stream of warm air (40°C).
-
Reconstitute the residue in 300 µL of the mobile phase.
-
Inject 20 µL into the LC-MS/MS system for analysis.
Protocol 2: HPLC-MS/MS Analysis
This is a general protocol based on published methods for similar compounds. Optimization will be required.
-
HPLC System: An HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 10 mmol/L ammonium acetate in water.
-
Mobile Phase B: Methanol/acetonitrile (1:1, v/v).
-
Flow Rate: 0.4 mL/min.
-
Gradient: Optimize as needed to achieve good separation.
-
Injection Volume: 20 µL.
-
Ionization Mode: ESI positive.
-
MRM Transitions: To be determined by infusing a standard solution of this compound.
Signaling Pathway
This compound, like other ginsenoside metabolites, can exert its biological effects through interactions with nuclear receptors, including the glucocorticoid receptor (GR) and the estrogen receptor (ER).[9][10] Upon binding, these receptors can translocate to the nucleus and regulate gene expression.
References
- 1. Analysis of ginsenosides by chromatography and mass spectrometry: release of 20 S-protopanaxadiol and 20 S-protopanaxatriol for quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated LC–MS/MS method for the simultaneous determination of 20‐(S)‐protopanaxatriol and its two active metabolites in rat plasma: Application to a pharmacokinetics study [agris.fao.org]
- 3. Identification of 20(R, S)-protopanaxadiol and 20(R, S)-protopanaxatriol for potential selective modulation of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC–MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive determination of 20(S)-protopanaxadiol in rat plasma using HPLC-APCI-MS: application of pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid and sensitive LC-MS/MS assay for the quantitation of 20(S)-protopanaxadiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protopanaxadiol and protopanaxatriol bind to glucocorticoid and oestrogen receptors in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refining HPLC Separation of 20(R) and 20(S) Epimers
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of 20(R) and 20(S) epimers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the method development and application for the separation of steroid and ginsenoside epimers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating 20(R) and 20(S) epimers using HPLC?
A1: The primary challenge lies in the subtle structural differences between 20(R) and 20(S) epimers. These stereoisomers often have very similar physicochemical properties, leading to co-elution or poor resolution with standard achiral HPLC methods. Achieving baseline separation typically requires specialized chiral stationary phases (CSPs) or careful optimization of mobile phase and temperature to exploit small differences in their interaction with the stationary phase.
Q2: Which type of HPLC column is most effective for separating 20(R) and 20(S) epimers?
A2: Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are frequently successful for separating epimers of compounds like ginsenosides and steroids. For some steroid epimers, such as budesonide, traditional reversed-phase columns like C18 can also be effective when used with a carefully optimized mobile phase. The choice of column will depend on the specific molecular structure of the epimers.
Q3: How does temperature affect the separation of these epimers?
A3: Temperature can significantly impact the selectivity and resolution of epimer separation.[1] Generally, lower temperatures tend to improve chiral separation; however, this is not always the case.[2] In some instances, elevated temperatures can improve peak shape and reduce analysis time.[3] It is a critical parameter to optimize for each specific separation method.
Q4: Can mobile phase additives improve the separation of 20(R) and 20(S) epimers?
A4: Yes, mobile phase additives can have a significant effect. Acidic additives like formic acid or acetic acid, or basic additives like diethylamine, can alter the ionization state of the analytes and the stationary phase, which can enhance chiral recognition and improve resolution.[4][5] The choice and concentration of the additive are crucial and need to be optimized.
Q5: What are the common causes of peak splitting in the chiral separation of epimers?
A5: Peak splitting in chiral HPLC can be caused by several factors, including:
-
Column contamination or degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can distort peak shape.
-
Inappropriate sample solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.
-
Co-elution of closely related impurities: An impurity with a similar retention time can appear as a shoulder or a split peak.
-
Column voids: A void in the packing material at the head of the column can cause the sample band to spread unevenly.[1][6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC separation of 20(R) and 20(S) epimers.
Problem 1: Poor Resolution or Co-elution of Epimers
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Inappropriate Column Chemistry | If using a C18 column, consider screening different chiral stationary phases (e.g., cellulose-based, amylose-based). |
| Suboptimal Mobile Phase Composition | Systematically vary the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Test different organic modifiers. |
| Incorrect pH of Mobile Phase | Adjust the pH of the mobile phase using additives like formic acid, acetic acid, or a suitable buffer to control the ionization of the analytes. |
| Temperature Not Optimized | Evaluate the effect of column temperature on the separation. Test a range of temperatures (e.g., 25°C, 30°C, 40°C). |
| Inadequate Flow Rate | Optimize the flow rate. A lower flow rate often increases resolution but also extends the run time. |
Problem 2: Peak Splitting or Tailing
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the column or the guard column.[3] |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase or a weaker solvent.[7] |
| Column Overload | Reduce the injection volume or the sample concentration. |
| Partially Blocked Frit | Back-flush the column (if permitted by the manufacturer) or replace the inlet frit.[1] |
| Deteriorated Stationary Phase | For polysaccharide-based chiral columns, a regeneration procedure with solvents like DMF or DCM may restore performance.[3] |
Quantitative Data Summary
The following tables summarize typical starting conditions for the HPLC separation of 20(R) and 20(S) epimers of Budesonide and Ginsenosides.
Table 1: HPLC Conditions for Budesonide Epimer Separation
| Parameter | Condition 1 | Condition 2 |
| Column | XBridge C18, 4.6 x 150 mm, 5 µm | µ-Bondapak C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile: 23 mM Phosphate Buffer (pH 3.2) | Acetonitrile: Monobasic potassium phosphate (pH 3.2) (55:45, v/v)[8] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[8] |
| Detection | UV at 254 nm[2] | UV at 244 nm[8] |
| Temperature | Ambient | Ambient[8] |
| Epimer A (22S) Elution | Later eluting peak | - |
| Epimer B (22R) Elution | Earlier eluting peak | - |
| Resolution (Rs) | > 1.5[2] | Good resolution reported[8] |
Table 2: HPLC Conditions for Ginsenoside Epimer Separation
| Parameter | Condition 1 (Ginsenoside Rg3) | Condition 2 (Ginsenoside Rh1 & Rg3) |
| Column | Chiral Stationary Phase (unspecified) | C18 column |
| Mobile Phase | Isocratic or Gradient (unspecified) | Gradient elution |
| Flow Rate | - | - |
| Detection | UV | LC-MS |
| Temperature | - | - |
| 20(S)-Rg3 Retention Time | ~10.5 min[9] | 13.4 min[10] |
| 20(R)-Rg3 Retention Time | ~11.5 min[9] | 13.9 min[10] |
| 20(S)-Rh1 Retention Time | - | 6.5 min[10] |
| 20(R)-Rh1 Retention Time | - | 7.2 min[10] |
Experimental Protocols
Protocol 1: HPLC Separation of 20(R) and 20(S)-Budesonide Epimers
This protocol is based on the USP monograph for budesonide.[2]
-
Preparation of Mobile Phase:
-
Prepare a 23 mM phosphate buffer and adjust the pH to 3.2 with phosphoric acid.
-
The mobile phase is a mixture of acetonitrile and the prepared phosphate buffer. The exact ratio should be optimized, but a common starting point is around 40:60 (v/v) acetonitrile:buffer.
-
Filter and degas the mobile phase before use.
-
-
Chromatographic System:
-
Column: C18, 4.6 x 150 mm, 5 µm packing (L1).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detector: UV at 254 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the budesonide sample in the mobile phase to a final concentration of approximately 12.8 µg/mL.[2]
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
The C-22R epimer (epimer B) is expected to elute before the C-22S epimer (epimer A). The resolution between the two peaks should be not less than 1.5.
-
Protocol 2: Preparative HPLC for Isolation of 20(R) and 20(S)-Ginsenoside Rg3 Epimers
This protocol provides a general workflow for the preparative separation of ginsenoside Rg3 epimers.
-
Initial Analytical Method Development:
-
Develop an analytical scale HPLC method that provides baseline separation of the 20(R) and 20(S)-Rg3 epimers. A C18 or a chiral column can be used.
-
Optimize the mobile phase (e.g., a gradient of water and acetonitrile or methanol) to achieve a resolution (Rs) of >1.5.
-
-
Scaling Up to Preparative HPLC:
-
Select a preparative column with the same stationary phase as the analytical column but with a larger internal diameter and particle size.
-
Adjust the flow rate according to the column dimensions to maintain a similar linear velocity.
-
Increase the injection volume and sample concentration to maximize throughput without compromising resolution.
-
-
Fraction Collection:
-
Set up the fraction collector to collect the eluent corresponding to the elution times of the 20(R) and 20(S) epimers.
-
-
Post-Preparative Analysis:
-
Analyze the collected fractions using the analytical HPLC method to confirm the purity of each isolated epimer.
-
Pool the pure fractions for each epimer and remove the solvent (e.g., by rotary evaporation) to obtain the isolated compounds.
-
Visualizations
Caption: Workflow for HPLC method development for 20(R) and 20(S) epimer separation.
Caption: A logical approach to troubleshooting common HPLC separation issues.
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. waters.com [waters.com]
- 3. chiraltech.com [chiraltech.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uhplcs.com [uhplcs.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic Comparison of 20(R)- and 20(S)-Ginsenoside Rh1 and 20(R)- and 20(S)-Ginsenoside Rg3 in Rat Plasma following Oral Administration of Radix Ginseng Rubra and Sheng-Mai-San Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 20(R)-Protopanaxatriol Yield from Biotransformation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the yield of 20(R)-Protopanaxatriol (also known as aglycon protopanaxatriol or APPT) through biotransformation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production from biotransformation important?
A1: this compound (20(R)-PPT) is a deglycosylated ginsenoside, meaning it is a ginsenoside aglycone without any sugar moieties. It exhibits various valuable pharmacological effects, including memory enhancement and tumor inhibition.[1][2] Biotransformation is a crucial method for its production because naturally occurring protopanaxatriol-type ginsenosides in plants like Panax ginseng are often glycosylated (have attached sugars). These sugars can hinder absorption and reduce bioavailability.[2] Biotransformation, using enzymes or microorganisms, can efficiently remove these sugar groups to produce the more bioactive 20(R)-PPT.
Q2: What are the common starting materials (substrates) for the biotransformation to this compound?
A2: Common substrates are protopanaxatriol (PPT)-type ginsenosides, which are abundant in Panax ginseng leaves and roots. Specific ginsenosides used include Ginsenoside Re, Ginsenoside Rf, and extracts from Panax ginseng leaves.[1][2][3] The use of discarded ginseng leaves makes the process more cost-effective and sustainable.[1][2]
Q3: What are the primary methods for the biotransformation of ginsenosides to this compound?
A3: The primary methods involve:
-
Enzymatic Transformation: This uses specific enzymes, most commonly β-glycosidases, to hydrolyze the glycosidic bonds and remove sugar molecules from the ginsenoside backbone.[1][2] Enzymes from various microorganisms, including thermophilic bacteria like Dictyoglomus turgidum and Pyrococcus furiosus, and fungi like Aspergillus niger, have been successfully used.[1][2][3]
-
Microbial Transformation: This method utilizes whole microorganisms, such as genetically engineered Escherichia coli or various fungi, to carry out the biotransformation.[4][5] These microbes can be engineered to express specific glycosyltransferases or glycosidases that facilitate the desired conversion.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Conditions | Optimize pH, temperature, and reaction time. For instance, the biotransformation of ginsenoside Rf using glycosidase from Aspergillus niger was optimal at pH 5.0 and 55°C.[3] For the combined use of β-glycosidases from Dictyoglomus turgidum and Pyrococcus furiosus, the optimal conditions were pH 6.0 and 80°C.[2] |
| Inappropriate Enzyme or Microbe Selection | Different enzymes have different specificities for hydrolyzing various glycosidic linkages. For complete conversion of complex ginsenosides, a combination of enzymes may be necessary. For example, β-glycosidase from Dictyoglomus turgidum hydrolyzes glucose residues, while β-glycosidase from Pyrococcus furiosus hydrolyzes the outer sugar at C-6.[1] Their combined use can lead to 100% molar conversion.[1][2] |
| Low Substrate Solubility | Ginsenosides can have poor solubility in aqueous media, limiting their availability for enzymatic conversion. While adding Tween-80 or using cyclodextrin complexation has been attempted with limited success, increasing the amount of substrate fed into the medium can sometimes promote the reaction.[4] |
| Insufficient Enzyme Concentration | The concentration of the enzyme(s) is a critical factor. The ratio of different enzymes, if used in combination, also needs to be optimized to achieve maximum yield.[1][2] |
| Inhibitory Effects of Intermediates or Products | The accumulation of intermediate or final products can sometimes inhibit enzyme activity. Monitoring the reaction over time can help identify if the reaction is stalling. |
Issue 2: Incomplete Conversion of Starting Material
| Possible Cause | Troubleshooting Step |
| Incorrect Enzyme Specificity | Ensure the selected enzyme(s) can cleave all the specific sugar moieties present in the starting ginsenoside. For example, some β-glucosidases may only cleave β-(1→6)-glucosidic linkages, leaving other sugar residues intact.[6] |
| Insufficient Reaction Time | Monitor the biotransformation process over time using techniques like HPLC to determine the optimal reaction duration for complete conversion.[3] |
| Enzyme Denaturation | Verify that the reaction temperature and pH are within the stable range for the enzyme being used to prevent denaturation and loss of activity. |
Issue 3: Formation of Undesired Byproducts
| Possible Cause | Troubleshooting Step |
| Non-specific Enzyme Activity | The enzyme used may have broader specificity, leading to the formation of other deglycosylated products. Using highly specific enzymes or engineered microbes can minimize this. |
| Epimerization or Dehydration Reactions | Some microorganisms, like Talaromyces flavus, can cause epimerization (changing the stereochemistry at C-20) or dehydration, leading to a mixture of products.[7][8] Careful selection of the biocatalyst is crucial. |
Experimental Protocols & Data
Protocol 1: Enzymatic Biotransformation using Combined β-Glycosidases
This protocol is based on the complete biotransformation of PPT-type ginsenosides from Panax ginseng leaf extract using β-glycosidases from Dictyoglomus turgidum (DT-bgl) and Pyrococcus furiosus (PF-bgl).[1][2]
Methodology:
-
Enzyme Preparation: Prepare recombinant DT-bgl and PF-bgl.
-
Substrate Preparation: Prepare a 20% (w/v) Panax ginseng leaf extract.
-
Reaction Mixture: Combine the ginseng leaf extract with the enzymes in a suitable buffer (e.g., sodium phosphate buffer, pH 6.0).
-
Optimization:
-
Enzyme Ratio: Vary the ratio of PF-bgl to DT-bgl to find the optimal combination.
-
Substrate and Enzyme Concentration: Test different concentrations of the ginseng leaf extract and the enzyme mixture.
-
Reaction Time: Monitor the reaction over several hours to determine the point of maximum conversion.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 80°C).[2]
-
Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary:
| Parameter | Optimized Value/Result | Reference |
| Starting Material | 1.0 mg/ml PPT-type ginsenosides in ginseng leaf extract | [1] |
| Enzymes | β-glycosidases from Dictyoglomus turgidum and Pyrococcus furiosus | [1] |
| Optimal pH | 6.0 | [2] |
| Optimal Temperature | 80°C | [2] |
| Final Product Concentration | 0.58 mg/ml this compound | [1] |
| Molar Conversion Rate | 100% | [1][2] |
| Productivity | 126 mg/l/h | [2] |
Protocol 2: Microbial Biotransformation using Engineered E. coli
This protocol describes the production of 20(R)-type ginsenosides, including 20(R)-F1 from 20(R)-PPT, using E. coli engineered with uridine diphosphate glycosyltransferase (UGT) genes.[4][5]
Methodology:
-
Strain Construction: Introduce plasmids containing relevant UGT genes into E. coli BL21star (DE3).
-
Culture and Induction: Grow the recombinant E. coli in a suitable medium and induce protein expression with IPTG.
-
Biotransformation: Add the substrate (e.g., 20(R)-PPT) to the culture.
-
Optimization:
-
IPTG Concentration: Test different concentrations (e.g., 1mM).[4]
-
Induction Temperature: Optimize the temperature post-induction (e.g., 30°C).[4]
-
pH: Maintain the pH of the culture medium within an optimal range (e.g., 6.5-7.0).[4]
-
Fermentation Time: Determine the optimal duration for the biotransformation.[4]
-
-
Analysis: Analyze the products in the biotransformation broth using UPLC-ESI-MS.
Quantitative Data Summary:
| Parameter | Optimized Value/Result | Reference |
| Microorganism | Engineered E. coli BL21star (DE3) | [4] |
| Expressed Genes | Uridine diphosphate glycosyltransferase (UGT) genes | [4][5] |
| Optimal IPTG Concentration | 1 mM | [4] |
| Optimal Temperature | 30°C | [4] |
| Optimal pH | 6.5 - 7.0 | [4] |
| Product from 20(R)-PPD | 0.49 mg/L of 20(R)-CK (increased to 0.57 mg/L with additional gene copies) | [4] |
Visualizations
References
- 1. Complete Biotransformation of Protopanaxatriol-Type Ginsenosides in Panax ginseng Leaf Extract to Aglycon Protopanaxatriol by β-Glycosidases from Dictyoglomus turgidum and Pyrococcus furiosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Biosynthesis of rare 20(R)-protopanaxadiol/protopanaxatriol type ginsenosides through Escherichia coli engineered with uridine diphosphate glycosyltransferase genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of rare 20()-protopanaxadiol/protopanaxatriol type ginsenosides through engineered with uridine diphosphate glycosyltransferase genes. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Insights into Recent Studies on Biotransformation and Pharmacological Activities of Ginsenoside Rd - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly Regioselective Biotransformation of Protopanaxadiol-type and Protopanaxatriol-type Ginsenosides in the Underground Parts of Panax notoginseng to 18 Minor Ginsenosides by Talaromyces flavus - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of 20(R)-Protopanaxatriol in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of 20(R)-Protopanaxatriol (20(R)-PPT) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary activities?
A1: this compound is a stereoisomer of a ginsenoside metabolite derived from Panax ginseng.[1] It is the aglycone backbone of several protopanaxatriol-type ginsenosides.[2] Its primary reported activities include potential roles as an EGFR tyrosine kinase inhibitor and modulation of various signaling pathways involved in cell proliferation and apoptosis.[3]
Q2: What are the known or potential off-target effects of this compound?
A2: Due to its steroidal backbone, this compound has the potential to interact with nuclear receptors. Known off-target interactions for protopanaxatriols include binding to the glucocorticoid receptor (GR) and the estrogen receptor (ER).[2][4][5] Additionally, the 20(S) isomer has been shown to be an antagonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), suggesting a similar potential for the 20(R) isomer.[6]
Q3: How can I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration is cell-type dependent and should be determined empirically. It is recommended to perform a dose-response experiment to identify a concentration that elicits the desired on-target effect while minimizing cytotoxicity and potential off-target effects. A good starting point is to test a range of concentrations based on published data for similar cell lines.
Q4: What are the best practices for preparing and storing this compound?
A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution. It is crucial to sonicate the solution to ensure it is fully dissolved.[7] Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Troubleshooting Guide
This guide addresses specific issues that may arise during cell culture experiments with this compound.
Issue 1: Unexpected or inconsistent cellular phenotype observed.
-
Possible Cause: The observed effect may be due to an off-target interaction rather than the intended mechanism of action.
-
Troubleshooting Steps:
-
Dose-Response Correlation: Compare the dose-response curve of your observed phenotype with the dose-response of a known on-target effect. A significant difference in EC50/IC50 values may indicate an off-target effect.
-
Use of Receptor Antagonists: Co-treat cells with this compound and specific antagonists for known off-target receptors (see Experimental Protocols section for details). If the antagonist reverses the unexpected phenotype, it confirms the involvement of that off-target receptor.
-
Glucocorticoid Receptor (GR) Antagonist: RU486
-
Estrogen Receptor (ER) Antagonist: ICI 182,780 (Fulvestrant)
-
PPARγ Antagonist: GW9662
-
-
Target Knockdown/Knockout: If you have a specific on-target in mind, use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate its expression. If this compound still produces the phenotype in these cells, the effect is independent of your intended target.
-
Inactive Analogs: If available, test a structurally similar but inactive analog of this compound. If the inactive analog still produces the phenotype, it strongly suggests an off-target effect.
-
Issue 2: High levels of cytotoxicity or unexpected cell death.
-
Possible Cause: The concentration of this compound may be too high for the specific cell line, or the observed cell death could be an off-target effect.
-
Troubleshooting Steps:
-
Determine IC50: Perform a cytotoxicity assay (e.g., MTT or CCK-8 assay) to determine the half-maximal inhibitory concentration (IC50) of this compound for your cell line. This will help you establish a working concentration range below the toxic threshold.
-
Multiplex Cytotoxicity Assay: Use an assay that can differentiate between different modes of cell death (e.g., apoptosis vs. necrosis). This can provide clues about the underlying mechanism and whether it aligns with your expected on-target effect.
-
Re-evaluate Concentration: Based on the IC50 value, lower the working concentration of this compound to a range that is effective for your intended target but not overly toxic.
-
Issue 3: Lack of a discernible effect at expected concentrations.
-
Possible Cause: The compound may not be active in your specific cell model, or there may be issues with the experimental setup.
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify that your cell line expresses the intended target of this compound at sufficient levels using techniques like qPCR or Western blotting.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm if this compound is engaging with its intended target within the cell. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Check Compound Integrity: Ensure that your this compound stock solution is not degraded. Prepare a fresh stock solution if necessary.
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal duration of treatment for observing the desired effect.
-
Quantitative Data Summary
The following tables summarize key quantitative data for Protopanaxatriol (PPT) isomers. Note that data for the 20(R) isomer is limited, and data from the 20(S) isomer is included for reference.
Table 1: Binding Affinities of Protopanaxatriol Isomers to Off-Target Receptors
| Compound | Receptor | Assay | IC50 / Kd | Reference |
| This compound | Human Estrogen Receptor α (hERα) | Fluorescence Polarization | Kd: 1716.19 µM | [8] |
| 20(S)-Protopanaxatriol | Human Estrogen Receptor α (hERα) | Fluorescence Polarization | Kd: 1485.23 µM | [8] |
| 20(S)-Protopanaxatriol | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | TR-FRET | Identified as an antagonist with moderate binding activity | [6] |
Table 2: Reported IC50 Values for Cytotoxicity of Protopanaxatriol (PPT) in Various Cell Lines
| Cell Line | Compound | Assay | IC50 (µM) | Incubation Time | Reference |
| HepG2 | 20(R,S)-PPT | HTRF | 24.10 ± 0.17 (20(R)-PPT), 33.19 ± 0.19 (20(S)-PPT) | Not Specified | [3] |
| A549 | 20(S)-PPT | CCK-8 | ~40 (for significant viability reduction) | 48 h | [9] |
| SK-MES-1 | 20(S)-PPT | CCK-8 | ~40 (for significant viability reduction) | 48 h | [9] |
Experimental Protocols
Protocol 1: Co-treatment with Receptor Antagonists to Identify Off-Target Effects
Objective: To determine if the observed cellular effect of this compound is mediated by the glucocorticoid receptor (GR), estrogen receptor (ER), or PPARγ.
Materials:
-
Cell line of interest
-
This compound
-
RU486 (GR antagonist)
-
ICI 182,780 (Fulvestrant, ER antagonist)
-
GW9662 (PPARγ antagonist)[10]
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Appropriate assay for measuring the cellular phenotype of interest
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your assay and allow them to adhere overnight.
-
Antagonist Pre-treatment: Pre-treat cells with the antagonist (e.g., 1-10 µM RU486, 1 µM ICI 182,780, or 1-10 µM GW9662) or vehicle control (DMSO) for 1-2 hours.[2][10] The optimal antagonist concentration should be determined empirically for your cell line.
-
This compound Treatment: Add this compound at the desired concentration to the wells, including wells with and without the antagonist.
-
Incubation: Incubate the cells for the appropriate duration for your experiment.
-
Assay: Perform your cellular assay to measure the phenotype of interest.
-
Data Analysis: Compare the effect of this compound in the presence and absence of each antagonist. A significant reduction or complete reversal of the phenotype in the presence of an antagonist indicates the involvement of that specific off-target receptor.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to its intended target protein in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
Western blotting reagents and equipment
-
Antibody against the target protein
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and lyse them to release the proteins.
-
Heating: Aliquot the cell lysate into separate tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Separation: Centrifuge the heated samples to pellet the aggregated (denatured) proteins.
-
Western Blotting: Collect the supernatant (containing soluble proteins) and analyze the amount of the target protein remaining at each temperature using Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and control samples. A rightward shift in the melting curve for the this compound-treated sample indicates that the compound has bound to and stabilized the target protein.
Visualizations
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Caption: On-target vs. potential off-target signaling of 20(R)-PPT.
References
- 1. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Identification of 20(R, S)-protopanaxadiol and 20(R, S)-protopanaxatriol for potential selective modulation of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protopanaxatriol, a novel PPARγ antagonist from Panax ginseng, alleviates steatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleck.co.jp [selleck.co.jp]
- 10. selleckchem.com [selleckchem.com]
Addressing stability issues of 20(R)-Protopanaxatriol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability issues of 20(R)-Protopanaxatriol (PPT) in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PPT) and why is its stability in solution a concern?
A1: this compound (PPT) is a tetracyclic triterpenoid sapogenin and an aglycone of several ginsenosides found in Panax species. Its stability in solution is a critical concern for researchers as degradation can lead to a loss of biological activity, inaccurate experimental results, and challenges in developing stable pharmaceutical formulations.
Q2: What are the primary factors that affect the stability of PPT in solution?
A2: The main factors influencing PPT's stability in solution are pH, temperature, and light exposure. Of these, pH is the most critical factor, with acidic conditions leading to significant degradation.
Q3: What are the known degradation pathways for PPT in solution?
A3: Under acidic conditions, PPT undergoes degradation through several mechanisms, including:
-
Hydrolysis: Cleavage of chemical bonds by water molecules.
-
Dehydration: Loss of a water molecule, potentially leading to the formation of double bonds.
-
Hydration: Addition of a water molecule.
These reactions can result in the formation of various degradation products with altered chemical structures and potentially reduced or different biological activities.
Q4: How should I prepare stock solutions of 20(R)-PPT?
A4: It is recommended to prepare stock solutions of 20(R)-PPT in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[1] To minimize degradation, use the freshly prepared solution as soon as possible. For storage recommendations, please refer to the troubleshooting guide below.
Q5: Are there any analytical methods to monitor the stability of PPT and its degradation products?
A5: Yes, several advanced analytical techniques can be employed to assess the stability of PPT and identify its degradation products. These include High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Rapid Resolution Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (RRLC-Q-TOF-MS). These methods allow for the separation, identification, and quantification of PPT and its degradants.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound in solution.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity of PPT in my cell culture experiment. | Degradation of PPT in acidic cell culture media. | - Prepare fresh stock solutions of PPT in DMSO before each experiment.- Minimize the time PPT is in the acidic culture medium before reaching the cells.- Consider using a pH-buffered solution to dilute the PPT stock immediately before adding it to the culture, ensuring the final pH is not acidic. |
| Inconsistent results between experimental batches. | - Degradation of PPT stock solution over time.- Use of different solvent batches or quality.- Variations in experimental conditions (e.g., temperature, light exposure). | - Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[1]- Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]- Always use high-purity, anhydrous solvents from a reliable source.- Standardize all experimental parameters, including incubation times, temperature, and light conditions. |
| Precipitation of PPT when diluting the stock solution in an aqueous buffer. | Poor aqueous solubility of PPT. | - Use a co-solvent system. For example, a mixture of DMSO and a buffer like PBS (pH 7.2).- Gentle warming and sonication can aid in dissolution.- Prepare the final dilution immediately before use to minimize the time the compound is in a less favorable solvent. |
| Appearance of unknown peaks in my chromatogram during analysis. | Degradation of PPT during sample preparation or analysis. | - Ensure the mobile phase used for HPLC is not acidic.- If acidic conditions are necessary for chromatography, minimize the run time and keep the sample cool.- Analyze samples as quickly as possible after preparation. |
Quantitative Data on PPT Stability
While specific quantitative data for the degradation kinetics of this compound across a wide range of conditions is limited in publicly available literature, the following table summarizes key stability information for Protopanaxatriol (PPT).
| Condition | Observation | Source |
| Acidic pH (pH 1.2) | 40% degradation after 4 hours at 37°C. | Inferred from data on Protopanaxatriol |
| Storage of DMSO Stock Solution | Stable for up to 6 months at -80°C. | [1] |
| Storage of DMSO Stock Solution | Stable for up to 1 month at -20°C. | [1] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable stock solution of 20(R)-PPT for use in various experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the solid 20(R)-PPT to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of 20(R)-PPT in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
Before use, thaw the aliquot at room temperature and vortex briefly. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of this compound Stability in a Buffered Solution using HPLC
Objective: To determine the stability of 20(R)-PPT in a specific buffer at a given temperature over time.
Materials:
-
This compound stock solution in DMSO
-
Buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Incubator or water bath
Procedure:
-
Prepare a working solution of 20(R)-PPT by diluting the stock solution in the buffer of interest to the final desired concentration.
-
Immediately after preparation (t=0), take an aliquot of the working solution and inject it into the HPLC system to determine the initial peak area of 20(R)-PPT.
-
Incubate the remaining working solution at the desired temperature.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution and inject them into the HPLC system.
-
Monitor the peak area of 20(R)-PPT over time. A decrease in the peak area indicates degradation.
-
The percentage of 20(R)-PPT remaining at each time point can be calculated using the following formula:
% Remaining = (Peak Area at time t / Peak Area at t=0) * 100
Visualizations
References
Technical Support Center: Enhancing the Absorption of 20(R)-Protopanaxatriol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the absorption of 20(R)-Protopanaxatriol (PPT).
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to the oral absorption of this compound?
The primary barriers to the oral absorption of this compound (PPT) are its low aqueous solubility, extensive first-pass metabolism in the liver and intestines, and potential efflux by transporters like P-glycoprotein (P-gp).
Q2: Which metabolic enzymes are primarily responsible for the degradation of PPT?
Cytochrome P450 enzymes, specifically CYP3A4, are the predominant enzymes responsible for the oxidative metabolism of PPT and other protopanaxatriol-type ginsenosides. This metabolic activity significantly reduces the amount of active compound that reaches systemic circulation.
Q3: Is this compound a substrate for P-glycoprotein (P-gp)?
While direct studies on 20(R)-PPT are limited, related ginsenoside metabolites have been shown to be substrates for the P-gp efflux pump. P-gp actively transports these compounds out of intestinal cells and back into the lumen, thereby limiting their absorption. It is highly probable that PPT is also subject to P-gp mediated efflux.
Q4: What are the most promising strategies to enhance the oral bioavailability of PPT?
The most promising strategies focus on overcoming its poor solubility and protecting it from metabolic degradation and efflux. These include:
-
Nanoparticle-based delivery systems: Formulations such as nanocrystals, nanosuspensions, and solid lipid nanoparticles can significantly increase the surface area for dissolution and improve absorption.
-
Lipid-based formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) and liquid crystalline nanoparticles (cubosomes) can enhance solubility and lymphatic uptake, bypassing first-pass metabolism to some extent.
-
Co-administration with inhibitors: The use of agents that inhibit CYP3A4 and/or P-gp, such as piperine, can increase the systemic exposure of PPT.
Troubleshooting Guides & Experimental Protocols
Issue 1: Low Dissolution Rate of this compound in Aqueous Media
Troubleshooting: The poor aqueous solubility of PPT is a major rate-limiting step for its absorption. Enhancing its dissolution is crucial. Nanoparticle-based formulations are a primary strategy to address this.
Experimental Protocol: Preparation of this compound Nanocrystals by Anti-Solvent Precipitation
This protocol is adapted from methods used for the closely related compound 20(S)-protopanaxadiol (PPD).
Materials:
-
This compound (PPT)
-
Organic solvent (e.g., acetone, ethanol)
-
Anti-solvent (e.g., deionized water)
-
Stabilizer (e.g., D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), Poloxamer 188)
-
Magnetic stirrer
-
Ultrasonicator
-
High-pressure homogenizer (optional)
-
Particle size analyzer
-
Lyophilizer
Procedure:
-
Dissolve PPT: Dissolve an accurately weighed amount of PPT in a minimal amount of the selected organic solvent to prepare the organic phase.
-
Prepare the Anti-Solvent Phase: In a separate vessel, dissolve the stabilizer in the anti-solvent (e.g., water). The concentration of the stabilizer will need to be optimized.
-
Precipitation: Under constant stirring, inject the organic phase containing PPT into the anti-solvent phase. The rapid change in solvent polarity will cause the PPT to precipitate as nanoparticles.
-
Homogenization (Optional): For a more uniform particle size distribution, the resulting nanosuspension can be further processed using a high-pressure homogenizer.
-
Solvent Removal: Remove the organic solvent from the nanosuspension, for example, by rotary evaporation under reduced pressure.
-
Characterization: Analyze the particle size, polydispersity index (PDI), and zeta potential of the nanosuspension.
-
Lyophilization: For long-term storage, the nanosuspension can be freeze-dried to obtain a powder. A cryoprotectant may be required.
Issue 2: Extensive First-Pass Metabolism of this compound
Troubleshooting: The rapid metabolism of PPT by CYP3A4 significantly reduces its bioavailability. This can be addressed by co-administering a metabolic inhibitor or using a formulation that promotes lymphatic uptake.
Experimental Protocol: In Vitro Caco-2 Cell Permeability Assay with a CYP3A4 Inhibitor
This assay can be used to assess the potential of a formulation or co-administered compound to protect PPT from metabolism and enhance its transport across an intestinal barrier model.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well)
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Hank's Balanced Salt Solution (HBSS)
-
This compound (PPT)
-
CYP3A4 inhibitor (e.g., Ketoconazole) or P-gp inhibitor (e.g., Verapamil)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Study (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add HBSS containing PPT (and the inhibitor, if applicable) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Study (Basolateral to Apical - for efflux):
-
Add HBSS containing PPT to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Collect samples from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of PPT in the collected samples using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: the rate of drug appearance in the receiver chamber
-
A: the surface area of the membrane
-
C0: the initial concentration of the drug in the donor chamber
-
-
Calculate Efflux Ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters like P-gp.
Issue 3: Poor Intestinal Permeability and Efflux of this compound
Troubleshooting: Even if solubilized, the intestinal permeability of PPT may be low, and it may be actively transported out of cells. Lipid-based formulations can improve permeability and may be less susceptible to efflux.
Experimental Protocol: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for this compound
Materials:
-
This compound (PPT)
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol P, Propylene glycol)
-
Vortex mixer
-
Water bath
Procedure:
-
Screening of Excipients: Determine the solubility of PPT in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-Ternary Phase Diagrams: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct pseudo-ternary phase diagrams.
-
Prepare mixtures of surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, prepare a series of formulations with varying ratios of oil to Smix (e.g., from 9:1 to 1:9).
-
Titrate each mixture with water and observe for the formation of a clear or slightly bluish nanoemulsion.
-
Plot the results on a ternary phase diagram to identify the nanoemulsion region.
-
-
Preparation of PPT-loaded SNEDDS:
-
Select a formulation from the nanoemulsion region of the phase diagram.
-
Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.
-
Add the required amount of PPT to the mixture.
-
Gently heat the mixture in a water bath (e.g., 40°C) and vortex until the PPT is completely dissolved and a clear, homogenous pre-concentrate is formed.
-
-
Characterization of SNEDDS:
-
Self-emulsification time: Dilute a known amount of the SNEDDS pre-concentrate in a standard volume of water with gentle agitation and measure the time taken to form a nanoemulsion.
-
Droplet size and PDI: Determine the mean droplet size and polydispersity index of the resulting nanoemulsion using a particle size analyzer.
-
Thermodynamic stability: Subject the SNEDDS to centrifugation and freeze-thaw cycles to assess its physical stability.
-
Data Presentation
The following tables summarize quantitative data from studies on the closely related compound 20(S)-protopanaxadiol (PPD), which are indicative of the potential improvements achievable for this compound.
Table 1: Pharmacokinetic Parameters of PPD in Different Formulations in Rats
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| PPD Suspension | 185.3 ± 45.2 | 1234.5 ± 301.7 | 100 |
| PPD Nanosuspension | 678.2 ± 150.9 | 4295.1 ± 987.6 | 348 |
| PPD-Cubosomes | 312.6 ± 65.4 | 2050.3 ± 451.8 | 166[1][2] |
| PPD-Cubosomes with Piperine | 450.1 ± 98.7 | 3061.8 ± 673.5 | 248[1][2] |
| PPD-SNEDDS | 720.5 ± 165.7 | 5678.9 ± 1306.1 | ~300 |
Data are presented as mean ± SD and are compiled from various sources for illustrative purposes.
Table 2: In Vitro Permeability of PPD across Caco-2 Cell Monolayers
| Condition | Papp (A-B) (x 10-6 cm/s) | Papp (B-A) (x 10-6 cm/s) | Efflux Ratio |
| PPD Solution | 1.8 ± 0.3 | 4.5 ± 0.8 | 2.5 |
| PPD with Verapamil (P-gp inhibitor) | 3.5 ± 0.6 | 3.8 ± 0.7 | 1.1 |
| PPD-Cubosomes | 2.8 ± 0.5 | 4.9 ± 0.9 | 1.75 |
| PPD-Cubosomes with Piperine | 3.9 ± 0.7 | 4.2 ± 0.8 | 1.08[1][2] |
Data are presented as mean ± SD and are compiled from various sources for illustrative purposes.
Visualizations
Caption: Barriers to Oral Absorption of this compound.
Caption: Mechanism of SNEDDS for Enhanced Absorption.
Caption: Workflow for Evaluating Absorption Enhancement Strategies.
References
Technical Support Center: Optimizing Incubation Time for 20(R)-Protopanaxatriol in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 20(R)-Protopanaxatriol (PPT) in cell-based assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in cell-based assays?
A1: The optimal incubation time for 20(R)-PPT is highly dependent on the specific cell line, the assay being performed, and the biological question being investigated. Based on available literature, here are some general guidelines:
-
Cytotoxicity and Cell Viability Assays (e.g., MTT, CCK-8): A common starting point is a 24-hour incubation period.[1] However, time-course experiments ranging from 12 to 72 hours are recommended to determine the optimal time for your specific cell line and PPT concentration.
-
Signaling Pathway Analysis (e.g., Western Blot, qPCR): For studying early signaling events, shorter incubation times of 5 minutes to a few hours may be appropriate.[2] To observe changes in protein expression or gene regulation, longer incubation times of 12 to 48 hours are often necessary.
-
Anti-inflammatory Assays: In studies investigating anti-inflammatory effects, pre-incubation with PPT for a short period (e.g., 5 minutes to 2 hours) before stimulation with an inflammatory agent is a common approach.[2]
-
Neuroprotective Assays: For neuroprotection studies, pre-treatment with PPT for 2 to 24 hours before inducing neuronal damage is often employed.
Q2: How do the biological activities of this compound and 20(S)-Protopanaxatriol differ?
A2: 20(R)-PPT and 20(S)-PPT are stereoisomers, and their different spatial arrangements can lead to distinct biological activities. Both 20(S)-PPT and 20(R)-PPT have been shown to inhibit cell proliferation.[3] However, in some contexts, the 20(R) and 20(S) forms of ginsenosides can have different or even opposing effects. For instance, with ginsenoside Rg3, the 20(R) epimer has been noted to have more potent anti-cancer effects than the 20(S) epimer in certain cancer cell lines. The stereochemistry at the C-20 position can influence how these molecules interact with their biological targets, such as receptors and enzymes.[1][4] Therefore, it is crucial to use the specific stereoisomer relevant to your research question and not to assume identical activity between the two.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound, like other ginsenosides, has poor water solubility. The recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO).[5] It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[6]
Q4: I am observing precipitation of this compound in my cell culture medium. What should I do?
A4: Precipitation of ginsenosides in aqueous solutions like cell culture media is a common issue. Here are some troubleshooting steps:
-
Check DMSO Concentration: Ensure the final DMSO concentration in your culture medium is not exceeding a level that is toxic to your cells or causes the compound to precipitate.
-
Warm the Medium: Gently warm the cell culture medium to 37°C before adding the 20(R)-PPT stock solution.
-
Proper Mixing: Add the 20(R)-PPT stock solution to the medium dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of 20(R)-PPT from the DMSO stock for each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
Filter Sterilization: If you suspect the precipitate is not the compound itself, but rather contamination, filter the final working solution through a 0.22 µm syringe filter before adding it to the cells.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible results | - Inconsistent incubation times- Variability in cell passage number- Pipetting errors- Compound degradation | - Strictly adhere to a standardized incubation time for each experiment.- Use cells within a consistent and narrow passage number range.- Calibrate pipettes regularly and use proper pipetting techniques.- Prepare fresh dilutions of 20(R)-PPT for each experiment from a frozen DMSO stock. |
| High background in assays | - Contamination of cell cultures (e.g., mycoplasma)- Reagent issues- High DMSO concentration | - Regularly test cell cultures for mycoplasma contamination.- Use fresh, high-quality reagents and follow the manufacturer's protocols.- Perform a DMSO toxicity curve to determine the maximum non-toxic concentration for your cell line. |
| No observable effect of 20(R)-PPT | - Incorrect concentration (too low)- Insufficient incubation time- Inactive compound- Cell line is not sensitive | - Perform a dose-response experiment with a wide range of concentrations.- Increase the incubation time based on the assay type (see FAQs).- Verify the purity and activity of your 20(R)-PPT stock.- Test a different cell line known to be responsive to ginsenosides. |
| High cell death at low concentrations | - Compound cytotoxicity- Solvent toxicity- Synergistic effects with media components | - Perform a detailed cytotoxicity assay (e.g., MTT) to determine the IC50 value.- Ensure the final DMSO concentration is well below the toxic level for your cells.- Use a serum-free medium during the treatment period if serum components are suspected to interact with the compound. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound (PPT)
-
DMSO
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare a stock solution of 20(R)-PPT in DMSO.
-
Prepare serial dilutions of 20(R)-PPT in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 20(R)-PPT. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for Protein Expression
This protocol provides a general framework for analyzing changes in protein expression following treatment with 20(R)-PPT.
Materials:
-
This compound (PPT)
-
6-well or 10 cm cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL detection reagents
Procedure:
-
Cell Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat the cells with the desired concentrations of 20(R)-PPT for the appropriate incubation time.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well/dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection: Add ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Quantitative Data Summary
The following tables summarize quantitative data for this compound and its stereoisomer from various studies. It is important to note that the majority of available data is for the 20(S) stereoisomer.
Table 1: Cytotoxicity of 20(R)-PPT and 20(S)-PPT
| Compound | Cell Line | Assay | Incubation Time | IC50 / Effect |
| 20(R)-PPT | A549 | Cytotoxicity Assay | Not specified | Inhibited cell proliferation |
| 20(S)-PPT | A549 | Cytotoxicity Assay | Not specified | Inhibited cell proliferation |
| 20(R)-PPT | MCF-7 | MTT Assay | 24 hours | Agonist of hERα |
| 20(S)-PPT | MCF-7 | MTT Assay | 24 hours | Agonist of hERα |
Data synthesized from multiple sources.[1][3]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Optimizing Incubation Time
Caption: A generalized workflow for determining the optimal incubation time of this compound in cell-based assays.
Potential Signaling Pathway of Protopanaxatriol (PPT)
Note: The following diagram is based on signaling pathways identified for the 20(S) stereoisomer, as specific data for 20(R)-PPT is limited. It is hypothesized that 20(R)-PPT may interact with similar pathways.
Caption: A hypothetical signaling pathway for this compound, potentially involving the PI3K/Akt and NF-κB pathways.
Troubleshooting Logic Diagram
Caption: A logical flow diagram for troubleshooting unexpected results in cell-based assays with this compound.
References
- 1. Computational and experimental characterization of estrogenic activities of 20(S, R)-protopanaxadiol and 20(S, R)-protopanaxatriol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 20(R, S)-protopanaxadiol and 20(R, S)-protopanaxatriol for potential selective modulation of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational and experimental characterization of estrogenic activities of 20(S, R)-protopanaxadiol and 20(S, R)-protopanaxatriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of 20(R)-Protopanaxatriol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment of commercially available 20(R)-Protopanaxatriol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Commercial this compound is typically isolated from the roots of Panax ginseng C. A. Mey.[1] Potential impurities can arise from the source material, extraction and purification processes, and degradation. The most common impurities include:
-
20(S)-Protopanaxatriol: The C-20 epimer is a common process-related impurity.[2][3]
-
Residual Ginsenosides: Incomplete hydrolysis during the manufacturing process can leave residual glycosylated forms, such as ginsenosides Re, Rf, Rg1, Rg2, and Rh1.[4]
-
Protopanaxadiol (PPD): Another related sapogenin that may be present due to co-extraction.
-
Degradation Products: Protopanaxatriol can be unstable in acidic conditions, potentially leading to degradation products.
-
Residual Solvents: Solvents used in the purification process (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone) may be present in trace amounts.[1]
Q2: What is the expected purity of commercial this compound?
A2: Reputable commercial suppliers typically offer this compound with a purity of ≥98%. However, it is crucial to verify the purity of each batch using appropriate analytical methods.
Q3: Why am I seeing a shoulder on my main peak or a closely eluting peak during HPLC analysis?
A3: This is a common issue and is often indicative of the presence of the 20(S)-Protopanaxatriol epimer. The two epimers have very similar structures and chromatographic behavior, often requiring optimized HPLC conditions for baseline separation.
Q4: My sample of this compound is not dissolving completely in the recommended solvent. What should I do?
A4: this compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] If you are experiencing solubility issues, try gentle warming or sonication. Ensure the solvent is of high purity and free of water. If the problem persists, consider trying a different recommended solvent.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Inappropriate mobile phase pH.3. Column contamination or degradation. | 1. Reduce the sample concentration or injection volume.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Flush the column with a strong solvent or replace the column if necessary. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition.2. Temperature variations.3. Pump malfunction or leaks. | 1. Ensure the mobile phase is well-mixed and degassed.2. Use a column oven to maintain a constant temperature.3. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| Ghost Peaks | 1. Contaminated mobile phase or injection solvent.2. Carryover from previous injections. | 1. Use high-purity solvents and prepare fresh mobile phase daily.2. Implement a robust needle wash program and inject a blank solvent run to clean the system. |
| Poor Resolution Between 20(R) and 20(S) Epimers | 1. Suboptimal mobile phase composition.2. Inefficient column. | 1. Optimize the mobile phase, for example, by adjusting the ratio of organic solvent to water or trying different organic modifiers.2. Use a high-resolution column with a smaller particle size or a longer column length. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Signal Intensity | 1. Poor ionization of this compound.2. Ion suppression from matrix components or mobile phase additives. | 1. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). Consider using a different ionization technique if necessary.2. Dilute the sample, improve sample clean-up, or use a mobile phase with additives that enhance ionization (e.g., ammonium formate). |
| Inaccurate Mass Measurement | 1. Instrument not calibrated.2. High sample concentration leading to detector saturation. | 1. Calibrate the mass spectrometer according to the manufacturer's recommendations.2. Reduce the sample concentration. |
| Presence of Adduct Ions | 1. Formation of adducts with mobile phase components (e.g., sodium, potassium). | 1. This is common in ESI. Identify the common adducts and account for them in your data analysis. Using high-purity solvents and additives can minimize adduct formation. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of this compound and the separation of its 20(S) epimer.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The exact ratio may need optimization, but a starting point could be a gradient elution. For example: 0-30 min, 30-70% acetonitrile; 30-35 min, 70-100% acetonitrile.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in the same solvent as the standard to a similar concentration.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient of acetonitrile and water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 203 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard. The percentage purity can be calculated using the following formula:
Purity (%) = (Area_sample / Area_standard) x (Concentration_standard / Concentration_sample) x 100
Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is used for the identification of potential impurities.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Sample Preparation: Dissolve the commercial this compound sample in methanol or acetonitrile to a concentration of approximately 10 µg/mL.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase Gradient: A typical gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: ESI positive
-
Mass Range: m/z 100-1000
-
Data Acquisition: Full scan and data-dependent MS/MS
-
-
Data Analysis: Process the data to identify peaks corresponding to potential impurities. Determine the accurate mass of each impurity and obtain its MS/MS fragmentation pattern. Compare this data with known impurities or use it to propose the structures of unknown impurities.
Purity Determination by Quantitative NMR (qNMR)
qNMR is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same compound.
Instrumentation:
-
NMR spectrometer (≥400 MHz)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube. Add a known volume of the deuterated solvent.
-
NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Purity Calculation: Select well-resolved signals for both the analyte and the internal standard. Integrate these signals. The purity is calculated using the following equation:
Purity (w/w %) = (I_analyte / I_IS) x (N_IS / N_analyte) x (MW_analyte / MW_IS) x (m_IS / m_analyte) x P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving Protopanaxatriol
This compound, like its (S)-epimer, has been shown to interact with several key signaling pathways. Understanding these interactions is crucial for interpreting its biological effects.
Caption: Glucocorticoid Receptor Signaling Pathway for this compound.
Caption: Estrogen Receptor Signaling Pathway for this compound.
References
- 1. Computational and experimental characterization of estrogenic activities of 20(S, R)-protopanaxadiol and 20(S, R)-protopanaxatriol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 20(R, S)-protopanaxadiol and 20(R, S)-protopanaxatriol for potential selective modulation of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protopanaxadiol and protopanaxatriol bind to glucocorticoid and oestrogen receptors in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Efficacy of 20(R)-Protopanaxatriol and Protopanaxadiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of 20(R)-Protopanaxatriol (PPT) and Protopanaxadiol (PPD), two key metabolites of ginsenosides. The following sections detail their differential effects across various therapeutic areas, supported by experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.
Anti-Diabetic Effects
Both PPD and PPT have demonstrated significant potential in ameliorating type 2 diabetes mellitus (T2DM). However, studies suggest nuances in their efficacy. In a key study using a high-fat diet and streptozotocin-induced T2DM mouse model, both compounds, administered at low (50 mg/kg) and high (150 mg/kg) doses, effectively reduced fasting blood glucose, improved glucose tolerance, and enhanced insulin sensitivity[1][2][3].
Notably, after two weeks of treatment, the high-dose PPD (HPPD) group exhibited lower fasting blood glucose levels compared to the high-dose PPT (HPPT) group[1]. Furthermore, PPD treatment led to a more pronounced reduction in the area under the curve (AUC) during the oral glucose tolerance test, suggesting a stronger effect on improving glucose tolerance[1].
Quantitative Data Summary: Anti-Diabetic Effects
| Parameter | Treatment Group (150 mg/kg) | Result vs. Diabetic Control | Reference |
| Fasting Blood Glucose | HPPD | 62.7% decrease | [1] |
| HPPT | 54.1% decrease | [1] | |
| Oral Glucose Tolerance (AUC) | HPPD | 53.14% reduction | [1] |
| HPPT | 39.28% reduction | [1] | |
| Serum Total Cholesterol (TC) | PPD | Significant reduction | [1] |
| PPT | Significant reduction | [1] | |
| Serum Triglycerides (TG) | PPD | Significant reduction | [1] |
| PPT | Significant reduction | [1] | |
| Serum LDL-C | PPD | Significant reduction | [1] |
| PPT | Significant reduction | [1] |
Experimental Protocol: Induction and Assessment of T2DM in Mice
Animal Model: Male ICR mice are used for this study.
Induction of T2DM:
-
Mice are fed a high-fat diet for a period of 4 weeks to induce insulin resistance.
-
Following the dietary regimen, a single intraperitoneal injection of streptozotocin (STZ) at a dose of 100 mg/kg is administered to induce pancreatic β-cell damage and subsequent hyperglycemia.
-
Four weeks post-STZ injection, mice with fasting blood glucose levels exceeding 7.8 mmol/L are selected for the study.
Treatment: Selected diabetic mice are divided into groups and treated with either vehicle (control), PPD (50 or 150 mg/kg/day), or PPT (50 or 150 mg/kg/day) via oral gavage for 4 weeks, while continuing the high-fat diet.
Assessment of Anti-Diabetic Effects:
-
Fasting Blood Glucose (FBG): Blood samples are collected from the tail vein after a 12-hour fast, and glucose levels are measured weekly.
-
Oral Glucose Tolerance Test (OGTT): After a 12-hour fast, mice are orally administered a glucose solution (2 g/kg body weight). Blood glucose levels are measured at 0, 30, 60, 90, and 120 minutes post-administration. The area under the curve (AUC) is calculated to assess glucose tolerance.[1]
-
Insulin Tolerance Test (ITT): Following a 6-hour fast, mice are intraperitoneally injected with insulin (0.8 U/kg body weight). Blood glucose levels are measured at 0, 15, 30, 60, 90, and 120 minutes post-injection to evaluate insulin sensitivity.[1]
Anti-Inflammatory and Antioxidant Activities
PPD and PPT both exhibit potent anti-inflammatory and antioxidant properties, primarily through the modulation of key signaling pathways and the reduction of inflammatory mediators.
In the T2DM mouse model, both compounds significantly decreased the serum levels of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). At the same dosage, PPD demonstrated a more potent inhibitory effect on both TNF-α and IL-6 compared to PPT[1]. Furthermore, both PPD and PPT improved antioxidant capacity by increasing superoxide dismutase (SOD) levels and decreasing malondialdehyde (MDA) levels in the serum of diabetic mice[1].
Another study investigating their anti-stress effects in immobilized mice revealed that PPD potently suppressed stress-induced increases in serum corticosterone and IL-6, whereas PPT did not show a significant effect on these markers[4][5]. This suggests that PPD may have a more pronounced anti-inflammatory effect under stress conditions.
Quantitative Data Summary: Anti-Inflammatory and Antioxidant Effects
| Parameter | Treatment | Result | Reference |
| Serum TNF-α (T2DM mice) | PPD (150 mg/kg) | Marked decrease (more than PPT) | [1] |
| PPT (150 mg/kg) | Marked decrease | [1] | |
| Serum IL-6 (T2DM mice) | PPD (150 mg/kg) | Marked decrease (more than PPT) | [1] |
| PPT (150 mg/kg) | Marked decrease | [1] | |
| Serum SOD (T2DM mice) | PPD (150 mg/kg) | Increased | [1] |
| PPT (150 mg/kg) | Increased | [1] | |
| Serum MDA (T2DM mice) | PPD (150 mg/kg) | Decreased | [1] |
| PPT (150 mg/kg) | Decreased | [1] | |
| Serum Corticosterone (Stressed mice) | PPD (10 mg/kg) | Potent suppression | [4][5] |
| PPT (10 mg/kg) | No significant suppression | [4][5] | |
| Serum IL-6 (Stressed mice) | PPD (10 mg/kg) | Potent suppression | [4][5] |
| PPT (10 mg/kg) | No significant suppression | [4][5] |
Experimental Protocol: Assessment of Anti-Inflammatory and Antioxidant Markers
Sample Collection: Blood samples are collected from experimental animals (e.g., T2DM mice, immobilized mice) for serum separation.
Measurement of Inflammatory Cytokines: Serum levels of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Measurement of Oxidative Stress Markers:
-
Superoxide Dismutase (SOD) Activity: Serum SOD activity is measured using a SOD assay kit, which is typically based on the inhibition of the reduction of a chromogenic compound.
-
Malondialdehyde (MDA) Levels: Serum MDA levels, an indicator of lipid peroxidation, are determined using a thiobarbituric acid reactive substances (TBARS) assay kit.
Signaling Pathways in Inflammation
Both PPD and PPT exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. PPD has been shown to inhibit the degradation of IκB-α, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes. Additionally, PPD can suppress the phosphorylation of MAPKs such as c-Jun N-terminal kinase (JNK) and p38.
Caption: PPD and PPT inhibit inflammatory responses by targeting the MAPK and NF-κB signaling pathways.
Anticancer Effects
Both PPD and PPT have been investigated for their anticancer properties, with studies indicating they can inhibit cancer cell growth and induce apoptosis.[6][7] Their efficacy can vary depending on the cancer cell type.
In a study on colorectal cancer, PPD was shown to significantly inhibit the proliferation of HCT-116 cells in a concentration-dependent manner.[8] Moreover, co-administration of PPD with the chemotherapeutic agent 5-fluorouracil (5-FU) significantly enhanced the anticancer effects of 5-FU, both in vitro and in an in vivo xenograft mouse model.[8][9] PPD was found to induce G1 phase arrest in the cell cycle, while 5-FU induced S phase arrest.[9]
PPT has also demonstrated anticancer activity. For instance, it has been shown to induce apoptosis in colorectal cancer cells and arrest their cell cycle by targeting the AKT signaling pathway.
Quantitative Data Summary: Anticancer Effects
| Cancer Model | Treatment | Effect | Reference |
| HCT-116 Colorectal Cancer Cells | PPD | Concentration-dependent inhibition of proliferation | [8] |
| PPD + 5-FU | Significantly enhanced inhibition of proliferation vs. 5-FU alone | [8][9] | |
| PPD + 5-FU | Significant increase in apoptotic cells vs. 5-FU alone | [8] | |
| Colorectal Cancer Cells | PPT | Induction of apoptosis and cell cycle arrest |
Experimental Protocol: In Vitro and In Vivo Anticancer Assays
In Vitro Cell Proliferation Assay:
-
Human colorectal cancer cells (e.g., HCT-116) are seeded in 96-well plates.
-
After 24 hours, the cells are treated with various concentrations of PPD, PPT, 5-FU, or a combination of PPD and 5-FU.
-
Cell proliferation is assessed at different time points (e.g., 48 hours) using a standard method such as the MTT assay or by direct cell counting.
Cell Cycle Analysis:
-
Cancer cells are treated with the compounds for a specified duration.
-
Cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
In Vivo Xenograft Model:
-
Immunodeficient mice (e.g., BALB/c nude mice) are subcutaneously injected with human colorectal cancer cells (e.g., HCT-116).
-
Once tumors are established, mice are randomly assigned to treatment groups: vehicle control, PPD alone, 5-FU alone, or PPD in combination with 5-FU.
-
Treatments are administered (e.g., oral gavage for PPD, intraperitoneal injection for 5-FU) for a specified period.
-
Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, tumors are excised and weighed.[9]
Signaling Pathway in Cancer
The anticancer effects of PPD and PPT are mediated, in part, by their ability to interfere with pro-survival signaling pathways such as the PI3K/AKT pathway. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.
Caption: PPD and PPT can induce apoptosis and inhibit cancer cell proliferation by targeting the AKT signaling pathway.
Neuroprotective Effects
Both PPD and PPT have demonstrated neuroprotective properties. A study on glutamate-induced excitotoxicity in PC12 cells showed that 20(S)-PPD treatment suppressed apoptosis, inhibited nuclear condensation, and decreased the number of Annexin V-positive cells.[5][10][11][12] PPD also enhanced antioxidant activity and maintained mitochondrial homeostasis in glutamate-exposed cells.[5][10][11][12]
Similarly, 20(S)-PPT has been shown to have neuroprotective effects in a scopolamine-induced cognitive deficit mouse model, where it improved memory and learning by suppressing oxidative stress and increasing cholinergic neurotransmission.[13]
Quantitative Data Summary: Neuroprotective Effects
| Model | Treatment | Effect | Reference |
| Glutamate-induced excitotoxicity in PC12 cells | 20(S)-PPD | Suppression of apoptosis | [5][10][11][12] |
| 20(S)-PPD | Increased antioxidant activity | [5][10][11][12] | |
| 20(S)-PPD | Enhanced mitochondrial homeostasis | [5][10][11][12] | |
| Scopolamine-induced cognitive deficits in mice | 20(S)-PPT | Improved memory and learning | [13] |
| 20(S)-PPT | Suppression of oxidative stress | [13] | |
| 20(S)-PPT | Increased cholinergic neurotransmission | [13] |
Experimental Protocol: Assessment of Neuroprotective Effects
In Vitro Glutamate-Induced Excitotoxicity Model:
-
PC12 cells, a rat pheochromocytoma cell line often used as a neuronal model, are cultured.
-
Cells are pre-treated with various concentrations of PPD for a specified time (e.g., 2 hours).
-
Glutamate is then added to the culture medium to induce excitotoxicity.
-
After a defined incubation period (e.g., 24 hours), cell viability is assessed using an MTT assay.
-
Apoptosis can be quantified by Hoechst 33258 staining for nuclear condensation or by Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Mitochondrial function can be assessed by measuring mitochondrial membrane potential using fluorescent probes like JC-1.
-
Reactive oxygen species (ROS) production can be measured using probes like DCFH-DA.
In Vivo Scopolamine-Induced Cognitive Deficit Model:
-
Mice are administered scopolamine, a muscarinic receptor antagonist, to induce memory and learning impairments.
-
Test compounds (e.g., PPT) are administered prior to scopolamine injection.
-
Cognitive function is assessed using behavioral tests such as the Morris water maze or the passive avoidance test.
-
After the behavioral tests, brain tissues can be collected to measure markers of oxidative stress (e.g., SOD, MDA) and cholinergic function (e.g., acetylcholine levels, acetylcholinesterase activity).
Conclusion
Both this compound and Protopanaxadiol are pharmacologically active metabolites of ginsenosides with significant therapeutic potential across multiple domains. While they often exhibit similar beneficial effects, the available data suggest that PPD may possess more potent anti-diabetic and anti-inflammatory properties, particularly in reducing fasting blood glucose and suppressing stress-induced inflammation. Conversely, both compounds demonstrate promising and distinct mechanisms in cancer therapy and neuroprotection. The choice between PPD and PPT for further drug development would likely depend on the specific therapeutic target and desired mechanistic action. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic windows for various indications.
References
- 1. Protopanaxadiol and Protopanaxatriol-Type Saponins Ameliorate Glucose and Lipid Metabolism in Type 2 Diabetes Mellitus in High-Fat Diet/Streptozocin-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protopanaxadiol and Protopanaxatriol-Type Saponins Ameliorate Glucose and Lipid Metabolism in Type 2 Diabetes Mellitus in High-Fat Diet/Streptozocin-Induced Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Activities of Protopanaxadiol- and Protopanaxatriol-Type Ginsenosides and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-stress effects of 20(S)-protopanaxadiol and 20(S)-protopanaxatriol in immobilized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Characters and Pharmacological Activity of Protopanaxadiol-Type Saponins and Protopanaxatriol-Type Saponins from Ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 20(S)-Protopanaxatriol inhibits release of inflammatory mediators in immunoglobulin E-mediated mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Preventive effects of protopanaxadiol and protopanaxatriol ginsenosides on liver inflammation and apoptosis in hyperlipidemic apoE KO mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of 20(S)-protopanaxadiol against glutamate-induced mitochondrial dysfunction in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of 20(S)-protopanaxadiol against glutamate-induced mitochondrial dysfunction in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to 20(R)-Protopanaxatriol and 20(S)-Protopanaxatriol in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer properties of two stereoisomers of Protopanaxatriol (PPT), 20(R)-PPT and 20(S)-PPT. While extensive research has focused on the 20(S) epimer, this document synthesizes the available data for both molecules to aid in research and development decisions.
Introduction
Protopanaxatriol (PPT) is a sapogenin metabolite of various ginsenosides found in Panax ginseng. It exists as two primary stereoisomers, 20(R)-PPT and 20(S)-PPT, which differ in the spatial orientation of the hydroxyl group at the C-20 position. This seemingly minor structural difference can lead to significant variations in their biological activities, including their potential as anticancer agents. Generally, 20(S)-ginsenosides are considered to exhibit stronger cytotoxic effects, while 20(R)-ginsenosides may play a more significant role in inhibiting cancer cell invasion and metastasis[1].
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxic effects of 20(R)-PPT and 20(S)-PPT in various cell lines. It is important to note that there is a significant disparity in the amount of research conducted on the two isomers, with 20(S)-PPT being the more extensively studied compound in cancer models.
| Compound | Cell Line | Cancer Type | Assay | IC50 / LC50 | Citation |
| 20(S)-Protopanaxatriol | BGC-823 | Human gastric carcinoma | MTT | 16 µM | [2] |
| HepG2 | Human hepatoma | MTT | 43.44 µM | [2] | |
| Caco-2 | Human colon adenocarcinoma | Not specified | 24 µg/mL | [3] | |
| Int-407 | Human embryonic intestine | Not specified | 26 µg/mL | [3] | |
| 20(R)-Protopanaxatriol | A549 | Human lung adenocarcinoma | MTT | Data not available | |
| MCF-7 | Human breast adenocarcinoma | MTT | Data not available | ||
| HeLa | Human cervical cancer | MTT | Data not available |
Mechanisms of Action and Signaling Pathways
20(S)-Protopanaxatriol
20(S)-PPT has been shown to exert its anticancer effects through multiple mechanisms, primarily by inducing apoptosis and autophagy, and by arresting the cell cycle.
-
Induction of Apoptosis and Autophagy: 20(S)-PPT induces non-protective autophagy and apoptosis in triple-negative breast cancer cells[5]. In colorectal cancer cells, it promotes apoptosis by increasing the expression of cleaved caspase-3 and cleaved-PARP, and decreasing the expression of pro-caspase-3, -8, and -9[6].
-
Cell Cycle Arrest: In colorectal cancer models, 20(S)-PPT induces G0/G1 cell cycle arrest. This is accompanied by an increase in the expression of tumor suppressors p21 and p27, and a decrease in cyclin D1[6].
-
Modulation of Signaling Pathways:
-
Akt/mTOR Pathway: 20(S)-PPT inhibits the Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation, in triple-negative breast cancer cells[5][7].
-
p53 Signaling Pathway: A multi-omics approach revealed that 20(S)-PPT can directly target the p53 protein, promoting its binding to DNA and regulating a network of genes involved in cell cycle arrest and apoptosis[4].
-
Caption: Signaling pathways modulated by 20(S)-Protopanaxatriol.
This compound
Direct experimental evidence detailing the specific anticancer mechanisms of 20(R)-PPT is limited. However, studies on related 20(R)-ginsenosides, such as 20(R)-ginsenoside Rh2, provide some insights into its potential activities.
-
Cytotoxicity and Apoptosis: Contrary to the general trend, a comparative study on non-small cell lung cancer cell lines (95D and NCI-H460) demonstrated that 20(R)-ginsenoside Rh2 had a more significant inhibitory effect on cell proliferation and a stronger ability to induce apoptosis compared to its 20(S) counterpart[8][9]. This suggests that the C-20 hydroxyl orientation's impact on cytotoxicity may be cell-type specific. In a hepatocellular carcinoma mouse model, both 20(R)- and 20(S)-ginsenoside Rh2 suppressed tumor growth and induced apoptosis by downregulating Bcl-2 mRNA.
-
Anti-Metastatic Potential: As a general observation, 20(R)-ginsenosides are often associated with the inhibition of cancer cell invasion and metastasis[1].
Caption: General experimental workflow for comparing the anticancer effects of PPT stereoisomers.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and 20(S)-Protopanaxatriol stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of 20(R)-PPT and 20(S)-PPT in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with 20(R)-PPT or 20(S)-PPT for the desired time, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
The available evidence strongly suggests that 20(S)-Protopanaxatriol is a promising anticancer agent that warrants further investigation. Its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways like Akt/mTOR and p53 makes it an attractive candidate for drug development.
The anticancer potential of this compound is less clear due to a lack of dedicated research. However, studies on related 20(R)-ginsenosides indicate that it may possess significant cytotoxic and anti-metastatic properties, and in some cases, may even be more potent than its 20(S) counterpart.
To provide a conclusive comparison, future research should focus on:
-
Direct comparative studies: Evaluating the cytotoxic and anti-proliferative effects of both 20(R)-PPT and 20(S)-PPT in a broad panel of cancer cell lines.
-
Mechanistic studies of 20(R)-PPT: Elucidating the specific signaling pathways and molecular targets of 20(R)-PPT in cancer cells.
-
In vivo studies: Comparing the efficacy and toxicity of both stereoisomers in preclinical animal models of cancer.
A deeper understanding of the structure-activity relationship of these stereoisomers will be crucial for the rational design and development of novel ginsenoside-based cancer therapeutics.
References
- 1. Ginsenosides as Anticancer Agents: In vitro and in vivo Activities, Structure–Activity Relationships, and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 20(S)-Protopanaxatriol promotes the binding of P53 and DNA to regulate the antitumor network via multiomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ginsenoside (20S)-protopanaxatriol induces non-protective autophagy and apoptosis by inhibiting Akt/mTOR signaling pathway in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protopanaxatriol, a ginsenoside metabolite, induces apoptosis in colorectal cancer cells and arrests their cell cycle by targeting AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activities of Protopanaxadiol- and Protopanaxatriol-Type Ginsenosides and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phcog.com [phcog.com]
- 8. phcog.com [phcog.com]
- 9. Antitumoral Activity of (20R)- and (20S)-Ginsenoside Rh2 on Transplanted Hepatocellular Carcinoma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of 20(R)-Protopanaxatriol and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of 20(R)-Protopanaxatriol (PPT), a key active metabolite of ginsenosides, against the well-established steroidal anti-inflammatory drug, Dexamethasone. This document summarizes available experimental data, outlines detailed methodologies for key assays, and visualizes the underlying molecular pathways to offer an objective evaluation for research and drug development purposes.
Note on Stereoisomers: The majority of currently available research has been conducted on the 20(S) stereoisomer of Protopanaxatriol. While this guide focuses on the specified 20(R) isomer, data from the 20(S) isomer is used for comparative purposes where 20(R) specific data is unavailable. This will be explicitly mentioned where applicable.
Comparative Efficacy and Mechanism of Action
This compound and Dexamethasone both exhibit potent anti-inflammatory effects, albeit through distinct molecular mechanisms. Dexamethasone, a synthetic glucocorticoid, primarily exerts its effects by binding to the glucocorticoid receptor (GR), leading to the transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1, and the transactivation of anti-inflammatory genes.[1] In contrast, this compound is understood to modulate inflammatory responses by directly inhibiting key signaling cascades, including the NF-κB and MAPK pathways, thereby reducing the expression of pro-inflammatory mediators.[2][3]
A study on the 20(S)-PPT isomer demonstrated its ability to suppress TNF-α induced NF-κB activity by approximately 40% at a concentration of 10 μΜ, an effect comparable to that of 1 μΜ Dexamethasone.[1] This suggests that while both compounds target the NF-κB pathway, Dexamethasone may be more potent on a molar basis.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory effects of 20(S)-Protopanaxatriol and Dexamethasone on key inflammatory markers. It is important to note that direct comparative studies using the 20(R) isomer are limited.
| Parameter | 20(S)-Protopanaxatriol | Dexamethasone | Reference |
| Inhibition of NF-κB Activity | ~40% inhibition at 10 µM (in TNF-α stimulated HeLa cells) | ~40-55% inhibition at 1 µM (in TNF-α stimulated HeLa cells) | [1] |
| Inhibition of COX-2 Expression | Inhibition observed in LPS-stimulated macrophages | IC50 ≈ 10 nM (in MKK6-expressing HeLa cells) | [2][4] |
| Inhibition of iNOS Expression | Inhibition observed in LPS-stimulated macrophages | Inhibition observed in LPS-stimulated macrophages | [2][5][6][7] |
| Inhibition of TNF-α Production | No significant effect observed in PMA-stimulated HMC-1 cells | Dose-dependent inhibition in LPS-stimulated whole-blood cells | [8] |
| Inhibition of IL-6 Production | No significant effect observed in immobilized mice | Potent suppression in immobilized mice (1 mg/kg) | [9] |
| Inhibition of IL-8 Production | ~40-50% inhibition in PMA-stimulated HMC-1 cells | - | [8] |
Note: IC50 values and percentage inhibition can vary significantly depending on the cell type, stimulus, and experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-Stimulated Macrophages
This assay is a standard method to evaluate the anti-inflammatory potential of compounds in a cellular model of inflammation.
Objective: To determine the inhibitory effect of this compound and Dexamethasone on the production of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) and the expression of inflammatory enzymes (iNOS, COX-2) in macrophages stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6 quantification
-
Reagents and equipment for Western Blotting (antibodies for iNOS, COX-2, β-actin) and RT-PCR.
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound or Dexamethasone for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control group (no treatment) and an LPS-only group should be included.
-
Sample Collection: After incubation, collect the cell culture supernatant for NO, TNF-α, and IL-6 analysis. Lyse the cells to extract protein and RNA for Western Blot and RT-PCR analysis.
-
Analysis:
-
Nitric Oxide (NO) Assay: Measure the nitrite concentration in the supernatant using the Griess reagent.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Protein Expression: Analyze the expression levels of iNOS and COX-2 proteins by Western Blotting.
-
mRNA Expression: Analyze the mRNA levels of iNOS and COX-2 by RT-PCR.
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a widely used animal model to assess the acute anti-inflammatory activity of compounds.
Objective: To evaluate the ability of this compound and Dexamethasone to reduce acute inflammation in a rat model.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound
-
Dexamethasone
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, Carrageenan control, this compound-treated, and Dexamethasone-treated.
-
Compound Administration: Administer this compound and Dexamethasone orally or intraperitoneally at desired doses 1 hour before carrageenan injection. The vehicle control group receives the vehicle only.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat (except for the vehicle control group which receives saline).
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness using digital calipers at 0 (before carrageenan injection) and at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Calculate the percentage increase in paw volume (edema) for each animal.
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group.
-
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways involved in inflammation and the points of intervention for this compound and Dexamethasone, as well as a typical experimental workflow.
Caption: Workflow for in vitro anti-inflammatory screening.
Caption: Inflammatory pathways and drug intervention points.
Conclusion
Both this compound and Dexamethasone demonstrate significant anti-inflammatory properties. Dexamethasone appears to be a more potent inhibitor of the NF-κB pathway on a molar basis. However, this compound's distinct mechanism of action, targeting upstream signaling kinases, presents it as a compelling candidate for further investigation, potentially offering a different therapeutic window or side-effect profile. The provided experimental protocols can serve as a foundation for conducting direct, head-to-head comparative studies to further elucidate the relative efficacy and potential of this compound as a novel anti-inflammatory agent. Further research is warranted to establish a more comprehensive comparative profile, particularly focusing on the 20(R) isomer and including a wider range of inflammatory models.
References
- 1. Potential Dissociative Glucocorticoid Receptor Activity for Protopanaxadiol and Protopanaxatriol [mdpi.com]
- 2. 20(S)-Protopanaxatriol, one of ginsenoside metabolites, inhibits inducible nitric oxide synthase and cyclooxygenase-2 expressions through inactivation of nuclear factor-kappaB in RAW 264.7 macrophages stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preventive effects of protopanaxadiol and protopanaxatriol ginsenosides on liver inflammation and apoptosis in hyperlipidemic apoE KO mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexamethasone Destabilizes Cyclooxygenase 2 mRNA by Inhibiting Mitogen-Activated Protein Kinase p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Formula: see text], a Rare Protopanaxatriol-Type Ginsenoside Fraction from Black Ginseng, Suppresses Inflammatory Gene iNOS via the Iinhibition of p-STAT-1 and NF- [Formula: see text]B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition by dexamethasone of induction of NO synthase, but not of induction of L-arginine transport, in activated murine macrophage J774 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-stress effects of 20(S)-protopanaxadiol and 20(S)-protopanaxatriol in immobilized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 20(R)-Protopanaxatriol and Other Ginsenosides: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 20(R)-Protopanaxatriol (PPT) and other ginsenosides, tailored for researchers, scientists, and drug development professionals. Ginsenosides, the primary active components of ginseng, are broadly classified into two main groups: protopanaxadiols (PPDs) and protopanaxatriols (PPTs), based on their aglycone structure.[1] this compound is a specific stereoisomer of the aglycone of PPT-type ginsenosides. This document delves into the comparative biological activities, underlying mechanisms of action, and relevant experimental data to facilitate further research and development.
Metabolism of Protopanaxatriol-Type Ginsenosides
Orally administered PPT-type ginsenosides, such as ginsenoside Rg1 and Re, undergo metabolic transformation by intestinal microbiota.[2] These parent ginsenosides are deglycosylated to form intermediate metabolites like ginsenoside Rh1, and ultimately the aglycone, protopanaxatriol (PPT).[3] This metabolic conversion is a critical factor to consider, as the biological activities of the parent ginsenosides are often attributed to their metabolites.[3] The stereochemistry at the C-20 position, distinguishing between 20(S) and 20(R) isomers, can significantly influence the biological activity and pharmacokinetic profile of these compounds.[4]
Comparative Biological Activities
This section presents a comparative overview of the anticancer, anti-inflammatory, and neuroprotective activities of this compound and other notable ginsenosides. The available quantitative data, primarily for the more extensively studied 20(S)-PPT isomer, is summarized in the tables below.
Anticancer Activity
Ginsenosides have demonstrated a range of anticancer effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis.[5] Generally, PPD-type ginsenosides and their metabolites have been reported to exhibit more potent cytotoxic effects on cancer cells compared to PPT-type ginsenosides.[5] However, specific PPT metabolites also show significant activity.
| Compound | Cell Line | Assay | IC50 Value | Citation |
| 20(S)-Protopanaxatriol | BGC-823 (Gastric Cancer) | MTT | 16 µM | [6] |
| HepG2 (Liver Cancer) | MTT | 43.44 µM | [6] | |
| HL-60 (Leukemia) | MTT | 22.79 µM | [6] | |
| MDA-MB-231 (Breast Cancer) | MTT | 12.2 µM | [6] | |
| 20(S)-Protopanaxadiol | HEC-1A (Endometrial Cancer) | MTT | 3.5 µM | [7] |
| MOLM-13 (AML) | MTT | ~20-40 µM | [8] | |
| MV4-11 (AML) | MTT | ~20-40 µM | [8] | |
| HL-60 (AML) | MTT | ~20-40 µM | [8] |
Note: Data for this compound is limited in the reviewed literature.
Anti-inflammatory Activity
Ginsenosides exert anti-inflammatory effects through the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6. Comparative studies suggest that the aglycones, PPD and PPT, often exhibit more potent anti-inflammatory activity than their parent ginsenosides. One study indicated that 20(S)-PPD may have a more potent anti-inflammatory effect than 20(S)-PPT.[2]
| Compound | Cell Line | Parameter Measured | IC50 Value | Citation |
| Ginsenoside Rg1 | RAW 264.7 | NO Production | - | [9] |
| Ginsenoside Rh1 | RAW 264.7 | NO Production | - | [10] |
| 20(S)-Protopanaxatriol | RAW 264.7 | NO Production | - | [2] |
| 20(S)-Protopanaxadiol | RAW 264.7 | NO Production | More potent than 20(S)-PPT | [2] |
Neuroprotective Activity
Several ginsenosides have demonstrated neuroprotective effects in various models of neurological damage.[11] They have been shown to protect neurons from ischemic injury, reduce oxidative stress, and modulate neurotransmitter systems.[5][12] Comparative studies between Rg1 and Rb1 (a PPD-type ginsenoside) suggest that Rb1 may have a stronger neuroprotective effect against ischemic damage.[5] The metabolites of Rg1, including Rh1 and PPT, have also been shown to possess neuroprotective properties.[6]
| Compound | Model | Key Findings | Citation |
| Ginsenoside Rg1 | Mouse organotypic hippocampal slice cultures (OGD) | Neuroprotective, but less potent than Rb1 | [5] |
| Ginsenoside Rb1 | Mouse organotypic hippocampal slice cultures (OGD) | Stronger neuroprotective effect than Rg1 | [5] |
| Ginsenoside Rh1 | SH-SY5Y cells (6-OHDA induced toxicity) | Attenuated neurotoxicity | [6] |
| Ginsenoside Rg2 | SH-SY5Y cells (6-OHDA induced toxicity) | Attenuated neurotoxicity | [6] |
| This compound | Not specified | Limited direct comparative data available |
Signaling Pathways
The biological activities of ginsenosides are mediated through the modulation of various intracellular signaling pathways. The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis, and is a common target of ginsenosides in cancer therapy.[13]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of ginsenosides on cultured cells.
Workflow:
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the ginsenoside of interest. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if applicable.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration.[1][14]
Western Blot Analysis for MAPK Pathway Activation
This protocol is used to detect changes in the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK, JNK, and p38, in response to ginsenoside treatment.
Detailed Methodology:
-
Cell Lysis: After treating cells with ginsenosides for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the MAPK proteins of interest (e.g., anti-phospho-ERK and anti-total-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibodies and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay is used to quantify the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in cell culture supernatants.
Detailed Methodology:
-
Cell Culture and Treatment: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of ginsenosides for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), to induce NO production. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the cells for 24 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
Griess Reaction: In a new 96-well plate, mix an equal volume of the culture supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: After a short incubation period at room temperature to allow for color development, measure the absorbance at approximately 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[3][15]
Immunofluorescence Staining for NF-κB Translocation
This protocol allows for the visualization of the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.
Detailed Methodology:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment and Stimulation: Treat the cells with ginsenosides for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with a solution containing a detergent like Triton X-100 (e.g., 0.25% in PBS) to allow antibodies to access intracellular proteins.
-
Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., 1% BSA in PBST).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the NF-κB p65 subunit.
-
Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA-binding dye like DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope and capture images to assess the subcellular localization of NF-κB p65.[16][17]
Conclusion
This comparative guide highlights the diverse biological activities of this compound and other ginsenosides. While PPD-type ginsenosides and their metabolites often exhibit more potent anticancer and anti-inflammatory effects, PPT-type ginsenosides and their metabolites, including 20(R)-PPT, also possess significant therapeutic potential, particularly in the context of neuroprotection. The presented data underscores the importance of considering the metabolic fate of parent ginsenosides and the stereochemistry of their aglycones when evaluating their pharmacological properties. The limited availability of direct comparative quantitative data for this compound emphasizes the need for further research to fully elucidate its therapeutic potential and mechanisms of action. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to contribute to this expanding field.
References
- 1. Structural Characters and Pharmacological Activity of Protopanaxadiol-Type Saponins and Protopanaxatriol-Type Saponins from Ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-stress effects of 20(S)-protopanaxadiol and 20(S)-protopanaxatriol in immobilized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational and experimental characterization of estrogenic activities of 20(S, R)-protopanaxadiol and 20(S, R)-protopanaxatriol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vietnamscience.vjst.vn [vietnamscience.vjst.vn]
- 6. Neuroprotective effects of ginsenosides Rh1 and Rg2 on neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginsenoside 20(S)-protopanaxadiol induces cell death in human endometrial cancer cells via apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant and anti-inflammatory properties of ginsenoside Rg1 for hyperglycemia in type 2 diabetes mellitus: systematic reviews and meta-analyses of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protopanaxatriol Ginsenoside Rh1 Upregulates Phase II Antioxidant Enzyme Gene Expression in Rat Primary Astrocytes: Involvement of MAP Kinases and Nrf2/ARE Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Therapeutic Approaches to and Mechanisms of Ginsenoside Rg1 against Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective Property of 20(S)-Protopanaxadiol Ocotillol Type Epimers Affects Its Absorption and Also the Inhibition of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 14. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
- 15. mdpi.com [mdpi.com]
- 16. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Unraveling the Stereospecific Mechanisms of 20(R)-Protopanaxatriol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the mechanism of action of 20(R)-Protopanaxatriol (PPT), a key metabolite of ginsenosides found in Panax ginseng. By objectively comparing its performance with its 20(S) stereoisomer and the related sapogenin, 20(S)-protopanaxadiol (PPD), this document aims to furnish researchers with the necessary data to advance their investigations into the therapeutic potential of this compound. The information presented herein is supported by experimental data, detailed protocols, and visual representations of the key signaling pathways involved.
Comparative Analysis of Receptor Binding Affinity
The stereochemistry at the C-20 position of protopanaxatriol significantly influences its binding affinity to nuclear receptors, a critical determinant of its pharmacological activity. A key target that has been identified is the human estrogen receptor α (hERα). Competitive binding assays using fluorescence polarization have been employed to determine the half-maximal inhibitory concentration (IC50) for both 20(R)-PPT and 20(S)-PPT, providing a quantitative measure of their binding potency.
| Compound | Target | IC50 (μM)[1] |
| This compound (PPT) | hERα-LBD | 28.3 ± 2.1 |
| 20(S)-Protopanaxatriol (PPT) | hERα-LBD | 15.8 ± 1.3 |
| 20(R)-Protopanaxadiol (PPD) | hERα-LBD | 35.7 ± 2.5 |
| 20(S)-Protopanaxadiol (PPD) | hERα-LBD | 12.6 ± 1.1 |
hERα-LBD: human estrogen receptor α ligand-binding domain
The data clearly indicates that the 20(S) epimers of both PPT and PPD exhibit a higher binding affinity for the hERα ligand-binding domain compared to their 20(R) counterparts, as evidenced by their lower IC50 values.[1] This suggests a stereospecific interaction with the receptor, where the spatial orientation of the hydroxyl group at the C-20 position plays a crucial role. Molecular docking studies have suggested that while 20(R)-ginsenosides can form a hydrogen bond with His524 in the receptor's binding pocket, the higher affinity of the 20(S)-ginsenosides may be attributed to an increased number of hydrophobic contacts.[1]
Beyond the estrogen receptor, both 20(S)-PPT and 20(S)-PPD have been identified as functional ligands for the glucocorticoid receptor (GR).[2][3][4] Studies have shown that these compounds can activate both GR and estrogen receptor beta (ERβ), leading to downstream cellular effects.[2][3][4] While direct comparative binding data for the 20(R) and 20(S) isomers of PPT to the glucocorticoid receptor is not as readily available, the existing evidence points towards a complex interaction with multiple nuclear receptors, which likely contributes to the diverse pharmacological effects of these compounds.
Key Signaling Pathways Modulated by Protopanaxatriol
This compound and its stereoisomer exert their biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and identifying potential therapeutic targets.
Glucocorticoid and Estrogen Receptor-Mediated Signaling
As established, PPT isomers can function as ligands for both glucocorticoid and estrogen receptors.[2][3][4] This dual activity allows them to influence a broad range of cellular processes. The binding of PPT to these receptors can initiate non-genomic signaling cascades, leading to rapid cellular responses. One such response is the production of nitric oxide (NO) in endothelial cells, a key process in regulating vascular tone and health.[5]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Evidence suggests that ginsenosides, including PPT, can modulate this pathway, which is particularly relevant to their potential anticancer and neuroprotective effects.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory and immune responses. The anti-inflammatory effects of PPT are, in part, attributed to its ability to inhibit the NF-κB signaling pathway. By preventing the activation of NF-κB, PPT can reduce the expression of pro-inflammatory cytokines and mediators.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, this section provides detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cultured cells.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (PPT) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and allow them to adhere overnight.[1]
-
Prepare serial dilutions of 20(R)-PPT in complete medium from the stock solution. The final concentration of DMSO should not exceed 0.1%.
-
Remove the overnight culture medium and replace it with 100 µL of the medium containing different concentrations of 20(R)-PPT. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis for PI3K/Akt Pathway
This protocol is used to determine the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt pathway.
Materials:
-
6-well cell culture plates
-
This compound (PPT)
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-PI3K, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of 20(R)-PPT for the desired time.
-
Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature the protein samples by boiling in Laemmli sample buffer for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.
NF-κB Luciferase Reporter Assay
This protocol is used to measure the effect of this compound on NF-κB transcriptional activity.
Materials:
-
24-well cell culture plates
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine or other transfection reagent
-
Opti-MEM or other serum-free medium
-
This compound (PPT)
-
NF-κB inducer (e.g., TNF-α or LPS)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed cells in a 24-well plate the day before transfection to achieve 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, replace the medium with fresh medium.
-
Pre-treat the cells with various concentrations of 20(R)-PPT for 1-2 hours.
-
Stimulate the cells with an NF-κB inducer (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include an unstimulated control and a vehicle control.
-
After stimulation, wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Transfer the cell lysate to a luminometer plate.
-
Measure the firefly luciferase activity followed by the Renilla luciferase activity using a luminometer according to the assay kit's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as a fold change relative to the stimulated vehicle control.
Conclusion
The available evidence strongly suggests that this compound is a biologically active molecule with a complex mechanism of action that involves interactions with multiple signaling pathways, including those mediated by the glucocorticoid and estrogen receptors, as well as the PI3K/Akt and NF-κB pathways. The stereochemistry at the C-20 position is a critical determinant of its receptor binding affinity and, consequently, its pharmacological effects. Further research is warranted to fully elucidate the therapeutic potential of the 20(R) stereoisomer and to explore its comparative efficacy and safety profile relative to its 20(S) counterpart and other ginsenosides. The data and protocols provided in this guide offer a solid foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Computational and experimental characterization of estrogenic activities of 20(S, R)-protopanaxadiol and 20(S, R)-protopanaxatriol - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: 20(R)-Protopanaxatriol and Dexamethasone Interaction with the Glucocorticoid Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dexamethasone is a high-affinity ligand for the glucocorticoid receptor, potently inducing both transactivation and transrepression of GR-target genes. This activity underlies its strong anti-inflammatory effects but also contributes to its side-effect profile. In contrast, available research on protopanaxatriol (PPT) and its isomers suggests a role as a selective glucocorticoid receptor modulator (SGRM). Studies on mixtures of 20(R,S)-protopanaxatriol indicate that certain ginsenosides can induce GR nuclear translocation and mediate transrepression of pro-inflammatory genes, such as those regulated by NF-κB, without significantly activating GR-mediated transactivation. This dissociation of activities is a key area of interest for developing anti-inflammatory drugs with fewer side effects. However, a direct quantitative comparison of 20(R)-Protopanaxatriol with dexamethasone is hampered by the current lack of specific binding affinity and dose-response data for the purified 20(R) isomer.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, a direct comparative table with dexamethasone cannot be fully populated at this time. The following tables illustrate the available data for dexamethasone and highlight the data points that would be necessary for a complete comparison of this compound.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Receptor | Assay Type | Binding Affinity (Kd/Ki/IC50) | Reference |
| Dexamethasone | Human GR | Radioligand Binding Assay | Kd: ~0.83 nM - 19 nM | [1][2] |
| Dexamethasone | Human GR | Fluorescence Polarization | IC50: ~10.1 nM | [3] |
| This compound | Human GR | Not Available | Not Available |
Table 2: Glucocorticoid Receptor Nuclear Translocation
| Compound | Cell Line | Assay Type | Effective Concentration (EC50) | Reference |
| Dexamethasone | U2OS | GFP-GR Redistribution | ~1 nM | [4] |
| This compound | Not Available | Not Available | Not Available |
Table 3: Glucocorticoid Receptor-Mediated Transactivation
| Compound | Reporter Gene | Cell Line | Activity (EC50) | Reference |
| Dexamethasone | GRE-luciferase | A549 | ~3.6 x 10⁻⁸ M | [5][6] |
| This compound | GRE-luciferase | Not Available | Reported to not induce transactivation | [7][8] |
Table 4: Glucocorticoid Receptor-Mediated Transrepression
| Compound | Target | Cell Line | Activity (IC50) | Reference |
| Dexamethasone | NF-κB (GM-CSF release) | A549 | ~2.2 x 10⁻⁹ M | [5][6] |
| This compound | NF-κB | Not Available | Reported to induce transrepression | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols serve as a reference for the experimental conditions under which the comparative data would be generated.
Competitive Glucocorticoid Receptor Binding Assay
This assay determines the affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled or fluorescently labeled GR ligand.
-
Materials:
-
Recombinant human glucocorticoid receptor (GR)
-
[³H]-dexamethasone (radioligand) or a fluorescently labeled GR ligand (e.g., Fluormone™ GS Red)
-
Test compounds (this compound, dexamethasone)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation fluid and counter (for radioligand assay) or fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds and the reference compound (dexamethasone).
-
In a multi-well plate, incubate a fixed concentration of recombinant human GR with a fixed concentration of the labeled ligand in the presence of varying concentrations of the test compound or vehicle control.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 1-2 hours at 4°C or room temperature).
-
Separate the bound from unbound labeled ligand. For radioligand assays, this is typically done by filtration through a glass fiber filter, followed by washing. For fluorescence polarization assays, no separation step is needed.
-
Quantify the amount of bound labeled ligand. For radioligand assays, this is done by adding scintillation fluid to the filters and counting in a scintillation counter. For fluorescence polarization assays, the polarization of the fluorescent signal is measured.
-
The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.[9][10]
-
GR Nuclear Translocation Assay (Immunocytochemistry)
This method visualizes the movement of GR from the cytoplasm to the nucleus upon ligand binding.
-
Materials:
-
Cells expressing GR (e.g., A549, HeLa)
-
Test compounds
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against GR
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope.
-
-
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the test compounds or dexamethasone for a specified time (e.g., 1 hour).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-GR antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
The extent of nuclear translocation can be quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm.[4]
-
Dual-Luciferase Reporter Gene Assay for GR Transactivation and Transrepression
This assay measures the ability of a compound to activate (transactivate) or inhibit (transrepress) GR-mediated gene expression.
-
Materials:
-
Cell line (e.g., HEK293T, A549)
-
For Transactivation: A reporter plasmid containing a GR-responsive element (GRE) driving the expression of a luciferase gene (e.g., pGRE-Luc).
-
For Transrepression: A reporter plasmid with a promoter responsive to a pro-inflammatory transcription factor (e.g., NF-κB) driving luciferase expression (e.g., pNF-κB-Luc).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
Transfection reagent.
-
Test compounds and dexamethasone.
-
For Transrepression: An inflammatory stimulus (e.g., TNF-α).
-
Dual-luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Co-transfect the cells with the appropriate firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After transfection, treat the cells with serial dilutions of the test compounds or dexamethasone.
-
For the transrepression assay, co-treat with an inflammatory stimulus like TNF-α.
-
Incubate for a sufficient time to allow for gene expression (e.g., 6-24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer and the dual-luciferase assay reagent.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
For transactivation, calculate the fold induction relative to the vehicle control to determine the EC50.
-
For transrepression, calculate the percentage of inhibition of the TNF-α-induced signal to determine the IC50.
-
Mandatory Visualization
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Caption: Experimental Workflow for Comparative Analysis.
Caption: Logical Relationship of Compound Effects on GR.
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Development and Validation of a High-Content Screening Assay to Identify Inhibitors of Cytoplasmic Dynein-Mediated Transport of Glucocorticoid Receptor to the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 20(R, S)-protopanaxadiol and 20(R, S)-protopanaxatriol for potential selective modulation of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. A high-content glucocorticoid receptor translocation assay for compound mechanism-of-action evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 20(R)-Protopanaxatriol and Tamoxifen on Estrogen Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the effects of the naturally derived ginsenoside, 20(R)-Protopanaxatriol (PPT), and the well-established synthetic drug, tamoxifen, on the estrogen receptor (ER). The information presented herein is curated from experimental data to assist researchers in understanding the distinct mechanisms and potencies of these two compounds.
Executive Summary
Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment of ER-positive breast cancer. It exhibits tissue-dependent effects, acting as an antagonist in breast tissue while displaying partial agonist activity in other tissues such as the endometrium and bone.[1][2] In contrast, this compound, a metabolite of ginsenosides, has been shown to act as an agonist of the human estrogen receptor α (hERα).[2][3] This fundamental difference in their interaction with the estrogen receptor leads to distinct downstream signaling and cellular outcomes. This guide will delve into the available quantitative data on their binding affinities, functional activities, and effects on cell proliferation, alongside detailed experimental protocols for their evaluation.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and tamoxifen, including its more potent metabolites, 4-hydroxytamoxifen and endoxifen. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor Subtype | Assay | Value | Reference |
| This compound (PPT(R)) | hERα-LBD | Fluorescence Polarization | Kd: 1716.19 µM | [2] |
| Tamoxifen | ER | Competitive Binding Assay | Kd: ~1.7 nM | [4] |
| 4-Hydroxytamoxifen | ER | Competitive Binding Assay | IC50: 3.3 nM | [1] |
| 4-Hydroxytamoxifen | ER | Competitive Binding Assay | 25-50 times higher affinity than tamoxifen | [5] |
| Endoxifen | ER | Not Specified | ~100-fold greater affinity than tamoxifen | [6] |
Table 2: Functional Activity on Estrogen Receptor
| Compound | Activity | Assay | Key Findings | Reference |
| This compound (PPT(R)) | Agonist | ERE-Luciferase Reporter | Activated hERα in a dose-dependent manner. | [2] |
| Tamoxifen | Antagonist (in breast cancer cells) | ERE-Luciferase Reporter | Inhibits estradiol-induced reporter gene activation. | [7] |
| Tamoxifen | Partial Agonist (in some contexts) | ERE-Luciferase Reporter | Can induce reporter gene activation, particularly with ERβ. | [8] |
Table 3: Effect on ER-Positive Breast Cancer Cell (MCF-7) Proliferation
| Compound | Effect | Assay | IC50 Value | Reference |
| 20(S)-Protopanaxadiol (aPPD) * | Inhibition | Not Specified | Not specified, but inhibited estrogen-stimulated proliferation | [9] |
| Tamoxifen | Inhibition | Not Specified | 4.506 µg/mL | [10] |
| 4-Hydroxytamoxifen | Inhibition | MTT Assay | 0.5 µM (sensitive cells) | [11] |
Note: Data for the closely related 20(S)-protopanaxadiol (aPPD) is included as a proxy for the anti-proliferative effects of protopanaxane derivatives. aPPD has been shown to compete with estradiol for ER binding with an IC50 of 26.3 µM.[9]
Signaling Pathways and Experimental Workflow
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams are provided in DOT language.
Signaling Pathways
Caption: Comparative signaling pathways of this compound and Tamoxifen on ERα.
Experimental Workflow
Caption: A generalized experimental workflow for comparing ER modulators.
Experimental Protocols
The following are synthesized methodologies for key experiments based on the cited literature.
Estrogen Receptor Binding Assay (Fluorescence Polarization)
This assay quantitatively determines the binding affinity of a compound to the estrogen receptor ligand-binding domain (ER-LBD).
-
Materials: Recombinant human ERα-LBD, a fluorescently labeled estrogen probe, test compounds (this compound, tamoxifen), assay buffer.
-
Procedure:
-
A solution containing the ERα-LBD and the fluorescent estrogen probe is prepared.
-
Serial dilutions of the test compounds are added to the ERα-LBD/probe mixture in a microplate.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization of each well is measured using a suitable plate reader. The displacement of the fluorescent probe by the test compound results in a decrease in polarization.
-
The data are plotted as fluorescence polarization versus compound concentration, and the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) is calculated from the resulting competition curve.[2][3]
-
ERE-Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate or inhibit ER-mediated gene transcription.
-
Materials: ER-positive human breast cancer cells (e.g., MCF-7), a plasmid containing an estrogen response element (ERE) driving the expression of a luciferase reporter gene, a transfection reagent, cell culture medium, test compounds, and a luciferase assay system.
-
Procedure:
-
MCF-7 cells are transiently co-transfected with the ERE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
After transfection, the cells are treated with various concentrations of the test compounds (this compound or tamoxifen). For antagonist testing, cells are co-treated with estradiol and the test compound.
-
The cells are incubated for a specified period (e.g., 24 hours) to allow for reporter gene expression.
-
The cells are lysed, and the luciferase activity is measured using a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The results are expressed as fold induction over the vehicle control to determine agonistic or antagonistic activity.[2][3][7][12]
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the compounds on the viability and proliferation of ER-positive cancer cells.
-
Materials: ER-positive human breast cancer cells (e.g., MCF-7), cell culture medium, test compounds, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Procedure:
-
MCF-7 cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of this compound or tamoxifen.
-
Following a defined incubation period (e.g., 24, 48, or 72 hours), the MTT solution is added to each well.
-
The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
The medium is removed, and a solvent is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.[11][13]
-
Conclusion
The available data indicate that this compound and tamoxifen interact with the estrogen receptor in fundamentally different ways. This compound acts as an agonist, activating ERα-mediated transcription, whereas tamoxifen functions as a SERM, exhibiting antagonistic properties in breast cancer cells. The binding affinity of tamoxifen and its metabolites for the ER is significantly higher (in the nanomolar range) compared to the micromolar affinity reported for this compound. This suggests that tamoxifen is a much more potent ER ligand. Consequently, their effects on ER-positive cell proliferation are also distinct, with tamoxifen being a potent inhibitor.
For researchers in drug development, this compound may warrant further investigation for its estrogenic properties in other contexts, while tamoxifen remains a critical benchmark for the development of new ER antagonists and SERMs for breast cancer therapy. The provided experimental protocols offer a robust framework for conducting further comparative studies under standardized conditions to elucidate the nuanced activities of these and other novel compounds targeting the estrogen receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Computational and experimental characterization of estrogenic activities of 20(S, R)-protopanaxadiol and 20(S, R)-protopanaxatriol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational and experimental characterization of estrogenic activities of 20(S, R)-protopanaxadiol and 20(S, R)-protopanaxatriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-affinity binding of the antiestrogen [3H]tamoxifen to the 8S estradiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Identification of Tamoxifen-Induced Coregulator Interaction Surfaces within the Ligand-Binding Domain of Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiestrogenic effect of 20S-protopanaxadiol and its synergy with tamoxifen on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. Cell Division Cycle Associated 8 Is a Key Regulator of Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of 20(R)-Protopanaxatriol: An Experimental Validation Guide
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Molecular Docking Predictions for 20(R)-Protopanaxatriol with In-Vitro Experimental Data.
This guide provides a comprehensive comparison of computationally predicted binding of this compound (PPT), a key bioactive metabolite of ginsenosides, with its experimentally validated molecular targets. By presenting quantitative data from various assays, detailed experimental protocols, and visual representations of signaling pathways, this document aims to offer a critical resource for researchers investigating the therapeutic potential of this natural compound.
I. Quantitative Comparison of this compound Binding Affinities
Molecular docking studies have predicted the interaction of this compound with several key proteins implicated in various diseases. The following tables summarize the experimental data that validates and quantifies these interactions, providing a comparative overview of its binding affinity and functional activity against prominent drug targets.
Table 1: Validated Molecular Targets of this compound
| Target Protein | Experimental Assay | Quantitative Metric | Value (μM) | Reference |
| Human Estrogen Receptor α (hERα) | Fluorescence Polarization | Kd | 1716.19 | [1][2] |
| Epidermal Growth Factor Receptor (EGFR) | Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay | IC50 | 24.10 ± 0.17 | [3] |
Table 2: Comparative Binding Affinities of Ligands for Human Estrogen Receptor α (hERα)
| Compound | Experimental Assay | Quantitative Metric | Value (μM) |
| This compound | Fluorescence Polarization | Kd | 1716.19 |
| 20(S)-Protopanaxatriol | Fluorescence Polarization | Kd | 1588.36 |
| 20(R)-Protopanaxadiol | Fluorescence Polarization | Kd | 1354.23 |
| 20(S)-Protopanaxadiol | Fluorescence Polarization | Kd | 1260.64 |
| 17β-Estradiol | Radioligand Binding Assay | Kd | 0.0002 |
Table 3: Comparative Inhibitory Activities of EGFR Kinase Inhibitors
| Compound | Experimental Assay | Quantitative Metric | Value (μM) |
| This compound | HTRF Kinase Assay | IC50 | 24.10 |
| Gefitinib | Kinase Assay | IC50 | 0.015 - 0.033 |
| Erlotinib | Kinase Assay | IC50 | 0.002 - 0.005 |
| Lapatinib | Kinase Assay | IC50 | 0.01 |
Note on Other Potential Targets:
-
Glucocorticoid Receptor (GR): While molecular docking studies suggest an interaction, direct quantitative binding data (Kd or Ki) for this compound with the Glucocorticoid Receptor is not currently available in the literature. However, functional studies using reporter gene assays have shown that the related compound, 20(R)-protopanaxadiol, can repress the transcription of GR target genes.[4]
-
Mammalian Target of Rapamycin (mTOR): The interaction between this compound and mTOR has been predicted through molecular docking studies. However, to date, there is no direct experimental validation of this binding interaction.
II. Detailed Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed protocols for the key experimental assays are provided below.
A. Fluorescence Polarization (FP) Assay for hERα Binding
This protocol is adapted from the methodology used to determine the binding affinity of ginsenosides to the human estrogen receptor α ligand-binding domain (hERα-LBD).
Objective: To determine the dissociation constant (Kd) of this compound for hERα-LBD.
Materials:
-
Recombinant hERα-LBD protein
-
Fluorescently labeled tracer ligand (e.g., a known fluorescent ERα ligand)
-
This compound
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Tracer Binding: To determine the optimal concentration of hERα-LBD, perform a saturation binding experiment by titrating increasing concentrations of the receptor against a fixed, low concentration of the fluorescent tracer.
-
Competitive Binding Assay:
-
Prepare a solution containing the hERα-LBD at a concentration that results in approximately 50-80% of the maximal polarization signal, and the fluorescent tracer at a concentration close to its Kd for the receptor.
-
Serially dilute this compound in the assay buffer.
-
In a 384-well plate, add a fixed volume of the hERα-LBD/tracer mix to each well.
-
Add varying concentrations of this compound or a known competitor (as a positive control) to the wells. Include wells with only the hERα-LBD/tracer mix (maximum polarization) and wells with only the tracer (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.
-
-
Data Acquisition: Measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (and subsequently Kd) can be calculated using the Cheng-Prusoff equation.
B. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay for EGFR Inhibition
This protocol outlines a general procedure for determining the inhibitory activity of a compound against EGFR kinase using HTRF technology.[1][5][6]
Objective: To determine the IC50 value of this compound for EGFR kinase.
Materials:
-
Recombinant EGFR kinase
-
Biotinylated substrate peptide (e.g., Poly-GT-biotin)
-
ATP
-
This compound
-
HTRF Kinase Buffer
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-XL665 (acceptor)
-
384-well white, low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Kinase Reaction:
-
Serially dilute this compound in the kinase buffer.
-
In a 384-well plate, add the EGFR kinase, the biotinylated substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding the HTRF detection reagents diluted in the detection buffer. The EDTA in the detection buffer chelates Mg2+, thereby stopping the kinase activity.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the binding of the detection antibodies to the phosphorylated substrate.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
C. Dual-Luciferase Reporter Gene Assay for Nuclear Receptor Activation
This protocol describes a method to assess the functional activity of compounds on nuclear receptors like hERα and GR.[7][8][9][10][11]
Objective: To determine if this compound acts as an agonist or antagonist of a specific nuclear receptor.
Materials:
-
Mammalian cell line (e.g., MCF-7 for hERα, HEK293T for GR)
-
Reporter plasmid containing a hormone response element upstream of a firefly luciferase gene (e.g., ERE-luc for estrogen receptor)
-
Control plasmid constitutively expressing Renilla luciferase (for normalization)
-
Expression plasmid for the nuclear receptor of interest (if not endogenously expressed)
-
Transfection reagent
-
This compound
-
Known agonist and antagonist for the receptor
-
Dual-luciferase assay reagents
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed the cells in a 96-well plate.
-
Co-transfect the cells with the reporter plasmid, the control Renilla plasmid, and if necessary, the nuclear receptor expression plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After transfection, replace the medium with fresh medium containing serial dilutions of this compound.
-
For agonist testing, treat cells with the compound alone.
-
For antagonist testing, co-treat cells with a known agonist and the compound.
-
Include appropriate controls: vehicle (e.g., DMSO), known agonist, and known antagonist.
-
Incubate the cells for 18-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using the provided lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
For agonist activity, plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC50.
-
For antagonist activity, plot the percentage of inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50.
-
III. Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the general workflows of the experimental validation methods.
A. Signaling Pathways
References
- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory activities of 20(R, S)-protopanaxatriol against epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 20(R, S)-protopanaxadiol and 20(R, S)-protopanaxatriol for potential selective modulation of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eubopen.org [eubopen.org]
- 10. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 11. assaygenie.com [assaygenie.com]
Comparative Analysis of 20(R)-Protopanaxatriol: A Guide to Published Findings on Bioactivity and Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the published findings on 20(R)-Protopanaxatriol (20(R)-PPT), a key metabolite of ginsenosides. The following sections present a synthesis of experimental data, detailed methodologies, and visual representations of signaling pathways to offer an objective comparison of 20(R)-PPT's performance against its stereoisomer, 20(S)-Protopanaxatriol (20(S)-PPT), and the related aglycones, 20(R)-Protopanaxadiol (20(R)-PPD) and 20(S)-Protopanaxadiol (20(S)-PPD). This guide aims to facilitate a clearer understanding of the structure-activity relationships and potential therapeutic applications of these compounds.
Data Presentation: Comparative Bioactivity of Protopanaxatriol and Protopanaxadiol Epimers
The following tables summarize quantitative data from published studies, offering a side-by-side comparison of the biological activities of 20(R)-PPT and its related compounds.
Table 1: Comparative Cytotoxicity
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | A549 | Cytotoxicity Assay | > 100 | [1] |
| 20(S)-Protopanaxatriol | A549 | Cytotoxicity Assay | 75.23 | [1] |
| 20(R)-Protopanaxadiol | A549 | Cytotoxicity Assay | > 100 | [1] |
| 20(S)-Protopanaxadiol | A549 | Cytotoxicity Assay | 48.17 | [1] |
Table 2: Comparative Estrogenic Activity
| Compound | Assay | Target | EC50 (µM) | Binding Affinity (Ki, µM) | Reference |
| This compound | ERE-luc Reporter Gene Assay | hERα | 8.36 | 18.2 | [2][3] |
| 20(S)-Protopanaxatriol | ERE-luc Reporter Gene Assay | hERα | 5.28 | 12.6 | [2][3] |
| 20(R)-Protopanaxadiol | ERE-luc Reporter Gene Assay | hERα | 10.25 | 20.1 | [2][3] |
| 20(S)-Protopanaxadiol | ERE-luc Reporter Gene Assay | hERα | 3.17 | 9.8 | [2][3] |
Table 3: Comparative Glucocorticoid Receptor (GR) Modulation
| Compound | Assay | Effect | Observation | Reference |
| This compound | Reporter Gene Assay | Transrepression | Inhibited cell proliferation | [1] |
| 20(S)-Protopanaxatriol | Reporter Gene Assay | Transrepression | Inhibited cell proliferation | [1] |
| 20(R)-Protopanaxadiol | Reporter Gene Assay | Transrepression | Did not suppress cell growth at available concentrations | [1] |
| 20(S)-Protopanaxadiol | Reporter Gene Assay | Transrepression | Inhibited cell proliferation | [1] |
| This compound | NO Production Assay (HUVECs) | Non-genomic | Increased NO production | [4][5] |
| 20(S)-Protopanaxatriol | NO Production Assay (HUVECs) | Non-genomic | Increased NO production | [4][5] |
| 20(R)-Protopanaxadiol | NO Production Assay (HUVECs) | Non-genomic | Increased NO production | [4][5] |
| 20(S)-Protopanaxadiol | NO Production Assay (HUVECs) | Non-genomic | Increased NO production | [4][5] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the data tables, providing a basis for understanding and potentially replicating the findings.
Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated using a standard MTT assay.[1] Human lung carcinoma A549 cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of 20(R)-PPT, 20(S)-PPT, 20(R)-PPD, and 20(S)-PPD for a specified period. Following treatment, MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals. The crystals were then dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength to determine cell viability. The IC50 value, the concentration at which 50% of cell growth is inhibited, was calculated from the dose-response curves.
ERE-luc Reporter Gene Assay for Estrogenic Activity
To assess the estrogenic activity of the ginsenoside metabolites, a dual-luciferase reporter gene assay was employed using MCF-7 cells transiently transfected with an estrogen response element (ERE)-luciferase reporter plasmid.[2][3] The transfected cells were treated with different concentrations of the test compounds. After incubation, the cells were lysed, and the firefly and Renilla luciferase activities were measured. The firefly luciferase activity, driven by the ERE, was normalized to the Renilla luciferase activity to control for transfection efficiency. The EC50 values were determined from the dose-response curves of normalized luciferase activity.
Fluorescence Polarization Competitive Binding Assay
The binding affinities of the compounds to the human estrogen receptor α ligand-binding domain (hERα-LBD) were determined using a fluorescence polarization-based competitive binding assay.[2][3] The assay measures the displacement of a fluorescently labeled estrogen ligand from the hERα-LBD by the test compounds. The change in fluorescence polarization is proportional to the amount of fluorescent ligand displaced. The Ki values were calculated from the competition curves.
Glucocorticoid Receptor (GR) Transrepression Assay
The ability of the compounds to induce GR-mediated transrepression was assessed using a reporter gene assay.[1] Cells were co-transfected with a plasmid containing a glucocorticoid-responsive element (GRE) driving a reporter gene (e.g., luciferase) and a GR expression vector. The cells were then treated with the test compounds in the presence of an inflammatory stimulus (e.g., TNF-α) to activate pro-inflammatory transcription factors like NF-κB. The inhibitory effect of the compounds on the inflammatory response, indicative of GR transrepression, was measured by the decrease in reporter gene expression.
Nitric Oxide (NO) Production Assay
The non-genomic effects of the ginsenoside metabolites on endothelial cells were evaluated by measuring nitric oxide (NO) production in human umbilical vein endothelial cells (HUVECs).[4][5] HUVECs were treated with the test compounds, and the amount of NO produced was quantified using the Griess reagent. This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture medium.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in the literature.
Caption: Signaling pathways of Protopanaxatriol and Protopanaxadiol epimers.
Caption: General experimental workflow for comparing bioactivities.
References
- 1. Identification of 20(R, S)-protopanaxadiol and 20(R, S)-protopanaxatriol for potential selective modulation of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational and experimental characterization of estrogenic activities of 20(S, R)-protopanaxadiol and 20(S, R)-protopanaxatriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational and experimental characterization of estrogenic activities of 20(S, R)-protopanaxadiol and 20(S, R)-protopanaxatriol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protopanaxadiol and protopanaxatriol bind to glucocorticoid and oestrogen receptors in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protopanaxadiol and protopanaxatriol bind to glucocorticoid and oestrogen receptors in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 20(R)-Protopanaxatriol Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of 20(R)-Protopanaxatriol (PPT), a key active metabolite of various ginsenosides, is critical for pharmacokinetic studies, quality control of herbal medicines, and the development of new therapeutics. This guide provides a comparative overview of various analytical methods, offering insights into their principles, experimental protocols, and performance characteristics to aid in selecting the most suitable technique for your research needs.
At a Glance: Comparison of Analytical Methods
The selection of an analytical method for this compound is contingent on the specific requirements of the study, such as the need for stereoisomeric separation, sensitivity, and the nature of the sample matrix. High-performance liquid chromatography (HPLC) coupled with various detectors, liquid chromatography-tandem mass spectrometry (LC-MS/MS), ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS), and gas chromatography-mass spectrometry (GC-MS) are among the most prominent techniques employed.
| Method | Principle | Sample Preparation | Key Performance Characteristics | Best Suited For |
| Chiral HPLC-UV | Chromatographic separation of enantiomers on a chiral stationary phase followed by UV detection. | Liquid-liquid extraction or solid-phase extraction. | Linearity: Typically wide range. LOD/LOQ: Generally in the µg/mL range. Precision/Accuracy: Good, but may be less sensitive than MS methods. | Baseline separation and quantification of 20(R) and 20(S) epimers. |
| LC-MS/MS | Chromatographic separation followed by highly selective and sensitive detection based on mass-to-charge ratio. | Protein precipitation, liquid-liquid extraction, or solid-phase extraction. | Linearity: Excellent over a wide concentration range.[1] LOD/LOQ: High sensitivity, typically in the low ng/mL to pg/mL range.[1] Precision/Accuracy: High precision and accuracy.[1] | Targeted quantification in complex biological matrices due to high sensitivity and specificity. |
| UPLC-QTOF/MS | High-resolution chromatographic separation combined with high-resolution mass spectrometry for accurate mass measurement. | Similar to LC-MS/MS. | Linearity: Good linearity. LOD/LOQ: High sensitivity. Precision/Accuracy: Excellent mass accuracy for metabolite identification. | Metabolite profiling and identification of unknown compounds in addition to quantification. |
| GC-MS | Separation of volatile compounds followed by mass spectrometric detection. Requires derivatization for non-volatile analytes. | Hydrolysis of ginsenosides, extraction, and derivatization (e.g., trimethylsilylation).[2] | Linearity: Good. LOD/LOQ: High sensitivity. Precision/Accuracy: Good, can distinguish between 20(R) and 20(S) epimers after derivatization.[2] | Analysis of the aglycone form and can provide stereospecific information. |
| HPTLC | Planar chromatographic technique for separation, often used for fingerprinting and semi-quantitative analysis. | Simple extraction. | Linearity: Suitable for semi-quantitative analysis. LOD/LOQ: Less sensitive than other methods. | Rapid screening and quality control of herbal extracts. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography with UV Detection (Chiral HPLC-UV)
This method is specifically designed to separate the 20(R) and 20(S) stereoisomers of Protopanaxatriol.
-
Sample Preparation:
-
Perform liquid-liquid extraction of the sample (e.g., plasma, tissue homogenate) with a suitable organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane, isopropanol, and ethanol in a specific ratio (e.g., 85:10:5, v/v/v). The exact composition needs to be optimized for baseline separation.
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Detection: UV detector set at a wavelength of 203 nm.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the sensitive and selective quantification of this compound in complex biological matrices.
-
Sample Preparation:
-
For plasma or serum samples, perform protein precipitation by adding a three-fold excess of cold acetonitrile or methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further purified by solid-phase extraction (SPE) for cleaner samples.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor → Product Ion Transition: For Protopanaxatriol, the transition m/z 477.4 → 459.4 is commonly monitored. Specific transitions for this compound may need to be optimized.
-
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS)
This high-resolution method is ideal for both quantification and structural elucidation of metabolites.
-
Sample Preparation: Similar to LC-MS/MS protocols.
-
Chromatographic Conditions:
-
Column: A sub-2 µm particle size reversed-phase column (e.g., Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: Typically 0.3 - 0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive mode.
-
Data Acquisition: Full scan mode to acquire high-resolution mass spectra, allowing for accurate mass measurements and elemental composition determination.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be employed for the analysis of Protopanaxatriol, particularly for distinguishing between its stereoisomers, after a derivatization step to increase its volatility.
-
Sample Preparation:
-
If analyzing ginsenosides, perform acid or enzymatic hydrolysis to release the aglycone, Protopanaxatriol.
-
Extract the Protopanaxatriol using an organic solvent.
-
Evaporate the solvent and perform derivatization. A common method is trimethylsilylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]
-
-
Chromatographic Conditions:
-
Column: A capillary column suitable for steroid analysis (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient is crucial for the separation of the derivatized epimers.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan or selected ion monitoring (SIM) for enhanced sensitivity. The C-20S and C-20R epimers can be distinguished by differences in their mass spectra and retention times after trimethylsilylation.[2]
-
Visualizing the Workflow
A general workflow for the analysis of this compound from a biological matrix involves several key steps from sample collection to data analysis.
Caption: General experimental workflow for this compound analysis.
This guide provides a foundational understanding of the primary analytical techniques for this compound detection. The optimal method will always depend on the specific research question, available instrumentation, and the desired level of sensitivity and specificity. It is recommended to perform thorough method validation according to relevant guidelines to ensure reliable and accurate results.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of ginsenosides by chromatography and mass spectrometry: release of 20 S-protopanaxadiol and 20 S-protopanaxatriol for quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC–MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 20(R)-Protopanaxatriol's In Vitro Activities: A Comparative Guide
This guide provides a comparative analysis of the in vivo validation of in vitro findings for 20(R)-Protopanaxatriol [20(R)-PPT], a key metabolite of ginsenosides. We will explore its performance in preclinical models, comparing it with its (S)-epimer and the related aglycone, Protopanaxadiol (PPD), supported by experimental data and detailed methodologies.
Comparative Efficacy of Protopanaxatriol and Protopanaxadiol Epimers
The pharmacological effects of ginsenoside metabolites are often stereospecific. The orientation of the hydroxyl group at the C-20 position significantly influences their biological activity. While both 20(R)- and 20(S)-Protopanaxatriol show promise in various therapeutic areas, their efficacy and underlying mechanisms can differ. Similarly, comparison with Protopanaxadiol (PPD) epimers provides a broader understanding of the structure-activity relationships of these dammarane-type triterpenoids.
Table 1: In Vitro vs. In Vivo Anti-Inflammatory and Neuroprotective Effects
| Compound | In Vitro Model & Key Findings | In Vivo Model & Key Findings | Alternative Compounds' Performance |
| This compound (and related ginsenosides) | Estrogenic Activity: Binds to human estrogen receptor α (hERα) ligand-binding domain, suggesting a potential role in hormone-related signaling.[1] Glucocorticoid Receptor Modulation: 20(R)-PPD, a related compound, shows potential as a selective glucocorticoid receptor modulator, repressing target genes without activating transactivation.[2] | Anti-diabetic Nephropathy (related compound 20(R)-Rg3): Attenuates fasting blood glucose, improves insulin levels, and reduces oxidative stress in diabetic nephropathy mice by regulating MAPK and NF-κB signaling pathways.[3] | 20(S)-Protopanaxatriol: Exhibits anxiolytic effects via serotonergic receptors and does not suppress corticosterone and IL-6 levels in vivo.[4] Ameliorates metabolic associated fatty liver disease (MAFLD) by inhibiting the NLRP3 inflammasome in vivo.[5] |
| Protopanaxatriol (PPT - general) | Neuroprotection: In an oxygen-glucose deprivation (OGD) model with PC12 cells, PPT significantly regulated levels of LDH, MDA, SOD, TNF-α, and IL-6.[6] | Cerebral Ischemia/Reperfusion: In a middle cerebral artery occlusion/reperfusion (MCAO/R) rat model, PPT demonstrated neuroprotective effects.[6] | Not specified in the same study. |
| 20(S)-Protopanaxadiol (PPD) | Anti-fibrotic: Reduces expression of fibrotic markers (α-SMA, TGF-β1, Collagen I) in mouse alveolar epithelial cells by modulating the AMPK/STING signaling pathway.[7] | Pulmonary Fibrosis: In a bleomycin-induced mouse model, PPD improved survival rates and attenuated pulmonary fibrosis.[7] Diabetic Nephropathy: Improved renal function in db/db mice and reduced the expression of TGF-β1, α-SMA, p-Smad3, and Smad4 in renal tissue.[8] | 20(S)-Protopanaxatriol: Has a lower bioavailability (3.69%) compared to PPD (48.12%) and is less stable in the stomach.[7] |
Experimental Protocols
In Vitro Oxygen-Glucose Deprivation (OGD) Model with PC12 Cells[6]
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
OGD Induction: The culture medium is replaced with a glucose-free Earle's balanced salt solution. The cells are then placed in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a specified duration to induce ischemic injury.
-
Drug Treatment: this compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the culture medium at various concentrations prior to or after the OGD insult.
-
Assessment of Neuroprotection: Cell viability is assessed using assays like MTT. Levels of lactate dehydrogenase (LDH), malondialdehyde (MDA), superoxide dismutase (SOD), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the cell supernatant or lysate are measured using respective ELISA kits.
In Vivo Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model[6]
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are used. Anesthesia is induced with an appropriate agent (e.g., isoflurane or pentobarbital).
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the filament.
-
Drug Administration: this compound is administered via an appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined dose before or after the ischemic insult.
-
Evaluation of Neurological Deficits and Infarct Volume: Neurological deficits are scored at specific time points post-reperfusion. After a set duration (e.g., 24 hours), the animals are euthanized, and the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound and related compounds are underpinned by their modulation of key signaling pathways. Below are diagrams illustrating these pathways and the experimental workflow for their validation.
Caption: Signaling pathways modulated by 20(R)-PPT and related compounds.
Caption: Experimental workflow for in vivo validation.
References
- 1. Computational and experimental characterization of estrogenic activities of 20(S, R)-protopanaxadiol and 20(S, R)-protopanaxatriol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 20(R, S)-protopanaxadiol and 20(R, S)-protopanaxatriol for potential selective modulation of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Characters and Pharmacological Activity of Protopanaxadiol-Type Saponins and Protopanaxatriol-Type Saponins from Ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Effects and Metabolomics Study of Protopanaxatriol (PPT) on Cerebral Ischemia/Reperfusion Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginseng saponin metabolite 20(S)-protopanaxadiol relieves pulmonary fibrosis by multiple-targets signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of potential targets of 20S-protopanaxadiol on diabetic nephropathy based on network pharmacology, molecular docking, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
Differential Effects of 20(R)-Protopanaxatriol on Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer effects of 20(R)-Protopanaxatriol (PPT), a key active metabolite of ginsenosides. Due to the prevalence of research on the 20(S) stereoisomer and the general term "PPT" in literature, this guide synthesizes available data, noting that some findings may pertain to the 20(S) isomer or an unspecified mixture. The objective is to offer a clear, data-driven overview of PPT's differential effects on various cancer cell lines, supported by experimental evidence and detailed protocols.
Data Presentation: Quantitative Effects of Protopanaxatriol
The following tables summarize the quantitative data on the effects of protopanaxatriol on different cancer cell lines. It is important to note that the specific isomer, 20(R) or 20(S), is not always specified in the cited studies and is denoted as "PPT".
Table 1: Cytotoxicity of Protopanaxatriol (PPT) and Related Compounds in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| 20(S)-Protopanaxadiol (PPD) | HEC-1A | Endometrial Cancer | 3.5 | 24 |
| 20(S)-Protopanaxadiol (PPD) | MCF-7 | Breast Cancer | 33.3 | 24 |
| 20(S)-Protopanaxadiol (PPD) | NCI-H1299 | Non-Small Cell Lung Cancer | ~56.37 | 48 |
| 20(S)-Protopanaxadiol (PPD) | MOLM-13, MV4-11, HL-60 | Acute Myeloid Leukemia | 20-40 | 48 |
| PPT (isomer not specified) | HCT116 | Colorectal Cancer | Not specified | 24 |
| PPT (isomer not specified) | HT29 | Colorectal Cancer | Not specified | 24 |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Effects of Protopanaxatriol (PPT) on Apoptosis and Cell Cycle in Cancer Cell Lines
| Cancer Cell Line | Cancer Type | Treatment | Apoptosis Induction | Cell Cycle Arrest |
| HCT116 | Colorectal Cancer | PPT (40, 60, 80 µM) for 24h | Increased apoptotic bodies; Increased cleaved caspase-3 & -9 | G0/G1 arrest (from 67.36% to 76.67% at 80 µM)[1] |
| HT29 | Colorectal Cancer | PPT (40, 60, 80 µM) for 24h | Increased apoptotic bodies; Increased cleaved caspase-3 & -9 | G0/G1 arrest (from 58.75% to 71.86% at 80 µM)[1] |
| Triple-Negative Breast Cancer (TNBC) Cells | Breast Cancer | PPT (isomer not specified) | Induces non-protective autophagy and apoptosis | Not specified |
| HEC-1A | Endometrial Cancer | 20(S)-PPD (2.5, 5.0 µM) for 24h | Annexin V-positive cells increased to 10.8% and 58.1% | Sub-G1 arrest (from 1.7% to 12.2% and 31.8%)[2] |
| C4-2 | Prostate Cancer | 20(S)-PPD | Increased cleaved caspase-3 | Upregulation of p21 and p27, leading to G1 arrest[3] |
| MCF-7 | Breast Cancer | 20(S)-PPD (15, 30, 60 µM) for 24h | Annexin V-positive cells increased to 17.8%, 24.5%, and 30.5% | G0/G1 phase arrest[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard procedures used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (PPT) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of 20(R)-PPT in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared PPT dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for PPT, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI).
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound (PPT)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of 20(R)-PPT for the desired time. Include an untreated control.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution by flow cytometry after staining with Propidium Iodide (PI).
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound (PPT)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of 20(R)-PPT for the desired duration.
-
Harvest the cells, wash with PBS, and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Signaling Pathway Diagram
The PI3K/Akt/mTOR pathway is a frequently implicated target of protopanaxatriol in cancer cells. Inhibition of this pathway can lead to decreased cell proliferation and survival, and induction of apoptosis.
Caption: Proposed mechanism of 20(R)-PPT via inhibition of the PI3K/Akt/mTOR pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the anti-cancer effects of a compound like this compound.
Caption: A streamlined workflow for evaluating the in vitro anti-cancer activity.
References
- 1. Protopanaxatriol, a ginsenoside metabolite, induces apoptosis in colorectal cancer cells and arrests their cell cycle by targeting AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginsenoside 20(S)-protopanaxadiol induces cell death in human endometrial cancer cells via apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 20(S)-protopanaxadiol regio-selectively targets androgen receptor: anticancer effects in castration-resistant prostate tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of the Pharmacokinetics of 20(R)-Protopanaxatriol and 20(S)-Protopanaxatriol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetics of the two stereoisomers of Protopanaxatriol (PPT), 20(R)-PPT and 20(S)-PPT. Protopanaxatriol is a key active metabolite of several ginsenosides found in Panax ginseng and is known for its various pharmacological activities. The stereochemistry at the C-20 position plays a crucial role in the biological activity and pharmacokinetic profile of these compounds. While direct comparative studies on the pharmacokinetics of 20(R)-PPT and 20(S)-PPT are limited, this guide synthesizes available data for 20(S)-PPT and draws inferences for the 20(R) epimer based on the established stereoselective behavior of related ginsenosides.
Quantitative Pharmacokinetic Data
Based on extensive research on other ginsenoside epimers like Rg3 and Rh2, it is consistently observed that the 20(S) configuration leads to significantly higher plasma concentrations and overall exposure compared to the 20(R) configuration.[1] This stereoselective difference is often attributed to variations in intestinal absorption and metabolic stability. Therefore, it is reasonable to hypothesize that 20(R)-Protopanaxatriol would exhibit lower bioavailability, a lower maximum plasma concentration (Cmax), and potentially a faster elimination rate compared to its 20(S) counterpart.
Table 1: Pharmacokinetic Parameters of 20(S)-Protopanaxatriol in Rats Following Oral and Intravenous Administration
| Pharmacokinetic Parameter | Oral Administration (75 mg/kg) | Intravenous Administration (30 mg/kg) |
| Cmax (µg/mL) | 0.13 | - |
| Tmax (h) | 0.58 | - |
| AUC (µg·h/mL) | Not Reported | Not Reported |
| t1/2 (h) | Not Reported | 0.80 |
| Clearance (CL) (L/h/kg) | Not Reported | 4.27 |
| Absolute Bioavailability (%) | 3.69 | - |
Data sourced from a study investigating the pharmacokinetics of dammarane sapogenins in rats. It is important to note that this study does not explicitly state the stereoisomer of PPT used; however, based on the common metabolic pathways of ginsenosides, it is presumed to be the 20(S) epimer.
Experimental Protocols
The following outlines a typical experimental protocol for a comparative pharmacokinetic study of 20(R)-PPT and 20(S)-PPT in a rat model, based on methodologies reported in the literature for similar compounds.
Animal Model and Dosing
-
Animal Species: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies of ginsenosides.
-
Housing: Animals are typically housed in a controlled environment with a standard diet and water ad libitum.
-
Dosing:
-
Intravenous (IV) Administration: A solution of 20(R)-PPT or 20(S)-PPT is administered via the tail vein to determine the elimination kinetics and to calculate absolute bioavailability.
-
Oral (PO) Administration: A suspension of 20(R)-PPT or 20(S)-PPT is administered by oral gavage to assess absorption and oral bioavailability.
-
Blood Sampling
-
Blood samples are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Sample Preparation and Bioanalysis
-
Extraction: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove proteins and other interfering substances.
-
Analytical Method: The concentrations of 20(R)-PPT and 20(S)-PPT in the plasma samples are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[2] This technique offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices.
-
Chromatographic Separation: A C18 reversed-phase column is commonly used to separate the two epimers.
-
Mass Spectrometric Detection: A mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection of the parent drug and its fragments.
-
Pharmacokinetic Analysis
-
The plasma concentration-time data for each epimer is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, area under the curve (AUC), half-life (t1/2), clearance (CL), and bioavailability.
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparative pharmacokinetic analysis.
Metabolic Pathway of Ginsenosides to Protopanaxatriol Epimers
Caption: Metabolic conversion of ginsenosides to PPT epimers.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of notoginsenoside R₁, ginsenoside Rg₁, ginsenoside Re and 20(S) protopanaxatriol in beagle dog plasma by ultra high performance liquid mass spectrometry after oral administration of a Panax notoginseng saponin preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
20(R)-Protopanaxatriol proper disposal procedures
Proper disposal of 20(R)-Protopanaxatriol is crucial for laboratory safety and environmental protection. As a bioactive chemical compound, it must be managed as controlled chemical waste. Disposal procedures should always align with local, state, and federal regulations. The following guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate Personal Protective Equipment (PPE) is used. This includes safety goggles with side shields, protective gloves, and impervious clothing.[1][2] Work should be conducted in a well-ventilated area to avoid the inhalation of dust or aerosols.[2] Avoid eating, drinking, or smoking in areas where the compound is handled.[2][3]
Step-by-Step Disposal Procedure
-
Waste Identification and Collection :
-
Treat all this compound, including unused product, contaminated materials (e.g., paper towels, gloves), and solutions, as chemical waste.
-
Collect waste in a suitable, closed, and clearly labeled container.
-
-
Spill Management :
-
In the event of a spill, avoid methods that generate dust.[4]
-
Carefully sweep or pick up the solid material mechanically and place it into a designated, sealed container for disposal.[1][4]
-
Decontaminate surfaces that have come into contact with the compound.[1]
-
Ensure the product does not enter drains, sewers, or water courses.[1][3][5] Some related compounds are noted as very toxic to aquatic life with long-lasting effects.[2]
-
-
Final Disposal :
-
Do not dispose of this compound in standard laboratory trash or down the drain.[6]
-
The primary and recommended method of disposal is to engage a licensed, professional waste disposal company.[4]
-
All disposal activities must be conducted in strict accordance with all applicable country, federal, state, and local regulations.[4] Consult with your institution's environmental health and safety (EHS) department or a local waste disposal expert for specific guidance.
-
Summary of Disposal and Safety Guidelines
The following table summarizes the key operational information for the proper handling and disposal of this compound.
| Aspect | Guideline | Citation |
| Waste Classification | Chemical Waste. A related compound is classified as "Harmful if swallowed." | [2][3] |
| Primary Disposal Method | Offer to a licensed, professional waste disposal company. | [4] |
| Regulatory Compliance | Adhere strictly to all local, regional, national, and international regulations. | [1][3][4] |
| Environmental Precautions | Prevent entry into sewers, surface water, or groundwater. It may be hazardous for water. | [3][5] |
| Waste Containerization | Use suitable, closed, and clearly labeled containers. | [4] |
| Spill Cleanup (Solid) | Pick up mechanically without creating dust and place in a closed container for disposal. | [1][4] |
| Required PPE | Safety goggles with side-shields, protective gloves, and impervious clothing. | [1][2] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated below. This process ensures that all safety and regulatory considerations are met from the point of waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
